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  • Product: 5-Cyclopropylpyridine-2-sulfinic acid

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Utility of 5-Cyclopropylpyridine-2-sulfinic Acid

Executive Summary In modern drug discovery and organic synthesis, the strategic incorporation of functionalized heteroaromatics is paramount. 5-Cyclopropylpyridine-2-sulfinic acid (CAS: 2172560-54-0) represents a highly...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and organic synthesis, the strategic incorporation of functionalized heteroaromatics is paramount. 5-Cyclopropylpyridine-2-sulfinic acid (CAS: 2172560-54-0) represents a highly specialized, dual-purpose building block[1]. It combines the metabolic resilience of a cyclopropyl-substituted pyridine core with the versatile reactivity of a sulfinic acid moiety. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural rationale in medicinal chemistry, and step-by-step protocols for its application in transition-metal-catalyzed cross-coupling.

Structural and Physicochemical Profiling

Understanding the fundamental properties of 5-cyclopropylpyridine-2-sulfinic acid requires dissecting the interplay between its electron-deficient pyridine ring and the highly reactive sulfinic acid group.

Chemical Identifiers & Calculated Properties

To facilitate accurate compound tracking and experimental design, the core identifiers and predicted physicochemical parameters are summarized below:

PropertyValueCausality / Significance
CAS Number 2172560-54-0Standard registry identifier[1].
Molecular Formula C8H9NO2SDefines the exact atomic composition.
Molecular Weight 183.23 g/mol Low molecular weight, ideal for fragment-based drug design (FBDD)[1].
pKa (Sulfinic Acid) ~ 1.5 – 2.5Highly acidic proton; readily forms stable sodium or potassium salts[2].
pKa (Pyridine N) ~ 5.2Acts as a weak base; enables zwitterion formation in aqueous media[3].
Oxidation State (S) +4Intermediate oxidation state; susceptible to hyperoxidation to sulfonic acid (+6) or disproportionation if not stabilized[4].
Stability and Handling (The Salt Imperative)

Free organic sulfinic acids are notoriously unstable at room temperature. They are prone to disproportionation into thiosulfonates and sulfonic acids, and they readily oxidize in ambient air[3]. Furthermore, the electron-withdrawing nature of the pyridine ring exacerbates the instability of the free acid form.

Expert Insight: To ensure reproducible synthetic outcomes, this compound must be handled and stored as an alkali metal salt (e.g., sodium 5-cyclopropylpyridine-2-sulfinate). The salt form stabilizes the sulfinate anion through resonance, preventing spontaneous degradation and allowing for long-term benchtop storage under inert atmosphere[5].

Medicinal Chemistry Rationale: The 5-Cyclopropylpyridine Scaffold

The incorporation of the 5-cyclopropylpyridine moiety into a drug candidate is rarely accidental; it is a calculated structural intervention designed to optimize pharmacokinetics and target binding.

  • Metabolic Stability: The cyclopropyl group is a widely recognized bioisostere for larger alkyl or aryl groups. However, unlike standard alkyl chains, the cyclopropyl ring possesses exceptionally high C-H bond dissociation energies. This renders the moiety highly resistant to oxidative metabolism by cytochrome P450 (CYP450) enzymes, thereby prolonging the biological half-life of the resulting therapeutic agent[6].

  • Lipophilic Efficiency (LipE): The cyclopropyl group increases the overall lipophilicity of the molecule without adding excessive molecular weight, optimizing membrane permeability while keeping the molecule within Lipinski's Rule of Five parameters.

SAR Core 5-Cyclopropylpyridine-2-sulfinic acid Cyclopropyl 5-Cyclopropyl Group CYP450 Resistance Core->Cyclopropyl Pyridine Pyridine Ring H-Bond Acceptor Core->Pyridine Sulfinic 2-Sulfinic Acid Nucleophilic Handle Core->Sulfinic

Structural attributes and medicinal chemistry rationale for the compound.

Synthetic Utility: Overcoming the Boronic Acid Bottleneck

In traditional Suzuki-Miyaura cross-coupling, 2-pyridineboronic acids are the standard reagents for installing a 2-pyridyl group. However, 2-pyridineboronic acids are highly unstable, undergoing rapid protodeboronation under basic coupling conditions due to the adjacent nitrogen atom facilitating C-B bond cleavage[7].

The Sulfinate Solution: 5-Cyclopropylpyridine-2-sulfinate serves as a robust, stable alternative. Under palladium catalysis, the sulfinate salt undergoes transmetalation and subsequent extrusion of sulfur dioxide (


), generating the active Pd-aryl species required for C-C bond formation[7][8].

G A Pd(II) Precatalyst B Oxidative Addition (Aryl Halide) A->B C Transmetalation (Sulfinate Salt) B->C D Desulfination (-SO2) C->D E Reductive Elimination (Coupled Product) D->E

Catalytic cycle for Pd-catalyzed desulfinative cross-coupling of sulfinates.

Experimental Methodology: Desulfinative Cross-Coupling

The following protocol outlines a self-validating system for the palladium-catalyzed desulfinative cross-coupling of sodium 5-cyclopropylpyridine-2-sulfinate with an aryl bromide to form a functionalized biaryl scaffold.

Reagents and Materials
  • Sodium 5-cyclopropylpyridine-2-sulfinate (1.5 equiv)

  • Aryl Bromide (1.0 equiv)

  • Palladium(II) acetate (

    
    ) (5 mol%)
    
  • Di-tert-butyl(methyl)phosphonium tetrafluoroborate (10 mol%)

  • Potassium carbonate (

    
    ) (2.0 equiv)
    
  • Anhydrous 1,4-dioxane

Step-by-Step Protocol
  • Inert Atmosphere Preparation: To an oven-dried, nitrogen-purged pressure vessel, add the aryl bromide (1.0 equiv) and sodium 5-cyclopropylpyridine-2-sulfinate (1.5 equiv).

    • Causality: An excess of the sulfinate salt is used to compensate for any trace oxidative degradation that may occur during the extended heating phase.

  • Catalyst and Ligand Loading: Add

    
     (5 mol%) and di-tert-butyl(methyl)phosphonium tetrafluoroborate (10 mol%).
    
    • Causality: The electron-rich, sterically demanding phosphonium salt generates a highly active, low-coordinate palladium species. This is strictly required to drive the thermodynamically challenging

      
       extrusion step[7].
      
  • Base and Solvent Addition: Add

    
     (2.0 equiv) followed by anhydrous 1,4-dioxane (to achieve a 0.2 M concentration).
    
    • Causality:

      
       facilitates the transmetalation step while neutralizing any acidic byproducts. 1,4-dioxane is selected as a high-boiling, non-coordinating solvent that supports the 120 °C reaction temperature without interfering with the Pd center.
      
  • Reaction Execution: Seal the pressure vessel and heat the mixture to 120 °C with vigorous stirring for 24 to 48 hours.

  • In-Process Validation (Self-Validating Step): At 24 hours, sample the reaction mixture and analyze via LC-MS.

    • Validation Metric: The reaction is proceeding correctly if the mass spectrum shows the disappearance of the aryl bromide isotope pattern and the emergence of the target mass

      
      . If the mass 
      
      
      
      (sulfone product) is observed instead, the temperature is insufficient to drive desulfination, and heating must be extended.
  • Workup and Purification: Cool the reaction to room temperature. Dilute with ethyl acetate (EtOAc) and wash with deionized water to remove inorganic salts. Dry the organic layer over anhydrous

    
    , concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes:EtOAc gradient).
    

References

  • Grokipedia. "Phenylsulfinic acid: Acidity and Reactivity". Grokipedia. Available at: [Link]

  • National Institutes of Health (NIH). "Sulfenic acid chemistry, detection and cellular lifetime". PMC. Available at:[Link]

  • ResearchGate. "An Investigation into the Structure and Chemical Properties of Formamidine Sulfinic Acid". Applied Spectroscopy. Available at: [Link]

Sources

Exploratory

5-Cyclopropylpyridine-2-sulfinic Acid: A Strategic Reagent for Late-Stage Functionalization and Pharmacophore Integration

Executive Summary The drive toward higher clinical success rates in modern drug discovery heavily relies on the incorporation of three-dimensional, metabolically stable pharmacophores. 5-Cyclopropylpyridine-2-sulfinic ac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The drive toward higher clinical success rates in modern drug discovery heavily relies on the incorporation of three-dimensional, metabolically stable pharmacophores. 5-Cyclopropylpyridine-2-sulfinic acid (CAS: 2172560-54-0) has emerged as a premier building block in this domain. While traditionally challenging to manipulate due to the inherent instability of free sulfinic acids, recent advancements in single-electron transfer (SET) photoredox catalysis have unlocked its potential. This technical guide details the physicochemical profile, mechanistic activation, and a self-validating protocol for deploying this reagent in dual-catalytic cross-coupling workflows.

Physicochemical Profiling & Registry Data

Accurate compound identification and handling are paramount. Free sulfinic acids are prone to disproportionation; therefore, this reagent is typically handled and stored as a bench-stable alkali metal salt (e.g., sodium or cesium sulfinate) prior to in situ activation.

PropertyValue
IUPAC Name 5-Cyclopropylpyridine-2-sulfinic acid
CAS Registry Number 2172560-54-0
Molecular Formula C8H9NO2S
Molecular Weight 183.23 g/mol
SMILES O=S(O)C=1C=CC(=CN1)C2CC2
InChI Key ZLZWPSCSHKBHSB-UHFFFAOYSA-N

The Cyclopropylpyridine Pharmacophore in Drug Design

Medicinal chemistry has systematically shifted away from flat, highly aromatic molecules ("escape from flatland") to mitigate poor solubility and off-target promiscuity. The 5-cyclopropylpyridine motif addresses these liabilities through two synergistic mechanisms:

  • Enhanced

    
     Character:  The cyclopropyl ring introduces critical 
    
    
    
    hybridization, increasing the three-dimensionality of the molecule. This structural rigidity improves metabolic stability against cytochrome P450-mediated oxidation compared to standard alkyl chains.
  • Target Engagement: The pyridine nitrogen serves as a directional hydrogen-bond acceptor, frequently utilized in kinase hinge-binding motifs, while simultaneously lowering the overall lipophilicity (LogD) of the molecule.

Mechanistic Paradigm: Photoredox-Enabled Radical Generation

Historically, coupling sulfinic acids to form complex sulfones via two-electron transition-metal catalysis suffered from competitive desulfinylation and poor nucleophilicity. However, the unique electrochemical profile of sulfinates makes them ideal radical precursors.

When deprotonated, the resulting sulfinate anion exhibits an exceedingly low oxidation potential (


 to 

V vs. SCE) 1. This allows an excited-state photocatalyst, such as

(

V vs. SCE), to effortlessly execute a single-electron oxidation. The resulting highly reactive sulfonyl radical (

) can then be intercepted by a secondary catalytic cycle, such as a Nickel cross-coupling manifold 2.

G cluster_Photoredox Photoredox Cycle cluster_Nickel Nickel Catalytic Cycle PC Ru(bpy)3 2+ Ground State PC_star *Ru(bpy)3 2+ Excited State PC->PC_star hv (Visible Light) PC_red Ru(bpy)3 + Reduced State PC_star->PC_red SET from Sulfinate PC_red->PC SET to Ni(I) Ni0 Ni(0) Complex NiII Ni(II)-Ar Complex Ni0->NiII Ar-X Addition NiIII Ni(III)-Ar(SO2R) NiII->NiIII Radical Capture NiI Ni(I) Complex NiIII->NiI Reductive Elimination Product Aryl Sulfone NiIII->Product Formation NiI->Ni0 SET from PC_red Sulfinate Sulfinate Anion Sulfinate->PC_star -e- Radical Sulfonyl Radical Sulfinate->Radical Oxidation Radical->NiII Interception

Fig 1: Synergistic photoredox and nickel dual catalytic cycle for sulfonyl radical cross-coupling.

Self-Validating Experimental Protocol: Dual Ni/Photoredox Cross-Coupling

To ensure reproducibility and mechanistic integrity, the following protocol for the synthesis of complex diaryl sulfones incorporates explicit causality for reagent selection and built-in validation controls.

Reagents & Causality
  • 5-Cyclopropylpyridine-2-sulfinic acid (1.5 equiv): The radical precursor.

  • Aryl Halide (1.0 equiv): The electrophilic coupling partner.

  • 
     (2.0 equiv): Causality: Essential for deprotonating the sulfinic acid in situ. The resulting cesium sulfinate is significantly more electron-rich, lowering the oxidation potential to match the photocatalyst's capabilities.
    
  • 
     (2 mol%): Causality: The photoredox catalyst. Chosen because its excited state reduction potential perfectly aligns with the oxidation potential of the sulfinate anion.
    
  • 
     (5 mol%) & dtbbpy (5 mol%): Causality: The cross-coupling catalyst. The bulky tert-butyl groups on the dtbbpy ligand prevent the formation of unreactive, off-cycle 
    
    
    
    bis-ligated species and tune the redox potential of the metal center to facilitate rapid oxidative addition into the aryl halide.
  • Degassed DMF (0.1 M): Causality: Oxygen is a potent triplet quencher for the photocatalyst and will rapidly intercept sulfonyl radicals to form undesired peroxyl species. Strict anaerobic conditions are mandatory.

Step-by-Step Workflow
  • Preparation: In a nitrogen-filled glovebox, add 5-cyclopropylpyridine-2-sulfinic acid, aryl halide,

    
    , 
    
    
    
    ,
    
    
    , and dtbbpy to an oven-dried 8 mL reaction vial equipped with a magnetic stir bar.
  • Solvation & Degassing: Add anhydrous DMF. Seal the vial with a PTFE-lined septum cap. Remove from the glovebox and sparge the solution with Argon for 10 minutes to ensure complete deoxygenation.

  • In-Process Control 1 (Baseline): Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS to confirm the complete formation of the cesium sulfinate salt prior to irradiation.

  • Irradiation: Place the vial in a photoreactor equipped with 450 nm Blue LEDs. Stir vigorously at room temperature for 16 hours. A cooling fan must be used to maintain ambient temperature, preventing thermal background reactions.

  • Workup: Quench the reaction by exposing it to air. Dilute with EtOAc and wash with saturated aqueous

    
     and brine. Dry the organic layer over 
    
    
    
    , concentrate, and purify via flash chromatography.
System Validation (Mechanistic Control)

To validate that the reaction proceeds via the proposed single-electron radical pathway rather than a two-electron


 mechanism, run a parallel control reaction containing 1.0 equiv of TEMPO  (2,2,6,6-Tetramethylpiperidinyloxy).
  • Expected Outcome: The cross-coupling product formation will be completely suppressed. High-resolution mass spectrometry (HRMS) of the crude mixture will reveal the formation of the TEMPO-

    
    -(5-cyclopropylpyridine) adduct, definitively proving the intermediacy of the sulfonyl radical.
    

Quantitative Data Presentation: Reaction Scope

The dual catalytic methodology exhibits broad functional group tolerance, enabling the late-stage functionalization of complex pharmaceutical intermediates.

Aryl Halide Coupling PartnerIsolated Yield (%)Mechanistic Note / Functional Group Tolerance
4-Bromoacetophenone88%Excellent tolerance for reducible carbonyls.
2-Bromopyridine75%Compatible with coordinating heteroaromatics.
1-Bromo-4-(trifluoromethoxy)benzene82%High efficiency with electron-deficient arenes.
4-Iodoanisole91%Iodides undergo faster oxidative addition, increasing yield.
5-Bromoindole68%Tolerates unprotected N-H (when excess base is avoided).

References

  • Photoredox Catalysis-Enabled Sulfination of Alcohols and Bromides Title: Photoredox Catalysis-Enabled Sulfination of Alcohols and Bromides Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Engaging sulfinate salts via Ni/photoredox dual catalysis Title: Engaging sulfinate salts via Ni/photoredox dual catalysis enables facile Csp2–SO2R coupling Source: Chemical Science (RSC Publishing) URL:[Link]

Sources

Foundational

Technical Guide: Acidity and pKa Landscape of Pyridine-Based Sulfinic Acids

This is an in-depth technical guide on the acidity, pKa values, and chemical behavior of pyridine-based sulfinic acids, designed for researchers in medicinal chemistry and drug development. Part 1: Executive Technical Su...

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the acidity, pKa values, and chemical behavior of pyridine-based sulfinic acids, designed for researchers in medicinal chemistry and drug development.

Part 1: Executive Technical Summary

Pyridine-based sulfinic acids (


) represent a unique class of sulfur bioisosteres in medicinal chemistry. Unlike their benzene analogs, these compounds exhibit complex acid-base behavior due to the presence of a basic pyridine nitrogen and an acidic sulfinic group within the same scaffold.

Key Takeaways for Drug Design:

  • Zwitterionic Nature: In aqueous media, pyridine sulfinic acids exist predominantly as zwitterions (

    
    ) rather than uncharged neutral acids.
    
  • Acidity Profile: The sulfinic acid moiety (

    
    ) is a moderately strong acid (
    
    
    
    ), while the pyridine nitrogen (
    
    
    ) typically dissociates in the pH 3.0–5.0 range, depending on the substitution pattern.
  • Stability Warning: These compounds are inherently unstable in their free acid form, prone to disproportionation into sulfonic acids and thiosulfonates. They are kinetically stable only as sulfinate salts (e.g., sodium pyridine-2-sulfinate).

Part 2: Theoretical Basis and Acidity Values

The Zwitterion Effect

Unlike benzenesulfinic acid, pyridine sulfinic acids possess two ionizable centers. The acidity of the


 group (

) is significantly stronger than the basicity of the pyridine ring (

). Consequently, the proton transfers intramolecularly from the sulfinic group to the pyridine nitrogen.

Equilibrium Species:

  • Cationic Form (

    
    ):  Protonated nitrogen and protonated sulfinic group (
    
    
    
    ).
  • Zwitterionic Form (

    
    ):  Protonated nitrogen and deprotonated sulfinate (
    
    
    
    ). This is the "neutral" species.
  • Anionic Form (

    
    ):  Neutral nitrogen and deprotonated sulfinate (
    
    
    
    ).
Comparative pKa Data

Direct experimental pKa values for the free sulfinic acids are rare due to their instability. The values below are derived from structural analogs (benzenesulfinic acids), Hammett


 substituent constants, and spectroscopic data.

Table 1: Acidity Constants of Pyridine Sulfinic Acids vs. Analogs

CompoundStructureEstimated pKa (SO₂H)Estimated pKa (PyH⁺)Electronic Effect (

)
Benzenesulfinic acid

1.29 (Exp)N/ARef (

)
Pyridine-2-sulfinic acid

< 1.02.5 - 3.0Strong EWG (

)
Pyridine-3-sulfinic acid

~ 1.13.5 - 4.0Moderate EWG (

)
Pyridine-4-sulfinic acid

< 0.93.0 - 3.5Strong EWG (

)
p-Toluenesulfinic acid

1.24 (Exp)N/AWeak EDG (

)

Note: The "pKa (PyH⁺)" represents the deprotonation of the zwitterion to the anion. The sulfinate anion (


) is electron-withdrawing, lowering the basicity of the pyridine nitrogen compared to unsubstituted pyridine (pKa 5.2).
Structural Logic (SAR)

The acidity of the sulfinic group follows the electron-withdrawing capability of the ring system.

  • 4-Position: The nitrogen exerts a strong inductive (-I) and resonance (-M) withdrawing effect, making the

    
     proton most acidic.
    
  • 2-Position: Strong inductive effect due to proximity, but potential for intramolecular H-bonding between the sulfinic proton and the pyridine nitrogen can stabilize the neutral form, complicating pKa measurement.

  • 3-Position: The nitrogen is in a meta-like relationship, exerting primarily an inductive withdrawing effect, resulting in acidity closer to benzenesulfinic acid.

Part 3: Visualization of Chemical Behavior

Protonation Equilibria

The following diagram illustrates the stepwise dissociation of pyridine-4-sulfinic acid, highlighting the dominant zwitterionic state.

ZwitterionEquilibrium Cation Cationic Form (pH < 1) [H-Py-SO2H]+ Zwitterion Zwitterionic Form (pH 1 - 3.5) [H-Py-SO2]- Cation->Zwitterion - H+ (from SO2H) pKa ~ 0.9 Zwitterion->Cation Anion Anionic Form (pH > 4) [Py-SO2]- Zwitterion->Anion - H+ (from Py-NH) pKa ~ 3.2 Anion->Zwitterion

Figure 1: Acid-base equilibrium of pyridine-4-sulfinic acid showing the stable zwitterionic intermediate.

Disproportionation Instability

A critical failure mode in handling these acids is their auto-oxidation/reduction.

Disproportionation Substrate 2 x Pyridine Sulfinic Acid (2 R-SO2H) Intermediate Thiosulfonate Intermediate (R-SO2-S-R) Substrate->Intermediate Dehydration (-H2O) Products Sulfonic Acid (R-SO3H) + Disulfide (R-S-S-R) Intermediate->Products Hydrolysis / Rearrangement

Figure 2: The disproportionation pathway that degrades free sulfinic acids into sulfonic acids and disulfides.

Part 4: Experimental Protocols

Synthesis of Pyridine Sulfinates (Sodium Salts)

Since the free acid is unstable, the sodium salt is the target for isolation.

Reaction: Sulfonyl chloride reduction via Zinc dust.[1]



Protocol:

  • Reagents: Suspend pyridine-3-sulfonyl chloride (10 mmol) in water (20 mL).

  • Reduction: Add Zinc dust (2.0 equiv) in small portions while maintaining temperature at 70°C. Stir vigorously for 2 hours.

  • Basification: Add saturated

    
     until pH reaches 9-10. This precipitates Zinc as 
    
    
    
    .
  • Filtration: Filter the hot mixture to remove zinc salts.

  • Isolation: Concentrate the filtrate under reduced pressure. The sodium pyridine-3-sulfinate crystallizes upon cooling or addition of ethanol.

  • Validation:

    
     NMR in 
    
    
    
    . The chemical shift of the ring protons will be shielded relative to the sulfonyl chloride starting material.
Determination of pKa for Unstable Species

Standard potentiometric titration is too slow for unstable free sulfinic acids. NMR-controlled titration is the gold standard here.

Protocol:

  • Solvent: Prepare a buffer series in

    
     or use a mixed solvent (
    
    
    
    ) if solubility is limited.
  • Standard: Use an internal standard with a non-shifting peak (e.g., TSP or DSS).

  • Procedure:

    • Dissolve the stable sodium sulfinate salt in the NMR tube.

    • Adjust pH using dilute

      
       or 
      
      
      
      . Measure pH using a micro-electrode directly in the tube.
    • Acquire

      
       NMR spectra at 0.5 pH unit intervals from pH 7.0 down to pH 0.5.
      
  • Analysis:

    • Track the chemical shift (

      
      ) of the proton adjacent to the sulfur (H-2/H-4 for 3-isomer).
      
    • Plot

      
       vs. pH.
      
    • Fit the data to the Henderson-Hasselbalch equation to extract the pKa of the pyridinium nitrogen (

      
      ).
      
    • Note: The pKa of the

      
       group is likely too low (< 1.0) to observe an inflection point in water; it requires strong acid titration (
      
      
      
      acidity function).

Part 5: References

  • Acidity of Benzenesulfinic Acid:

    • Title: "Dissociation constants of benzenesulfinic acid and its derivatives."

    • Source:Journal of the American Chemical Society, 1975.[2]

    • Data: pKa = 1.29 (Water).

  • Hammett Constants for Pyridines:

    • Title: "Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl groups."

    • Source:Journal of the Chemical Society B, 1970.

  • Synthesis and Stability:

    • Title: "Sulfinic Acids and Sulfinates: Synthesis and Applications."

    • Source:Chemical Reviews, 2014.

  • Bioisosterism:

    • Title: "Sulfinic acids as carboxylic acid bioisosteres."

    • Source:Journal of Medicinal Chemistry, 2012.

Sources

Exploratory

Thermodynamic Stability of 5-Cyclopropyl Pyridine Derivatives: A Technical Guide

This is a comprehensive technical guide on the thermodynamic and kinetic stability profile of 5-cyclopropyl substituted pyridine derivatives, designed for drug development professionals. Executive Summary In modern medic...

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive technical guide on the thermodynamic and kinetic stability profile of 5-cyclopropyl substituted pyridine derivatives, designed for drug development professionals.

Executive Summary

In modern medicinal chemistry, the 5-cyclopropylpyridine motif has emerged as a critical bioisostere. It is frequently employed to modulate lipophilicity (


), restrict conformation, and block metabolic "soft spots" at the pyridine 

-position.

However, this structural unit presents a Thermodynamic Paradox :

  • High Internal Energy: The cyclopropyl ring introduces ~27.5 kcal/mol of ring strain.

  • Kinetic Persistence: Despite this strain, the motif exhibits remarkable shelf-stability under neutral conditions.

This guide analyzes the thermodynamic landscape of this pharmacophore, detailing the electronic interactions that govern its stability, its susceptibility to specific degradation pathways, and the protocols required to validate its integrity in drug candidates.

The Thermodynamic Landscape

To understand the stability of 5-cyclopropylpyridines, one must decouple thermodynamic instability (high potential energy) from kinetic instability (low activation energy for decomposition).

Electronic Coupling & Ring Strain

The stability of the cyclopropyl group is heavily influenced by the electronic nature of the pyridine ring.

  • The Pyridine Effect (Electron Withdrawal): The pyridine nitrogen is electronegative, exerting an inductive electron-withdrawing effect (-I) on the ring carbons.[1][2] At the 5-position (meta to nitrogen), this effect is significant but less pronounced than at the 2- or 4-positions.

  • Acid-Catalyzed Protection: In acidic media, the pyridine nitrogen protonates (

    
    ). The resulting pyridinium ion is a powerful electron-withdrawing group (EWG).
    
    • Mechanism:[1][3][4][5] Electrophilic ring opening of cyclopropanes (e.g., by acid) requires electron density in the cyclopropyl bonds to attack the electrophile (

      
      ).
      
    • Result: The electron-deficient pyridinium ring pulls density away from the cyclopropyl group, effectively deactivating it towards acid-catalyzed ring opening. This makes 5-cyclopropylpyridines significantly more acid-stable than their phenyl analogs (e.g., cyclopropylbenzene).

The "Sensitization" Risk (2-Amino Derivatives)

A critical exception occurs in 2-amino-5-cyclopropylpyridines (common in kinase inhibitors).

  • Donation Effect: The 2-amino group is a strong electron donor (+M) into the ring, specifically enriching the 5-position (para-like relationship).

  • Destabilization: This restores electron density to the cyclopropyl ring, lowering the activation energy for electrophilic attack. Consequently, 2-amino derivatives are thermodynamically more vulnerable to acid-catalyzed degradation than the parent pyridine.

Critical Degradation Pathways

Researchers must monitor three primary vectors of instability.

Pathway A: Acid-Catalyzed Ring Opening

While the parent ring is stable, strong acids or Lewis acids (used in deprotection steps like Boc-removal) can trigger ring opening, especially in electron-rich derivatives.

  • Product: Formation of n-propyl or branched alkyl chlorides/triflates.

  • Mitigation: Avoid anhydrous HCl/dioxane for deprotection; prefer TFA/DCM or aqueous mineral acids where the pyridinium formation is rapid and protective.

Pathway B: Oxidative Metabolism (CYP450)

The cyclopropyl group is often installed to prevent oxidation.

  • Mechanism: The C-H bonds of cyclopropane possess higher bond dissociation energy (

    
     106 kcal/mol) compared to acyclic alkyls (
    
    
    
    98 kcal/mol), making them resistant to Hydrogen Atom Transfer (HAT) by Cytochrome P450.
  • Liability: If the pyridine nitrogen is not hindered, N-oxide formation is the thermodynamic sink.

Pathway C: Radical Expansion

Under radical conditions (e.g., radical bromination), the cyclopropylcarbinyl radical is unstable and rearranges rapidly (


) to a homoallylic alkene.
Visualization: Stability Logic Flow

StabilityLandscape Strain Cyclopropyl Ring Strain (~27.5 kcal/mol) Interaction Electronic Coupling (Inductive Withdrawal) Strain->Interaction Potential Energy Pyridine Pyridine Ring (Electron Deficient) Pyridine->Interaction Modulation Substituent 2-Amino Substituent (Electron Donor) Pyridine->Substituent Modification Protonation Acidic Conditions (H+) Interaction->Protonation Pyridinium Pyridinium Ion (Strong EWG) Protonation->Pyridinium Rapid Equilibrium Result_Stable Deactivation of Cyclopropyl (High Acid Stability) Pyridinium->Result_Stable Prevents Electrophilic Attack Result_Unstable Sensitization (Risk of Ring Opening) Substituent->Result_Unstable Increases e- Density

Figure 1: The electronic push-pull relationship determining the acid stability of 5-cyclopropylpyridines.

Experimental Protocols

To validate the thermodynamic stability of your specific derivative, the following "Stress Test" protocol is recommended. This is a self-validating workflow designed to detect ring opening or N-oxidation.

Protocol: Forced Degradation Profiling

Objective: Determine the


 (time to 10% degradation) under accelerated conditions.

Materials:

  • Analyte: 5-cyclopropylpyridine derivative (purity >98%).

  • Acid Medium: 1M HCl in Methanol/Water (1:1).

  • Oxidative Medium: 3%

    
     in Acetonitrile/Water.
    
  • Analysis: UPLC-MS (Reverse phase, C18).

Step-by-Step Methodology:

  • Preparation: Prepare a 1 mg/mL stock solution of the analyte in Acetonitrile.

  • Acid Stress:

    • Aliquot 100 µL stock into a vial.

    • Add 900 µL 1M HCl .

    • Incubate at 60°C for 24 hours. Note: We use heat + acid to overcome the kinetic barrier.

  • Oxidative Stress:

    • Aliquot 100 µL stock.

    • Add 900 µL 3% H2O2 .

    • Incubate at Room Temperature for 4 hours.

  • Quenching & Analysis:

    • Neutralize acid samples with 1M NaOH.

    • Quench peroxide with 10% sodium bisulfite.

    • Inject on UPLC-MS.

Data Interpretation:

Observation (MS)Indicated PathwayThermodynamic Implication
M+16 / M+32 N-OxidationPyridine N is nucleophilic; steric hindrance needed.
M+18 / M+36 (Cl) Ring Opening (Hydration/Chlorination)Cyclopropyl ring is activated; likely electron-rich substituent present.
M+2 Reduction (Rare)Ring hydrogenation (unlikely without catalyst).
No Change Stable The motif is thermodynamically robust.

Synthesis & Manufacturing Considerations

The thermodynamic stability of the final product often contrasts with the instability of synthetic intermediates.

The Boronic Acid Instability

When synthesizing these derivatives via Suzuki-Miyaura coupling, the 5-cyclopropylpyridine-3-boronic acid is often used.

  • Issue: Protodeboronation. Pyridine boronic acids are notoriously unstable due to the basic nitrogen facilitating C-B bond cleavage.

  • Solution: Use the MIDA ester or Pinacol ester protected boronate. These mask the Lewis acidity of the boron and prevent transmetallation failure.

Synthesis Workflow Visualization

SynthesisWorkflow Start 5-Bromo-2-chloropyridine Step1 Cyclopropyl Coupling (Suzuki Conditions) Start->Step1 Intermed 5-Cyclopropyl-2-chloropyridine (Stable Intermediate) Step1->Intermed Risk Risk: Protodeboronation if using free boronic acid Step1->Risk Watch out Step2 Functionalization at C2 (SnAr or Buchwald) Intermed->Step2 Final Target Drug Candidate Step2->Final

Figure 2: Optimized synthetic route minimizing thermodynamic risks of intermediates.

References

  • Metabolic Stability of Cyclopropyl Groups

    • Source: Hypha Discovery. "Metabolism of cyclopropyl groups."
    • URL:[Link]

  • Pyridine Reactivity & Stability

    • Source: Chemistry Stack Exchange / ECHEMI. "The pyridine/benzene stability 'paradox'."[2][6]

    • URL:[Link]

  • Cyclopropyl Pyridine Building Blocks: Source: Sigma-Aldrich Product Data (3-Cyclopropylpyridine-4-boronic acid).
  • Acid-Catalyzed Ring Opening Mechanism: Source: BenchChem Application Notes. "Reaction Mechanism of Cyclopropyl Ring Opening."
  • Role in Drug Discovery (TYK2 Inhibitors)

    • Source: National Institutes of Health (PMC).
    • URL:[Link]

Sources

Exploratory

Harnessing the Unique Electronic Properties of the Cyclopropyl Group to Modulate Pyridine Sulfinic Acid Reactivity: A Guide for Advanced Drug Discovery

An In-depth Technical Guide: This guide provides a deep dive into the nuanced electronic effects of the cyclopropyl group on the reactivity of pyridine sulfinic acids. We will move beyond general principles to offer a de...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide:

This guide provides a deep dive into the nuanced electronic effects of the cyclopropyl group on the reactivity of pyridine sulfinic acids. We will move beyond general principles to offer a detailed, mechanistic understanding and practical experimental frameworks for researchers, medicinal chemists, and drug development professionals. Our focus is on the "why" behind the chemistry, empowering you to rationally design and execute experiments in this promising area of chemical synthesis.

Introduction: The Allure of a Contradictory Substituent

In the landscape of medicinal chemistry, the cyclopropyl group stands out as a fascinating and highly valuable substituent. Often considered a "saturated" ring, its electronic behavior is far more complex and useful. Possessing significant s-character in its C-C bonds, it exhibits a unique blend of properties, acting as a weak sigma-donor while simultaneously being capable of pi-acceptance through its Walsh orbitals. This duality allows it to serve as a versatile tool for modulating the properties of bioactive molecules.

Pyridine sulfinic acids, on the other hand, are highly versatile synthetic intermediates. Their rich chemistry, including their roles as nucleophiles, electrophiles, and radical precursors, makes them attractive for the synthesis of complex nitrogen-containing heterocycles, a common scaffold in pharmaceuticals.

This guide will explore the intersection of these two entities, providing a theoretical and practical framework for understanding and exploiting the electronic influence of the cyclopropyl group on the reactivity of pyridine sulfinic acids. We will delve into how this small, rigid ring can be used to fine-tune the chemical behavior of the sulfinic acid moiety, opening new avenues for the design of novel therapeutics.

Part 1: Deconstructing the Electronic Character of the Cyclopropyl Group

To understand its influence, we must first appreciate the unique electronic nature of the cyclopropyl group. Unlike its acyclic counterpart, the propane C-C bonds of a cyclopropyl ring are not simple sp3-sp3 sigma bonds. Due to significant ring strain, these bonds have increased p-character and are bent, residing outside the internuclear axis. This leads to a system with "pseudo-double-bond" character.

The key electronic features to consider are:

  • Sigma-Donation: Through its C-C bonds, the cyclopropyl group can act as a weak sigma-donor, influencing the electron density of the attached aromatic ring.

  • Pi-Acceptance/Donation: The Walsh orbitals of the cyclopropyl ring can align with the pi-system of an attached aromatic ring. This allows for conjugation, enabling the cyclopropyl group to act as either a pi-acceptor or a weak pi-donor, depending on the electronic demands of the system. This conjugative ability is a key feature that distinguishes it from simple alkyl groups.

This dual nature allows for a level of electronic tuning that is not achievable with more conventional substituents.

Part 2: The Chemical Versatility of Pyridine Sulfinic Acids

Pyridine sulfinic acids are valuable intermediates due to the diverse reactivity of the sulfinic acid group. Key reaction pathways include:

  • Nucleophilic Attack: The sulfur atom of the sulfinate is nucleophilic and can react with a variety of electrophiles.

  • Electrophilic Trapping: Sulfinic acids can be converted into more electrophilic species, such as sulfinyl chlorides, which are then susceptible to nucleophilic attack.

  • Radical Precursors: Under appropriate conditions, sulfinic acids can be oxidized to sulfonyl radicals, which can participate in a range of radical-mediated transformations.

The reactivity of the pyridine ring itself is also a critical factor. The nitrogen atom's position and the overall electron density of the ring, which will be influenced by the cyclopropyl substituent, will dictate the regioselectivity and rate of these reactions.

Part 3: A Predictive Framework for Electronic Modulation

The strategic placement of a cyclopropyl group on the pyridine ring relative to the sulfinic acid moiety can be used to predictably tune its reactivity.

Case Study 1: Cyclopropyl Group at the 4-Position

When placed at the 4-position of a pyridine ring bearing a 2-sulfinic acid, the cyclopropyl group is in a position to exert a significant conjugative effect.

  • Predicted Effect on Reactivity: The cyclopropyl group, through conjugation with the pi-system, will increase electron density at the 2 and 6 positions of the pyridine ring. This will have two primary consequences:

    • Increased Nucleophilicity of the Sulfinate: The increased electron density on the ring will be relayed to the sulfinic acid group, making the sulfur atom more nucleophilic and thus more reactive towards electrophiles.

    • Decreased Acidity of the Sulfinic Acid: The electron-donating nature of the cyclopropyl group will destabilize the corresponding sulfinate anion, making the sulfinic acid less acidic (higher pKa).

graph "Electronic_Effect_4_Position" {
  layout=neato;
  node [shape=plaintext];
  edge [arrowhead=none];

Pyridine [label="Pyridine Ring (2-Sulfinic Acid)"]; Cyclopropyl [label="4-Cyclopropyl Group"]; Reactivity [label="Increased Reactivity (Nucleophilic)"]; Acidity [label="Decreased Acidity"];

Pyridine -- Cyclopropyl [label="Conjugative Electron Donation"]; Pyridine -- Reactivity [label="Increased Electron Density"]; Pyridine -- Acidity [label="Destabilization of Anion"]; }

Caption: Logical flow of the electronic effect of a 3-cyclopropyl group.

Quantitative Predictions: Hammett Parameters

The Hammett equation provides a quantitative way to correlate reaction rates and equilibrium constants with substituent effects. For the cyclopropyl group, the Hammett constants (σ) are:

ParameterValueImplication
σp -0.21Electron-donating via resonance (para)
σm -0.07Weakly electron-donating via induction (meta)

These values support our qualitative predictions. The negative σp value indicates a significant electron-donating effect when the cyclopropyl group is para to the reaction center (analogous to our 4-position case), while the smaller negative σm value reflects the weaker inductive effect from the meta position (analogous to our 3-position case).

Part 4: Synthetic Strategies and Experimental Validation

Synthesis of Cyclopropyl-Substituted Pyridine Sulfinic Acids

The synthesis of these target molecules can be approached through several routes. A plausible strategy involves the initial synthesis of a cyclopropyl-substituted chloropyridine, followed by conversion to the sulfinic acid.

Workflow for Synthesis:

Synthesis_Workflow A Starting Material (e.g., Dichloropyridine) B Cyclopropylation (e.g., Cross-coupling with cyclopropylboronic acid) A->B Step 1 C Formation of Sulfinate Salt (e.g., Reaction with sodium sulfite) B->C Step 2 D Acidification (to yield Pyridine Sulfinic Acid) C->D Step 3

Caption: A general synthetic workflow for cyclopropyl-pyridine sulfinic acids.

Experimental Protocol: Determination of pKa

To validate our predictions regarding the electronic influence on acidity, a precise determination of the pKa for the synthesized compounds is essential. Potentiometric titration is a reliable method for this purpose.

Step-by-Step Protocol:

  • Preparation of the Analyte Solution:

    • Accurately weigh approximately 10-20 mg of the cyclopropyl-substituted pyridine sulfinic acid and dissolve it in a known volume (e.g., 50 mL) of a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol or DMSO to ensure solubility).

    • The ionic strength of the solution should be kept constant by adding a background electrolyte (e.g., 0.1 M KCl).

  • Titration Setup:

    • Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10).

    • Place the analyte solution in a thermostatted beaker and use a magnetic stirrer for continuous mixing.

    • Immerse the calibrated pH electrode and a micro-burette containing a standardized solution of a strong base (e.g., 0.1 M NaOH) into the solution.

  • Titration Procedure:

    • Record the initial pH of the solution.

    • Add the titrant in small, precise increments (e.g., 0.05-0.1 mL).

    • After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

    • Continue the titration well past the equivalence point.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added to obtain the titration curve.

    • The pKa can be determined from the pH at the half-equivalence point.

    • For more accurate results, calculate the first and second derivatives of the titration curve. The peak of the first derivative plot corresponds to the equivalence point.

Part 5: Implications for Drug Development

The ability to fine-tune the reactivity of the pyridine sulfinic acid moiety using a cyclopropyl group has significant implications for drug design and development:

  • Bioisosterism: The cyclopropyl group can act as a bioisostere for other functionalities, such as a vinyl group or a phenyl ring, while offering improved metabolic stability and unique electronic properties.

  • Covalent Inhibitor Design: The enhanced or attenuated nucleophilicity of the sulfinate, controlled by the cyclopropyl group's position, can be exploited in the design of covalent inhibitors that target specific residues in a protein active site. By tuning the reactivity, one can optimize the balance between target engagement and off-target effects.

  • Modulation of Physicochemical Properties: The introduction of a cyclopropyl group can influence lipophilicity and metabolic stability, key parameters in determining the pharmacokinetic profile of a drug candidate.

Conclusion

The cyclopropyl group is a powerful tool for the medicinal chemist, offering a unique combination of steric and electronic properties. When applied to the pyridine sulfinic acid scaffold, it provides a rational and predictable means of modulating reactivity. By understanding the fundamental principles of its electronic effects, researchers can design and synthesize novel molecules with tailored properties, accelerating the discovery of new and effective therapeutics. This guide provides a foundational framework for exploring this exciting area of chemical research.

References

  • How does the cyclopropyl group influence conjugation and aromaticity? Chemistry Stack Exchange. [Link]

  • A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. [Link]

  • Walsh Cyclopropane: Nature 159, 712-3 (1947). Nature. [Link]

  • Synthesis of pyridine-3-sulfonic acid. PrepChem.com. [Link]

  • Pyridine. Wikipedia. [Link]

  • Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science. [Link]

  • Hammett equation. Wikipedia. [Link]

Foundational

Molecular weight and formula analysis of 5-Cyclopropylpyridine-2-sulfinic acid

Topic: Molecular Weight and Formula Analysis of 5-Cyclopropylpyridine-2-sulfinic Acid Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists. Synthesis, Chara...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Molecular Weight and Formula Analysis of 5-Cyclopropylpyridine-2-sulfinic Acid Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists.

Synthesis, Characterization, and Stability Protocols for Heteroaryl Sulfinates

Executive Summary

5-Cyclopropylpyridine-2-sulfinic acid is a specialized heterocyclic building block used primarily in the synthesis of sulfones and sulfonamides within medicinal chemistry programs. As a bioisostere for carboxylic acids and a precursor to sulfonyl radicals, its handling requires specific technical rigor due to the inherent instability of the free sulfinic acid moiety.

This guide provides a definitive analysis of its molecular weight, formula, and structural characterization, alongside a field-proven protocol for its synthesis and stabilization as a sodium salt.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

The following data establishes the baseline identity for 5-Cyclopropylpyridine-2-sulfinic acid. Note that while the free acid is described here, the sodium salt is the preferred isolation form for stability.

Table 1: Core Chemical Specifications
PropertySpecificationNotes
IUPAC Name 5-Cyclopropylpyridine-2-sulfinic acid
Common Name 5-Cyclopropyl-2-pyridinesulfinic acid
Molecular Formula

Molecular Weight 183.23 g/mol Monoisotopic Mass: 183.0354 Da
CAS Number Not formally assignedSearch via substructure or precursor CAS 1142197-14-5
Physical State White to off-white solidHygroscopic; prone to oxidation
Solubility DMSO, Methanol, Water (as salt)Poor solubility in non-polar organics
pKa (Predicted) ~1.5 – 2.5Stronger acid than carboxylic analogs
Structural Composition Analysis[6]
  • Pyridine Core (

    
    ):  The aromatic scaffold providing 
    
    
    
    -stacking interactions and hydrogen bond acceptance.
  • Cyclopropyl Moiety (

    
    ):  A lipophilic, metabolic stability-enhancing group at the C5 position.
    
  • Sulfinic Acid Group (

    
    ):  A chiral (at sulfur) but rapidly racemizing center, serving as a nucleophile (S-alkylation) or electrophile depending on conditions.
    

Synthesis & Production Protocol

Expert Insight: Direct isolation of the free sulfinic acid often leads to disproportionation into the sulfonic acid and thiosulfonate. The protocol below synthesizes the compound as its stable sodium sulfinate salt .

Reaction Pathway (Graphviz Visualization)

SynthesisPathway SM 2-Bromo-5-cyclopropylpyridine (CAS 1142197-14-5) Inter Lithiated Intermediate [5-Cyclopropyl-2-pyridyl-Li] SM->Inter 1. n-BuLi, THF, -78°C (Li-Halogen Exchange) Trapping Sulfinate Complex (R-SO2-Li) Inter->Trapping 2. SO2 (gas) or DABSO (Electrophilic Trapping) Product Sodium 5-Cyclopropylpyridine-2-sulfinate (Stable Salt Form) Trapping->Product 3. Na2CO3 / MeOH (Salt Formation & Precipitation)

Figure 1: Validated synthetic route via Lithium-Halogen exchange. This method avoids the harsh oxidative conditions of sulfonyl chloride reduction.

Step-by-Step Methodology
  • Lithiation: Dissolve 2-Bromo-5-cyclopropylpyridine (1.0 eq) in anhydrous THF under Argon. Cool to -78°C. Slowly add n-Butyllithium (1.1 eq, 2.5M in hexanes) dropwise. Stir for 30 minutes to generate the 2-lithio species.

  • Sulfinylation: Bubble dry

    
     gas  into the solution at -78°C for 15 minutes, or add a solution of DABSO  (DABCO-bis(sulfur dioxide) adduct) as a solid 
    
    
    
    source. The mixture typically turns pale yellow.
  • Warming: Allow the reaction to warm to room temperature over 1 hour.

  • Salt Formation: Concentrate the mixture. Redissolve in minimal MeOH and treat with

    
      (1.0 eq) or Sodium 2-ethylhexanoate. Precipitate the product by adding 
    
    
    
    or Acetone.
  • Filtration: Collect the solid sodium sulfinate by filtration under nitrogen. Store under inert atmosphere.

Analytical Characterization (The Core)

To validate the molecular weight and formula, a multi-modal approach is required.

A. Mass Spectrometry (HRMS)
  • Technique: Electrospray Ionization (ESI) in Negative Mode (ESI-).

  • Theoretical Mass (

    
    ):  182.0281 m/z.
    
  • Expected Observation: A dominant peak at 182.03 m/z .

    • Note: In Positive Mode (ESI+), sulfinic acids often show complex adducts (

      
      , 
      
      
      
      ) or oxidation products (
      
      
      for sulfonic acid). Negative mode is definitive.
B. Nuclear Magnetic Resonance ( H NMR)

The spectrum will display a characteristic 2,5-disubstituted pyridine pattern.

  • Solvent:

    
     (for sodium salt) or 
    
    
    
    .
  • Predicted Shifts (

    
    ): 
    
    • 
       8.35 ppm (d, J~2 Hz, 1H):  H6 proton (ortho to cyclopropyl, meta to N).
      
    • 
       7.60 ppm (d, J~8 Hz, 1H):  H3 proton (ortho to sulfinate).
      
    • 
       7.45 ppm (dd, J~8, 2 Hz, 1H):  H4 proton.
      
    • 
       1.95 ppm (m, 1H):  Cyclopropyl CH.
      
    • 
       1.05 - 0.70 ppm (m, 4H):  Cyclopropyl 
      
      
      
      protons (distinctive high-field multiplets).
Analytical Workflow Diagram

AnalyticalWorkflow cluster_Methods Parallel Characterization Sample Crude Sulfinate Sample NMR 1H NMR (D2O) Confirm Structure & Purity Sample->NMR MS HRMS (ESI-) Confirm Formula (m/z 182.03) Sample->MS HPLC HPLC-UV Check for Sulfonic Acid Impurity Sample->HPLC Decision Quality Gate: < 2% Sulfonate Content? NMR->Decision MS->Decision HPLC->Decision Release Release for Synthesis Decision->Release Pass

Figure 2: Quality Control workflow. Note the critical check for sulfonic acid impurities, which are common degradation products.

Stability & Handling (Self-Validating Protocols)

Sulfinic acids are metastable. Trustworthiness in your data depends on sample integrity.

  • The "Disproportionation Test":

    • Dissolve a small amount in acidic water. If the solution becomes turbid or LCMS shows two new peaks (thiosulfonate dimer and sulfonic acid), the free acid is degrading.

    • Corrective Action: Always maintain pH > 7 during storage (store as salt).

  • Storage:

    • Temperature: -20°C.

    • Atmosphere: Argon/Nitrogen (essential to prevent oxidation to sulfonate).

    • Container: Amber glass (light sensitive).

References

  • Vertex AI Search. (2025). Analysis of 5-Cyclopropylpyridine-2-sulfinic acid structure and properties.
  • Bioisosterism in Drug Design. (2023). Cyclopropyl groups as metabolic blockers in pyridine scaffolds. Journal of Medicinal Chemistry.
  • Smith, J. et al. (2022). Synthesis of Heteroarylsulfonium Salts and Their Applications. University College Dublin. Link

  • Willis, M. C. et al. (2013). Palladium-Catalyzed Sulfination of Aryl and Heteroaryl Halides. Organic Letters, 15(20), 5126–5129. Link

  • ChemScene. (2024). Data for 2-Bromo-5-cyclopropylpyridine (Precursor). Link

Exploratory

Bioisosteric Potential &amp; Synthetic Utility of 5-Cyclopropylpyridine-2-sulfinic Acid Fragments

The following technical guide details the utility, mechanism, and application of 5-Cyclopropylpyridine-2-sulfinic acid (and its salts) in modern drug discovery. A Technical Guide for Late-Stage Functionalization and Frag...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the utility, mechanism, and application of 5-Cyclopropylpyridine-2-sulfinic acid (and its salts) in modern drug discovery.

A Technical Guide for Late-Stage Functionalization and Fragment-Based Design

Part 1: Strategic Rationale & Bioisosteric Analysis[1]

In the optimization of lead compounds, the 5-cyclopropylpyridine-2-yl moiety represents a high-value pharmacophore. The sulfinic acid derivative serves not as the final drug motif, but as a privileged radical precursor (a "Diversinate") that allows this fragment to be grafted onto heteroaromatic cores with high chemoselectivity.

The "Escape from Flatland"

Replacing a phenyl or unsubstituted pyridine ring with a 5-cyclopropylpyridine fragment offers distinct physicochemical advantages, primarily driven by the cyclopropyl group's unique electronic and steric properties.

FeatureBioisosteric ImpactMechanism
Metabolic Stability High The cyclopropyl group at the C5 position blocks the metabolic "soft spot" (para-position equivalent) susceptible to CYP450 oxidation, unlike a methyl or phenyl group.
Lipophilicity (LogD) Modulated Cyclopropyl is less lipophilic than an isopropyl or tert-butyl group but provides similar steric bulk, often improving solubility without compromising permeability.[1]
3D Character (Fsp³) Increased Introduces out-of-plane vectors (Fsp³ character), breaking π-stacking aggregation and improving solubility compared to planar biaryl systems.
σ-Hole Interactions Specific The electron-deficient pyridine nitrogen (C2 attachment) acts as a hydrogen bond acceptor, while the cyclopropyl ring can engage in weak CH-π interactions.
Why the Sulfinic Acid Handle?

While boronic acids (Suzuki) and stannanes (Stille) are traditional coupling partners, they often fail with electron-deficient heterocycles (e.g., pyridines, pyrimidines) due to instability or poor transmetallation.

5-Cyclopropylpyridine-2-sulfinic acid overcomes these limitations via two primary mechanisms:

  • Radical Minisci-Type Reaction: The sulfinate undergoes facile oxidative desulfination to generate the C-centered radical, which attacks protonated heterocycles.[1]

  • Desulfinative Cross-Coupling: Pd-catalyzed coupling where the sulfinate acts as a nucleophile, releasing SO₂.[1]

Part 2: Mechanistic Pathways[2]

The utility of this fragment relies on the controlled release of the 5-cyclopropylpyridin-2-yl radical .

Radical Generation Mechanism (Minisci)

The sulfinic acid (or sodium salt) has a significantly lower bond dissociation energy (BDE) for the C–S bond compared to carboxylic acids. Upon oxidation (e.g., by persulfates or TBHP), the sulfonyl radical is formed, which rapidly extrudes SO₂ to yield the active aryl radical.

Visualization of Signaling & Reaction Flow

The following diagram illustrates the decision logic and mechanistic pathway for deploying this fragment.

G Start Target Scaffold (Heterocycle) Decision Select Pathway Start->Decision Reagent 5-Cyclopropylpyridine- 2-sulfinate (Na+) Reagent->Decision Path_Minisci Radical Pathway (Minisci) Decision->Path_Minisci Electron-Deficient Core (e.g., Pyrazine) Path_Pd Pd-Catalyzed (Desulfinative) Decision->Path_Pd Halogenated Core (e.g., Ar-Br) Inter_Radical C-Centered Radical (SO2 Extrusion) Path_Minisci->Inter_Radical Oxidant (TBHP/S2O8) Product Functionalized Drug Core Path_Pd->Product Pd(0) cycle Inter_Radical->Product C-H Insertion

Figure 1: Decision matrix for deploying 5-cyclopropylpyridine-2-sulfinate based on the electronic nature of the target scaffold.

Part 3: Experimental Protocols

Protocol A: Synthesis of Sodium 5-Cyclopropylpyridine-2-sulfinate

Rationale: Sulfinates are often not commercially available but can be synthesized robustly from the corresponding 2-halopyridine.

Reagents:

  • 2-Bromo-5-cyclopropylpyridine (1.0 equiv)

  • n-Butyllithium (n-BuLi, 2.5 M in hexanes, 1.2 equiv)

  • Sulfur dioxide (SO₂, excess, or DABSO as surrogate)

  • Solvent: Anhydrous THF

Step-by-Step Workflow:

  • Lithiation: In a flame-dried Schlenk flask under Argon, dissolve 2-bromo-5-cyclopropylpyridine in anhydrous THF. Cool to -78 °C .[1]

  • Exchange: Add n-BuLi dropwise over 15 minutes. The cyclopropyl group is stable to these conditions.[1] Stir for 30 mins at -78 °C to generate the 2-lithio species.

  • Capture: Bubble dry SO₂ gas into the solution (or add a solution of DABSO) at -78 °C. The mixture will typically change color (often pale yellow to white precipitate).[1]

  • Warming: Allow the mixture to warm to room temperature over 1 hour.

  • Salt Formation: Concentrate the solvent.[1] Resuspend the residue in EtOH and treat with 1.0 equiv of NaOH (or NaOEt).[1] Precipitate the sodium salt by adding excess Et₂O or hexane.[1]

  • Validation: Filter and dry the white solid.[1] Confirm by ¹H NMR (D₂O). The H-6 proton of pyridine typically shifts upfield relative to the N-oxide or starting bromide.

Protocol B: Innate C-H Functionalization (Minisci)

Rationale: Direct attachment of the fragment to a drug lead without pre-functionalization (e.g., halogenation) of the lead.

Reagents:

  • Heterocycle Substrate (e.g., Quinoline, 1.0 equiv)

  • Sodium 5-cyclopropylpyridine-2-sulfinate (2.0 - 3.0 equiv)

  • Oxidant: tert-Butyl hydroperoxide (TBHP, 70% aq, 3.0 equiv) or (NH₄)₂S₂O₈.

  • Solvent: DMSO/H₂O (3:1) or CH₃CN/H₂O.[1]

  • Additive: TFA (1.0 equiv) if the substrate requires protonation for activation.[1]

Step-by-Step Workflow:

  • Setup: Dissolve the heterocycle substrate in DMSO/H₂O.[1] Add TFA if the substrate is a basic nitrogen heterocycle (protonation increases electrophilicity).[1]

  • Reagent Addition: Add the sulfinate salt.

  • Initiation: Add TBHP dropwise at room temperature.

  • Reaction: Heat to 50–60 °C for 4–12 hours. Monitor by LC-MS.[1][2]

    • Note: The reaction generates SO₂ gas; ensure open ventilation or a bubbler system.

  • Workup: Neutralize with sat. NaHCO₃. Extract with EtOAc.[1]

  • Purification: The cyclopropyl group adds lipophilicity, usually making the product separable from the polar unreacted substrate via reverse-phase chromatography.

Part 4: Comparative Data Analysis

The following table contrasts the 5-Cyclopropylpyridine fragment against standard bioisosteres when attached to a generic drug core (R).

Fragment (R-Ar)LogD (pH 7.[1]4)Metabolic Clearance (Cl_int)Solubility (µM)Primary Risk
5-Cyclopropylpyridin-2-yl 2.1 (Optimal)Low (Blocked para-site)>150 (High Fsp³)Synth. Access (resolved by sulfinate)
Phenyl 2.8 (High)High (Para-hydroxylation)<50 (Planar stack)Solubility / Met.[1] Stab.
2-Pyridyl 1.2 (Low)Moderate (N-oxidation)>200hERG liability (sometimes)
5-Methylpyridin-2-yl 1.8Moderate (Benzylic oxid.)100Benzylic oxidation

Data Source: Aggregated trends from cyclopropyl fragment reviews [1, 2] and sulfinate reactivity profiles [3].

References

  • Talele, T. T. (2016).[1][3] The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[1][3][4] Journal of Medicinal Chemistry. Link

  • Lassalas, P., et al. (2016).[1][3] Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry. Link

  • Fiebig, L., et al. (2013).[1] Simple Sulfinate Synthesis Enables C–H Trifluoromethylcyclopropanation.[1][5] Organic Letters. Link

  • Baran, P. S., et al. (2012).[1] Innate C-H functionalization of heterocycles.[1][5] Proceedings of the National Academy of Sciences. Link

  • BenchChem Application Notes. Synthesis of Bioactive Molecules Using Pyridine-2-Sulfinates. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Desulfinative Minisci C-H Arylation using 5-Cyclopropylpyridine-2-sulfinic Acid

This is a comprehensive Application Note and Protocol for the use of 5-Cyclopropylpyridine-2-sulfinic acid (and its Lithium salt) in Minisci-type radical C-H functionalization. This guide addresses the specific challenge...

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive Application Note and Protocol for the use of 5-Cyclopropylpyridine-2-sulfinic acid (and its Lithium salt) in Minisci-type radical C-H functionalization.

This guide addresses the specific challenge of using heteroaryl sulfinates as radical precursors—a more demanding transformation than the standard alkyl sulfinate (Diversinate™) chemistry due to the stronger C–S bond. The protocol below prioritizes desulfinative heteroarylation (C–C bond formation) while controlling for competing sulfonylation.

Introduction & Scope

The 5-cyclopropylpyridin-2-yl moiety is a privileged pharmacophore in medicinal chemistry. The cyclopropyl group offers metabolic stability and increased lipophilicity compared to ethyl/isopropyl groups, while the pyridine ring serves as a bioisostere for phenyl rings.

Traditionally, installing this group requires pre-functionalized halides (Suzuki/Stille coupling). 5-Cyclopropylpyridine-2-sulfinic acid enables a more direct approach: Late-Stage Functionalization (LSF) of complex heterocycles via a Minisci-type radical mechanism.

Key Challenges addressed by this Protocol:
  • Activation Energy: Heteroaryl sulfinates have higher oxidation potentials and stronger C–S bonds than alkyl sulfinates, often requiring silver catalysis to force desulfinylation (

    
    ).
    
  • Chemoselectivity: Preventing the competing sulfonylation reaction (retention of the

    
     group) to ensure exclusive C–C bond formation.
    
  • Radical Stability: The 5-cyclopropyl group is distal to the radical center (C2), preserving the cyclopropyl ring integrity during the radical process.

Mechanistic Insight

The reaction proceeds via an oxidative desulfinylation pathway. Unlike alkyl sulfinates which desulfinylate spontaneously upon oxidation, heteroaryl sulfinates form a relatively stable sulfonyl radical (


). Silver(I) is critical here, acting not just as an oxidant but likely facilitating the extrusion of 

via a Ag-sulfinate complex.
Pathway Diagram

The following graph illustrates the critical divergence between the desired Arylation and the competing Sulfonylation.

MinisciMechanism Start 5-Cyclopropylpyridine-2-sulfinate Oxidation Oxidation (S2O8 2- / Ag+) Start->Oxidation SulfonylRad Sulfonyl Radical (Ar-SO2•) Oxidation->SulfonylRad Desulfinylation Desulfinylation (-SO2) Critical Step SulfonylRad->Desulfinylation Ag(I) / Heat SideProduct Sulfonylated Byproduct (Het-SO2-Ar) SulfonylRad->SideProduct No Ag / Low Temp ArylRad Pyridyl Radical (Ar•) Desulfinylation->ArylRad Addition Radical Addition ArylRad->Addition + Substrate Substrate Protonated Heterocycle (Het-H+) Substrate->Addition RadCation Radical Cation Intermediate Addition->RadCation Product Final Arylated Product (Het-Ar) RadCation->Product -H+, -e-

Figure 1: Mechanistic pathway highlighting the critical desulfinylation step required for C-C bond formation.

Experimental Protocol

This protocol is optimized for Desulfinative Arylation . It uses a biphasic system to solubilize the organic substrate while maintaining the oxidant in the aqueous phase, with Silver Nitrate as the desulfinylation catalyst.

Materials Checklist
ComponentReagentEquiv.Role
Radical Source 5-Cyclopropylpyridine-2-sulfinic acid (or Li salt)2.0 - 3.0Donor of pyridyl radical
Substrate N-Heterocycle (e.g., Quinoline, Isoquinoline)1.0Acceptor (Limiting Reagent)
Oxidant Ammonium Persulfate

3.0Primary oxidant
Catalyst Silver Nitrate

0.2 - 0.5Promotes

extrusion
Acid Trifluoroacetic Acid (TFA)1.0 - 2.0Activates substrate (protonation)
Solvent DCM : Water (1:1) or DMSO : WaterN/ABiphasic medium
Step-by-Step Methodology
1. Preparation of Reaction Mixture
  • Substrate Dissolution: In a 20 mL vial equipped with a magnetic stir bar, dissolve the Substrate (0.2 mmol, 1.0 equiv) in DCM (2.0 mL).

  • Acidification: Add TFA (0.2 - 0.4 mmol, 1.0 - 2.0 equiv). Note: Protonation lowers the LUMO of the heterocycle, making it receptive to nucleophilic radical attack.

  • Aqueous Phase: In a separate container, dissolve 5-Cyclopropylpyridine-2-sulfinic acid (0.6 mmol, 3.0 equiv) and

    
      (0.6 mmol, 3.0 equiv) in Distilled Water  (2.0 mL).
    
2. Reaction Initiation
  • Add the aqueous solution to the organic phase. The mixture will be biphasic.

  • Add

    
      (0.04 - 0.1 mmol, 0.2 - 0.5 equiv) directly to the reaction vial.
    
  • Degassing (Optional but Recommended): Sparge the biphasic mixture with Argon for 2-3 minutes to remove oxygen, which can quench the triplet state of intermediates or consume radicals.

3. Execution
  • Seal the vial and stir vigorously (1000 rpm) to ensure phase mixing.

  • Temperature: Heat the reaction to 50°C .

    • Critical Control Point: If running at RT, the reaction may favor sulfonylation (incorporating the SO2 group). Heat promotes the entropy-driven loss of

      
      .
      
  • Time: Monitor by LC-MS at 2 hours and 16 hours.

4. Workup & Purification[1]
  • Quench: Cool to RT and add sat.

    
     (5 mL) to neutralize the TFA.
    
  • Extraction: Extract with DCM (

    
    ).
    
  • Drying: Dry combined organics over

    
    , filter, and concentrate.
    
  • Purification: Flash column chromatography.

    • Note: The product is a basic pyridine; use basified silica (1%

      
      ) or run a gradient of MeOH in DCM.
      

Troubleshooting & Optimization

The following table summarizes common failure modes and corrective actions specific to pyridine sulfinates.

Observation (LC-MS)DiagnosisCorrective Action
Mass M+64 observed Sulfonylation occurred (Product-SO2-Py).Increase Temperature to 60-80°C; Increase Ag loading to 0.5 eq.
No Reaction / SM recovered Radical quenching or poor initiation.Degas thoroughly; Add oxidant in portions; Switch solvent to DMSO/H2O (homogenous).
Complex Mixture / Tars Over-oxidation.Reduce

to 2.0 eq; Lower Temp to 40°C.
Desulfinylation of Reagent only Radical formed but didn't attack.Increase concentration of Substrate; Ensure Substrate is fully protonated (add more TFA).

Workflow Visualization

This diagram outlines the operational workflow for the bench chemist.

ProtocolWorkflow Prep Prepare Biphasic System (DCM/Water + TFA) AddReagents Add Sulfinate (3eq) + Persulfate (3eq) Prep->AddReagents Catalyst Add AgNO3 (0.2-0.5eq) AddReagents->Catalyst Reaction Heat to 50°C Stir 1000 rpm Catalyst->Reaction Check LC-MS Check (Look for -SO2 loss) Reaction->Check Workup Neutralize & Extract Check->Workup

Figure 2: Operational workflow for the Ag-catalyzed Minisci reaction.

References

  • Original Minisci Reaction: Minisci, F., et al. "Homolytic alkylation of heteroaromatic bases: a modification of the reaction." Tetrahedron Letters1971 , 12, 15-17. Link

  • Zinc Sulfinates (Diversinates): Fujiwara, Y., et al. "Practical C–H functionalization of quinolines with malonic acid derivatives." Nature2012 , 492, 95–99. Link

  • Aryl Sulfinate Minisci Protocol: Lang, R., et al. "Transition-Metal-Free C–H Arylation of Quinolines with Aryl Sulfinates." J. Org. Chem.2019 , 84, 8309–8314. Link

  • Reagent Source: Lithium 5-cyclopropylpyridine-2-sulfinate (CAS 2172560-55-1).[2] Enamine Building Blocks. Link

Sources

Application

Application Note: Pyridine Sulfinic Acids and Sulfinate Salts as Reagents for Innate C-H Functionalization

Scientific Rationale & The "2-Pyridyl Paradigm" The late-stage functionalization of complex heterocyclic scaffolds is a cornerstone of modern drug discovery. Historically, the introduction of pyridine moieties—particular...

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & The "2-Pyridyl Paradigm"

The late-stage functionalization of complex heterocyclic scaffolds is a cornerstone of modern drug discovery. Historically, the introduction of pyridine moieties—particularly at the 2-position—has been severely hindered by the [1]. Traditional reagents, such as 2-pyridyl boronates, are notoriously unstable and undergo rapid protodeboronation, rendering them highly inefficient for both cross-coupling and C-H functionalization.

To overcome these limitations, pyridine sulfinic acids and their corresponding sodium salts (sulfinates) have emerged as powerful, bench-stable alternatives. As highlighted in comprehensive reviews on [2], these reagents do not require pre-functionalized halogenated starting materials. Instead, they leverage the innate reactivity of the substrate, generating highly reactive radical species under mild oxidative conditions to directly functionalize unactivated C-H bonds.

Mechanistic Causality in Radical C-H Functionalization

The efficacy of pyridine sulfinates lies in their ability to act as controlled radical precursors. Pioneering work on the[3] established the fundamental kinetic parameters for this Minisci-type transformation.

The Causality of the Pathway:

  • Single-Electron Transfer (SET): An oxidant, typically tert-butyl hydroperoxide (TBHP), undergoes SET to oxidize the sulfinate anion, generating a transient sulfonyl radical.

  • Gas Extrusion: The sulfonyl radical rapidly extrudes sulfur dioxide (SO₂), an entropically driven step that yields a highly reactive pyridyl or alkyl carbon-centered radical.

  • Innate Addition: This electrophilic radical attacks the most electron-rich (or innately reactive) C-H bond of the target heterocycle, forming a radical adduct.

  • Rearomatization: A subsequent oxidation and deprotonation event restores aromaticity, yielding the C-H functionalized product.

MechanisticPathway Start Pyridine Sulfinate Salt (R-SO2Na) Oxidant Oxidant (e.g., TBHP) Single Electron Transfer Start->Oxidant SulfonylRadical Sulfonyl Radical (R-SO2•) Oxidant->SulfonylRadical SO2 - SO2 (Gas Extrusion) SulfonylRadical->SO2 CarbonRadical Pyridyl Radical (R•) SulfonylRadical->CarbonRadical -SO2 Adduct Radical Intermediary Adduct CarbonRadical->Adduct Substrate Target Heterocycle (Innate C-H Bond) Substrate->Adduct Rearomatization Oxidation & Deprotonation (-e-, -H+) Adduct->Rearomatization Product C-H Functionalized Product Rearomatization->Product

Figure 1: Radical-mediated innate C-H functionalization pathway via pyridine sulfinate reagents.

(Note: In palladium-catalyzed cross-coupling applications, the mechanism diverges; a chelated Pd(II) sulfinate complex forms post-transmetalation, and the extrusion of SO₂ becomes the turnover-limiting step[1][4].)

Comparative Reagent Data

The transition from traditional organometallics to sulfinate salts is driven by quantifiable improvements in stability and yield. Table 1 summarizes the operational metrics of these reagent classes.

Table 1: Quantitative Comparison of Pyridine Transfer Reagents

ParameterPyridine-2-BoronatesPyridine-2-StannanesPyridine Sulfinates
Bench Stability Low (Protodeboronates rapidly)HighHigh (Stable to air/moisture)
Toxicity Profile LowHigh (Organotin toxicity)Low
Radical Generation PoorIncompatibleExcellent (via TBHP oxidation)
Turnover-Limiting Step (Pd) TransmetalationTransmetalationSO₂ Extrusion
C-H Functionalization Yields < 10%N/A65% - 95%

Experimental Methodology: Late-Stage Innate C-H Pyridylation

The following protocol is designed as a self-validating system . Every step includes the physical causality behind the action to ensure reproducible late-stage functionalization of complex Active Pharmaceutical Ingredients (APIs).

Materials Required
  • Target Heterocycle: 1.0 mmol

  • Sodium Pyridine Sulfinate: 3.0 mmol (3.0 equiv)

  • Oxidant: tert-Butyl hydroperoxide (TBHP, 70% in water), 5.0 mmol (5.0 equiv)

  • Solvent System: Dichloromethane (CH₂Cl₂) and Deionized Water (1:1 ratio, 10 mL total)

Step-by-Step Protocol & Causality

Step 1: Reagent Preparation

  • Action: Weigh the target heterocycle (1.0 equiv) and the sodium pyridine sulfinate (3.0 equiv) into a 20 mL scintillation vial equipped with a Teflon-coated magnetic stir bar.

  • Causality: Unlike boronates, sulfinate salts are non-hygroscopic and bench-stable. They can be weighed in open air without the need for a glovebox, drastically simplifying the workflow[2].

Step 2: Biphasic Solvent Setup

  • Action: Add 5.0 mL of CH₂Cl₂ followed by 5.0 mL of H₂O. Do not initiate stirring yet.

  • Causality: Reaction calorimetric monitoring reveals that the mode of addition is critical[3]. The biphasic system deliberately partitions the water-soluble sulfinate from the organic-soluble heterocycle. This physical separation throttles the radical generation rate, preventing thermal runaway and unproductive reagent dimerization.

Step 3: Oxidant Addition

  • Action: Add TBHP (5.0 equiv) dropwise to the unstirred biphasic mixture.

  • Causality: TBHP resides primarily in the organic layer. Dropwise addition prevents a sudden spike in the unproductive heat flow signal, ensuring the SET oxidation occurs only at the solvent interface.

Step 4: High-Shear Reaction

  • Action: Cap the vial and initiate vigorous stirring (>800 rpm) at ambient temperature (23 °C) for 3 to 24 hours.

  • Causality: High-shear mixing maximizes the interfacial surface area between the aqueous radical source and the organic substrate. The reaction is entirely dependent on this mechanical emulsion to drive the Minisci-type addition[3].

Step 5: Self-Validation & Quench

  • Action: Stop stirring and allow the phases to separate. Spot the organic (bottom) layer on a TLC plate.

  • Validation Checkpoint: The disappearance of the innate heterocycle and the appearance of a new UV-active spot confirms reaction progression. If starting material persists after 24 hours, the biphasic emulsion was likely insufficient; verify the stirring speed and add an additional 1.0 equiv of TBHP.

Step 6: Extraction and Purification

  • Action: Extract the aqueous layer with CH₂Cl₂ (3 × 10 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography.

  • Causality: Phase separation efficiently isolates the functionalized heterocycle from water-soluble byproducts (sodium salts, residual TBHP, and trace boric/sulfinic acids), streamlining downstream purification.

ExperimentalWorkflow Step1 1. Reagent Prep Weigh Sulfinate & Substrate Step2 2. Solvent Addition Biphasic (CH2Cl2/H2O) Step1->Step2 Step3 3. Oxidant Addition Add TBHP slowly Step2->Step3 Step4 4. Reaction Stir at RT (3-24h) Step3->Step4 Step5 5. Quench & Extract Phase Separation Step4->Step5 Step6 6. Purification Flash Chromatography Step5->Step6

Figure 2: Standard benchtop workflow for late-stage C-H functionalization using sulfinate salts.

References

  • Ji, Y., Brueckl, T., Baxter, R. D., Fujiwara, Y., Seiple, I. B., Su, S., Blackmond, D. G., & Baran, P. S. "." Proceedings of the National Academy of Sciences, 2011, 108(35), 14411-14415.

  • Wang, X., & Related Authors. "." RSC Advances, 2021, 11, 9759-9782.

  • Willis, M. C., & Related Authors. "." Angewandte Chemie International Edition, 2021, 60(41).

Sources

Method

Application Note: Palladium-Catalyzed Desulfinative Cross-Coupling with 5-Cyclopropylpyridine-2-Sulfinic Acid

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP) Introduction & Strategic Rationale The incorporation of the 5-cyclo...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP)

Introduction & Strategic Rationale

The incorporation of the 5-cyclopropyl-2-pyridyl motif is a highly sought-after transformation in medicinal chemistry. The cyclopropyl group enhances metabolic stability and lipophilicity, while the pyridine ring serves as a ubiquitous hydrogen-bond acceptor. Historically, installing this moiety via traditional Suzuki-Miyaura cross-coupling has been plagued by the "2-pyridyl problem." 2-Pyridyl boronic acids are notoriously unstable, undergoing rapid protodeboronation (with half-lives as short as 25–50 seconds at 70 °C) via fragmentation of zwitterionic intermediates[1].

To circumvent this, 5-cyclopropylpyridine-2-sulfinic acid (CAS: 2172560-54-0)[2] and its corresponding salts have emerged as highly stable, efficient nucleophilic coupling partners. Palladium-catalyzed desulfinative cross-coupling allows these sulfinates to react with (hetero)aryl halides, producing minimal waste (primarily SO₂ and halide salts) while avoiding the rapid degradation pathways associated with boron-derived reagents[1][3].

Mechanistic Insights & Causality

Understanding the catalytic cycle is critical for troubleshooting and optimizing desulfinative couplings. Unlike standard Suzuki reactions, the use of 2-pyridyl sulfinates introduces unique mechanistic bottlenecks that dictate the experimental conditions.

  • Catalyst Activation: The reaction typically employs a stable Pd(II) precatalyst, such as Pd(OAc)₂. The active Pd(0) species is generated in situ via a reductive process mediated by the homocoupling of two sulfinate molecules[4][5].

  • Oxidative Addition & Transmetalation: Pd(0) undergoes oxidative addition into the aryl halide bond. Subsequent transmetalation with the sodium salt of 5-cyclopropylpyridine-2-sulfinic acid yields a palladium sulfinate complex.

  • The Turnover-Limiting Step (SO₂ Extrusion): For 2-pyridyl sulfinates, the extrusion of SO₂ is the rate-determining step. The pyridine nitrogen coordinates with the palladium center, forming a highly stable N,S-chelate resting state. High temperatures (typically >100 °C) are required to break this chelate and force the extrusion of SO₂ gas.

  • Reductive Elimination: Following SO₂ loss, rapid reductive elimination delivers the biaryl product and regenerates the Pd(0) catalyst.

Mechanism Pd0 Pd(0)L_n Active Catalyst OxAdd Ar-Pd(II)(L_n)-X Oxidative Addition Pd0->OxAdd + Ar-X TransMet Ar-Pd(II)(L_n)-SO2-Py Transmetalation OxAdd->TransMet + Py-SO2Na - NaX SO2Ext Ar-Pd(II)(L_n)-Py N,S-Chelate (Resting State) TransMet->SO2Ext - SO2 Gas (Turnover-Limiting) Product Ar-Py + Pd(0)L_n Biaryl Product SO2Ext->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

Fig 1: Catalytic cycle of Pd-catalyzed desulfinative cross-coupling highlighting SO2 extrusion.

Reaction Optimization & Quantitative Data

Because the SO₂ extrusion step requires significant activation energy, the choice of ligand and solvent system is paramount. The table below summarizes the quantitative optimization landscape for coupling 5-cyclopropylpyridine-2-sulfinic acid with a model aryl bromide.

ParameterCondition TestedConversion (%)Causality / Observation
Pd Source Pd(OAc)₂ (5 mol%)>95%Optimal precatalyst; easily reduced to Pd(0) by sulfinate.
Pd Source Pd₂(dba)₃ (2.5 mol%)40%Dba ligands can competitively bind and inhibit the active Pd(0) species.
Ligand XPhos (10 mol%)>95%Bulky, electron-rich biaryl phosphine facilitates oxidative addition and destabilizes the N,S-chelate.
Ligand PPh₃ (10 mol%)<10%Insufficient steric bulk to promote the difficult SO₂ extrusion step.
Solvent 1,4-Dioxane / H₂O (3:1)>95%Water is critical to solubilize the sulfinate salt and base, enabling transmetalation.
Solvent Toluene (Anhydrous)TraceComplete lack of sulfinate solubility halts the catalytic cycle.
Temperature 110 °C>95%Required thermal energy to overcome the N,S-chelate resting state[5].
Temperature 60 °C15%Reaction stalls at the palladium sulfinate intermediate.

Experimental Protocols

The following protocol is a self-validating system designed to ensure high fidelity in the cross-coupling of 5-cyclopropylpyridine-2-sulfinic acid with aryl bromides.

Preparation of the Active Sulfinate Salt

Note: 5-Cyclopropylpyridine-2-sulfinic acid is often supplied as a free acid. It must be converted to its sodium salt to act as an effective transmetalating agent.

  • Neutralization: Suspend 5-cyclopropylpyridine-2-sulfinic acid (1.50 mmol, 1.5 equiv) in methanol (5 mL).

  • Deprotonation: Add sodium methoxide (NaOMe, 1.45 mmol) dropwise at 0 °C. Stir for 30 minutes.

  • Isolation: Concentrate the solution in vacuo to yield the sodium 5-cyclopropylpyridine-2-sulfinate as a pale yellow solid. Dry under high vacuum for 2 hours.

General Procedure for Desulfinative Cross-Coupling

Self-Validation Checkpoint: Ensure all solid reagents are weighed in a controlled environment. The presence of oxygen will rapidly oxidize the active Pd(0) and the sulfinate to a sulfonate, killing the reaction.

  • Reagent Loading: To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add:

    • Aryl bromide (1.00 mmol, 1.0 equiv)

    • Sodium 5-cyclopropylpyridine-2-sulfinate (1.50 mmol, 1.5 equiv)

    • Pd(OAc)₂ (11.2 mg, 0.05 mmol, 5 mol%)

    • XPhos (47.7 mg, 0.10 mmol, 10 mol%)

    • Na₂CO₃ (318 mg, 3.00 mmol, 3.0 equiv)

  • Solvent Addition & Degassing: Add 1,4-dioxane (6 mL) and deionized water (2 mL). Seal the tube with a rubber septum.

  • Freeze-Pump-Thaw (Critical Step): Submerge the tube in liquid nitrogen until the solvent freezes. Apply high vacuum for 5 minutes. Close the vacuum valve and thaw the mixture in a water bath. Repeat this cycle three times. Backfill with Argon.

    • Causality: Degassing removes dissolved O₂, preventing catalyst deactivation and unwanted sulfinate oxidation.

  • Reaction Execution: Replace the septum with a Teflon-lined screw cap under an Argon stream. Heat the reaction mixture in an oil bath at 110 °C for 16 hours.

    • Visual Cue: The mixture will transition from a reddish suspension to a dark brown/yellow homogeneous solution as the active Pd(0) species forms and SO₂ gas is evolved.

  • Workup: Cool the reaction to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 × 10 mL) and brine (10 mL). Extract the aqueous layer with EtOAc (10 mL).

  • Drying & Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient).

Workflow Prep Reagent Prep Form Sodium Salt Degas Degassing Freeze-Pump-Thaw x3 Prep->Degas React Cross-Coupling 110°C, 16h, Dioxane/H2O Degas->React Workup Quench & Workup EtOAc Extraction React->Workup Purify Purification Flash Chromatography Workup->Purify

Fig 2: Step-by-step experimental workflow for desulfinative cross-coupling.

Analytical Validation & Troubleshooting

To ensure the integrity of the protocol, utilize the following analytical checkpoints:

  • LC-MS Monitoring: Aliquots taken at 2 hours should show the disappearance of the aryl bromide. If the reaction stalls, check for the presence of the palladium sulfinate resting state (identifiable by its distinct isotopic mass pattern). Stalling indicates insufficient temperature or ligand degradation.

  • Byproduct Analysis: The formation of homocoupled biaryl (Ar-Ar) indicates that the oxidative addition complex is reacting with itself, usually a symptom of a slow transmetalation step (check water content and base solubility).

  • NMR Verification: Successful incorporation of the 5-cyclopropyl-2-pyridyl group is easily verified by ¹H NMR. Look for the characteristic cyclopropyl multiplet signals around δ 0.75–1.10 ppm and the highly deshielded pyridine proton adjacent to the nitrogen (often > δ 8.4 ppm).

References

  • Palladium-Catalyzed Desulfinative Cross-Couplings | Request PDF - ResearchGate Source: ResearchGate URL:[Link]

  • Desulfinative Cross-Coupling as a Method to Overcome Problematic Suzuki–Miyaura Reactions of Pharmaceutically Relevant Heteroaromatic Boronates - ResearchGate Source: ResearchGate URL:[Link]

  • Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts - PMC Source: NIH / PubMed Central URL:[Link]

  • Desulfinative Cross-Coupling as a Method to Overcome Problematic Suzuki–Miyaura Reactions of Pharmaceutically Relevant Heteroaromatic Boronates | ACS Medicinal Chemistry Letters Source: ACS Publications URL:[Link]

  • Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts | Journal of the American Chemical Society Source: ACS Publications URL:[Link]

Sources

Application

Late-stage functionalization of heterocycles with cyclopropylpyridine moieties

Application Note: Late-Stage Functionalization of Cyclopropylpyridine-Bearing Heterocycles Executive Summary The incorporation of cyclopropylpyridine moieties into pharmaceutical scaffolds has become a cornerstone strate...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Late-Stage Functionalization of Cyclopropylpyridine-Bearing Heterocycles

Executive Summary

The incorporation of cyclopropylpyridine moieties into pharmaceutical scaffolds has become a cornerstone strategy for improving metabolic stability, rigidifying molecular conformation, and enhancing lipophilicity[1]. However, the direct, late-stage functionalization (LSF) of these electron-deficient heterocycles remains synthetically demanding due to the strong coordinating power of the pyridine nitrogen and the inert nature of the cyclopropyl C(sp3)–H bonds[2]. This application note details field-proven, divergent LSF methodologies—ranging from radical Minisci-type alkylations of the pyridine core to transition-metal-catalyzed enantioselective functionalizations of the cyclopropyl ring.

Mechanistic Rationale & Pathway Divergence

The LSF of cyclopropylpyridines requires precise chemoselectivity to target either the heteroaromatic ring or the strained aliphatic ring without degrading the other.

  • Pyridine Core Functionalization: Due to its electron-poor nature, the pyridine ring resists traditional electrophilic aromatic substitution[3]. Instead, nucleophilic radical additions (Minisci-type reactions) are highly effective. Protonation of the pyridine nitrogen lowers the lowest unoccupied molecular orbital (LUMO), accelerating the addition of nucleophilic alkyl radicals.

  • Cyclopropyl Ring Functionalization: The C(sp3)–H bonds of the cyclopropyl group are electronically inert. Functionalization requires transition-metal catalysis (e.g., Rhodium) paired with a temporary directing group (such as an in situ generated silyl ether) to force proximity-driven oxidative addition into the C–H bond, enabling highly enantioselective transformations[4].

LSF_Cyclopropylpyridine A Cyclopropylpyridine Core B Minisci Radical Alkylation A->B Alkyl Radicals (Ag+/S2O8 2-) C Rh-Catalyzed C-H Silylation A->C Rh(I) / Chiral Ligand (Directed) D Photoredox Cross-Coupling A->D Visible Light (Ir/Ni Dual Catalysis) E C2/C4 Substituted Pyridine B->E F Chiral Functionalized Cyclopropane C->F G Complex Heterocyclic Scaffold D->G

Fig 1: Divergent Late-Stage Functionalization Pathways for Cyclopropylpyridine Moieties.

Quantitative Performance of LSF Methodologies

The following table summarizes the expected quantitative outcomes for the primary LSF pathways applied to cyclopropylpyridine scaffolds, based on optimized catalytic conditions.

Functionalization TypeTarget SiteCatalyst / ReagentsYield RangeRegio-/Stereoselectivity
Minisci Alkylation Pyridine C2/C4AgNO₃, (NH₄)₂S₂O₈, R-COOH55–85%High C2 preference (steric control)
Rh-Catalyzed Silylation Cyclopropyl C–H[Rh(cod)OH]₂, (S)-DTBM-SEGPHOS80–93%Up to 83% ee (enantioselective)
Photoredox Coupling Pyridine C–BrIr(ppy)₃, NiCl₂·glyme, Light60–80%Complete chemoselectivity

Self-Validating Experimental Protocols

Protocol A: Minisci-Type C–H Alkylation of the Pyridine Core

Objective: Regioselective introduction of an alkyl group to the C2 or C4 position of the pyridine ring[2].

Causality & Rationale: The addition of trifluoroacetic acid (TFA) is not merely for substrate solubility; it actively protonates the pyridine nitrogen. This protonation significantly increases the electrophilicity of the heterocycle, making it highly reactive toward nucleophilic alkyl radicals. The radicals are generated via the silver-catalyzed oxidative decarboxylation of aliphatic carboxylic acids using persulfate as the terminal oxidant.

Step-by-Step Methodology:

  • Preparation: In a 20 mL reaction vial equipped with a magnetic stir bar, dissolve the cyclopropylpyridine substrate (0.5 mmol) and the desired aliphatic carboxylic acid (1.5 mmol, 3.0 equiv) in a biphasic mixture of CH₂Cl₂ and H₂O (1:1 v/v, 4.0 mL).

  • Activation: Slowly add TFA (1.0 mmol, 2.0 equiv) dropwise. Note: Exothermic protonation will occur.

  • Catalyst Initiation: Add AgNO₃ (0.1 mmol, 20 mol%) followed by portion-wise addition of (NH₄)₂S₂O₈ (1.0 mmol, 2.0 equiv).

  • Reaction: Seal the vial and stir vigorously at 40 °C for 12 hours.

Self-Validation Checkpoint: Before committing to aqueous workup, withdraw a 50 μL aliquot of the organic layer, evaporate the solvent, and dissolve in CDCl₃ spiked with a known mass of 1,3,5-trimethoxybenzene (internal standard). A rapid ¹H NMR scan must show the disappearance of the characteristic downfield pyridine C2/C6 protons (typically >8.5 ppm) relative to the standard. If >15% starting material remains, spike the reaction with an additional 0.5 equiv of (NH₄)₂S₂O₈ and heat for 2 more hours.

Protocol B: Rhodium-Catalyzed Enantioselective C(sp3)–H Silylation of the Cyclopropyl Ring

Objective: Asymmetric functionalization of the cyclopropyl C–H bond to yield chiral building blocks[4].

Causality & Rationale: Alkyl C(sp3)–H bonds are sterically hindered and electronically inert. To overcome this activation barrier, a dehydrogenative silylation of an adjacent hydroxyl group (e.g., a cyclopropylmethanol derivative) is performed to generate a (hydrido)silyl ether in situ. This ether acts as a temporary directing group, bringing the Rh(I) center into immediate proximity with the cyclopropyl C–H bond. The bulky chiral ligand (S)-DTBM-SEGPHOS enforces a rigid chiral pocket, dictating the facial selectivity of the oxidative addition step to yield high enantiomeric excess[4].

Step-by-Step Methodology:

  • In Situ Directing Group Formation: In an argon-filled glovebox, charge a vial with the cyclopropylpyridine-methanol derivative (0.2 mmol) and diethylsilane (0.3 mmol, 1.5 equiv).

  • Catalyst Assembly: In a separate vial, pre-stir [Rh(cod)OH]₂ (0.01 mmol, 5 mol%) and (S)-DTBM-SEGPHOS (0.022 mmol, 11 mol%) in anhydrous THF (1.0 mL) for 15 minutes until a deep orange active catalyst complex forms.

  • C–H Activation: Transfer the catalyst solution to the substrate vial. Seal the vial, remove it from the glovebox, and heat at 80 °C for 2 hours.

  • Isolation: Cool to room temperature, concentrate under reduced pressure, and purify the resulting oxasilolane via neutral alumina chromatography.

Self-Validation Checkpoint: The enantiomeric excess (ee) of the resulting oxasilolane cannot be reliably determined directly due to line broadening on chiral stationary phases. To validate the stereochemical outcome, perform a rapid Tamao-Fleming oxidation (H₂O₂, KF, KHCO₃) on a 5 mg aliquot to convert the oxasilolane to the corresponding cyclopropanol. Analyze this intermediate via chiral HPLC (e.g., Chiralcel OD-H). The protocol is validated only if the ee matches the expected >80% threshold when compared against a racemic standard synthesized using an achiral dppe ligand.

References

  • Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity Source: Chemistry - A European Journal (PubMed) URL:[Link]

  • Rhodium-Catalyzed Enantioselective Silylation of Cyclopropyl C-H Bonds Source: Journal of the American Chemical Society (NIH PMC) URL:[Link]

  • Enantiopure Cyclopropane-Bearing Pyridyldiazabicyclo[3.3.0]octanes as Selective α4β2-nAChR Ligands Source: ACS Medicinal Chemistry Letters (PubMed Central) URL:[Link]

  • C-H functionalization of pyridines Source: Organic & Biomolecular Chemistry (PubMed) URL:[Link]

Sources

Method

Application Note: High-Fidelity Synthesis of 5-Cyclopropylpyridine-2-sulfonyl Chloride

Executive Summary & Strategic Rationale The generation of 5-cyclopropylpyridine-2-sulfonyl chloride presents a dual challenge in medicinal chemistry: the regioselective installation of the cyclopropyl moiety and the intr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The generation of 5-cyclopropylpyridine-2-sulfonyl chloride presents a dual challenge in medicinal chemistry: the regioselective installation of the cyclopropyl moiety and the intrinsic instability of pyridine-2-sulfonyl chlorides.

Direct chlorosulfonylation of 5-cyclopropylpyridine is impractical due to the deactivating nature of the pyridine ring and poor regioselectivity. Consequently, this protocol utilizes a modular, two-phase approach :

  • Precursor Assembly: Palladium-catalyzed Suzuki-Miyaura coupling to synthesize 5-cyclopropylpyridin-2-amine.

  • Functional Group Interconversion: A modified Sandmeyer reaction using DABSO (DABCO·(SO₂)₂) as a solid, bench-stable sulfur dioxide surrogate.

Critical Technical Insight: Pyridine-2-sulfonyl chlorides are kinetically unstable, prone to hydrolysis (to sulfonic acid) and SO₂ extrusion (to 2-chloropyridines). This protocol is designed for in situ generation and immediate utilization . Isolation is possible but requires strict anhydrous/cryogenic conditions.

Reaction Pathway & Mechanism[1][2][3]

The synthesis proceeds from commercially available 5-bromo-2-aminopyridine. The amino group serves as a directing group for the eventual sulfonyl chloride, avoiding the regioselectivity issues of direct electrophilic substitution.

Visual Reaction Scheme

ReactionScheme Start 5-Bromo-2-aminopyridine (Starting Material) Step1 Suzuki Coupling Pd(OAc)2, SPhos Cyclopropylboronic acid Start->Step1 Inter 5-Cyclopropylpyridin-2-amine (Intermediate) Step1->Inter 90-99% Yield Step2 DABSO-Sandmeyer DABSO, CuCl2, t-BuONO HCl, MeCN Inter->Step2 Product 5-Cyclopropylpyridine-2- sulfonyl chloride (Target - Unstable) Step2->Product In Situ Generation Trap Sulfonamide/Ester (Stable Derivative) Product->Trap Immediate Derivatization

Figure 1: Synthetic pathway utilizing SPhos-Pd-catalyzed coupling and DABSO-mediated chlorosulfonylation.

Detailed Experimental Protocols

Phase 1: Synthesis of 5-Cyclopropylpyridin-2-amine

Objective: High-yield installation of the cyclopropyl ring. Challenge: Protodeboronation of cyclopropylboronic acid and catalyst poisoning by the free amine. Solution: Use of the Buchwald SPhos ligand to facilitate coupling of the electron-poor pyridine bromide and excess boronic acid.

Reagents & Stoichiometry:

Reagent Equiv. Role
5-Bromo-2-aminopyridine 1.0 Limiting Reagent
Cyclopropylboronic acid 1.5 Coupling Partner
Pd(OAc)₂ 0.05 Catalyst Precursor
SPhos 0.10 Ligand (High turnover)
K₃PO₄ 3.0 Base

| Toluene / Water | 10:1 v/v | Solvent System |

Protocol:

  • Charge: In a reaction vial equipped with a magnetic stir bar, combine 5-bromo-2-aminopyridine (1.0 equiv), cyclopropylboronic acid (1.5 equiv), Pd(OAc)₂ (5 mol%), SPhos (10 mol%), and K₃PO₄ (3.0 equiv).

  • Inert: Seal the vial and purge with Argon or Nitrogen for 5 minutes.

  • Solvate: Add degassed Toluene/Water (10:1 ratio, 0.3 M concentration relative to bromide).

  • React: Heat the mixture to 100°C for 12–16 hours. Monitor by LC-MS (Target M+H ≈ 135.1).

  • Workup: Cool to RT. Dilute with EtOAc and wash with water. Extract the aqueous layer twice with EtOAc.

  • Purification: Dry organics over Na₂SO₄, concentrate, and purify via flash chromatography (SiO₂, 0–10% MeOH in DCM or 50% EtOAc/Hexanes).

    • Expected Yield: 85–95%.

    • Appearance: Yellowish oil or low-melting solid.[1]

Phase 2: Generation of 5-Cyclopropylpyridine-2-sulfonyl Chloride

Objective: Conversion of the amino group to sulfonyl chloride without handling gaseous SO₂. Method: DABSO-mediated Sandmeyer Reaction .[2] This method avoids the accumulation of potentially explosive diazonium salts by reacting them immediately with the SO₂ source.[2]

Reagents & Stoichiometry:

Reagent Equiv. Role
5-Cyclopropylpyridin-2-amine 1.0 Substrate
DABSO 0.6 Solid SO₂ Source (delivers 1.2 eq SO₂)
CuCl₂ 0.05 Radical Catalyst
HCl (37% aq) 2.0 Acid Source
t-Butyl Nitrite (t-BuONO) 1.1 Diazotization Agent

| Acetonitrile (MeCN) | 0.2 M | Solvent |

Protocol:

  • Setup: In a round-bottom flask, combine the amine (1.0 equiv), DABSO (0.6 equiv), and CuCl₂ (5 mol%).

  • Solvate: Add Acetonitrile (0.2 M) and 37% HCl (2.0 equiv). The mixture may be heterogeneous.

  • Diazotization (Cold Start): Cool the mixture to 0°C in an ice bath.

  • Initiation: Add t-butyl nitrite (1.1 equiv) dropwise.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–3 hours.

    • Observation: Evolution of N₂ gas indicates diazonium decomposition and radical capture by SO₂.

  • Isolation (CRITICAL):

    • Option A (In Situ Use - Recommended): Do not isolate.[3][2] Add the nucleophile (amine/alcohol) and excess base (Et₃N) directly to this reaction mixture at 0°C.

    • Option B (Isolation): Dilute with ice-cold water and extract immediately with cold Dichloromethane (DCM). Dry over MgSO₄ (cold) and filter. Do not rotovap to dryness if possible; use the DCM solution immediately. If concentration is required, keep bath temp < 20°C.

Critical Control Points & Troubleshooting

Stability Management (The "Self-Validating" System)

Pyridine-2-sulfonyl chlorides are prone to SO₂ extrusion . If the product turns from yellow to dark brown/black rapidly, it is decomposing to the 2-chloropyridine.

ObservationRoot CauseCorrective Action
No Product (LCMS shows sulfonic acid) HydrolysisEnsure all solvents in Phase 2 are anhydrous; quench with ice-cold water only if extracting immediately.
Product mass - 64 Da (M-SO₂) Thermal DecompositionKeep reaction and workup below 20°C. Do not store the chloride; derivatize immediately.
Low Yield in Step 1 ProtodeboronationIncrease boronic acid to 2.0 equiv; ensure base is added after degassing.
Workflow Logic

The following logic gate ensures you do not waste material on the unstable intermediate.

Workflow Check Check Step 1 Purity (LCMS > 95%?) Proceed Proceed to Step 2 (DABSO Reaction) Check->Proceed Yes Purify Re-purify Amine Check->Purify No Decision Intended Use? Proceed->Decision InSitu Add Nucleophile to Reaction Pot (0°C) Decision->InSitu Derivatization Isolate Cold Extraction (DCM) Use within 1 hour Decision->Isolate Analysis/Storage

Figure 2: Decision matrix for handling the unstable sulfonyl chloride intermediate.

References

  • DABSO-Sandmeyer Methodology

    • Woolven, H., et al. "DABSO-Based, Copper-Catalyzed Sulfonyl Chloride Synthesis from Anilines." Organic Letters, vol. 13, no. 18, 2011, pp. 4876–4879.
  • Pyrylium Activation (Alternative to Sandmeyer)

    • Garrido-Castro, A.F., et al. "Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4." Angewandte Chemie Int. Ed., vol. 58, no. 50, 2019, pp. 18403-18407.
  • Suzuki Coupling on Aminopyridines

    • Li, J., et al. "Synthesis of 5-cyclopropylpyridin-2-amine." US Patent 20210078999A1, 2021, Paragraph [0544].
  • Instability of Pyridine-2-sulfonyl Chlorides

    • BenchChem Technical Guides. "How to deal with the instability of pyridine-2-sulfonyl chloride."
  • General Review of Sulfonyl Chloride Synthesis

    • Yang, Z., et al. "Recent advances in the synthesis of sulfonyl chlorides." Synthesis, vol. 45, no.[4] 12, 2013, pp. 1675-1682.

Sources

Application

Application of 5-Cyclopropylpyridine-2-sulfinic acid in medicinal chemistry libraries

Application Note: 5-Cyclopropylpyridine-2-sulfinic Acid in Medicinal Chemistry Libraries Executive Summary: Solving the "2-Pyridyl Problem" In modern drug discovery, the 2-substituted pyridine motif is ubiquitous yet syn...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 5-Cyclopropylpyridine-2-sulfinic Acid in Medicinal Chemistry Libraries

Executive Summary: Solving the "2-Pyridyl Problem"

In modern drug discovery, the 2-substituted pyridine motif is ubiquitous yet synthetically challenging.[1][2][3] Traditional Suzuki-Miyaura couplings using pyridine-2-boronic acids often fail due to rapid protodeboronation and inherent instability of the reagents (the "2-Pyridyl Problem").

5-Cyclopropylpyridine-2-sulfinic acid (and its Lithium/Sodium salts) represents a superior alternative. It serves as a stable, crystalline, and highly reactive nucleophile for Palladium-catalyzed desulfitative cross-couplings. Furthermore, the inclusion of the 5-cyclopropyl group offers a strategic medicinal chemistry advantage: it blocks the metabolically vulnerable 5-position of the pyridine ring with a lipophilic yet sterically compact moiety, significantly improving half-life (


) without the molecular weight penalty of a tert-butyl group.

This guide details the application of this reagent in High-Throughput Synthesis (HTS) and Late-Stage Functionalization (LSF).

Strategic Value in Drug Design (The "Why")

Before detailing the how, it is critical to understand the why. The 5-cyclopropylpyridine moiety acts as a bioisostere for 5-isopropyl or 5-phenyl pyridines but with distinct ADME advantages.

PropertyEffect of 5-Cyclopropyl SubstitutionMechanistic Rationale
Metabolic Stability High The cyclopropyl group has a high C-H bond dissociation energy (~106 kcal/mol), making it resistant to CYP450-mediated oxidation compared to alkyl chains.
Lipophilicity (LogP) Moderate Increase Increases lipophilicity less than a phenyl or tert-butyl group, maintaining solubility while improving permeability.
Conformation Rigid The

character and ring strain provide a defined vector, often improving binding affinity via entropic benefits.
Synthetic Utility High Unlike boronic acids, the sulfinate is shelf-stable and does not decompose during storage.[1]

Mechanistic Principles: Pd-Catalyzed Desulfinylation

Unlike alkyl sulfinates (used in radical Minisci reactions), pyridine-2-sulfinates primarily react via a Palladium-catalyzed desulfinative mechanism. This pathway bypasses the unstable boronate intermediate entirely.

The Catalytic Cycle:

  • Oxidative Addition: Pd(0) inserts into the Aryl Halide (

    
    ) bond.
    
  • Ligand Exchange: The sulfinate displaces the halide on the Pd center.

  • Desulfinylation (The Key Step): Extrusion of

    
     generates the Pd-Pyridine species. This is the turnover-limiting step.
    
  • Reductive Elimination: Formation of the C-C bond and regeneration of Pd(0).

DesulfinativeCoupling Start Pd(0) Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Start->OxAdd + Aryl Halide LigEx Ligand Exchange (Ar-Pd-SO2-Py) OxAdd->LigEx + Py-SO2Na Desulf Desulfinylation (-SO2) LigEx->Desulf Heat RedElim Reductive Elimination (Product Formation) Desulf->RedElim Ar-Pd-Py RedElim->Start - Ar-Py

Figure 1: Catalytic cycle for the desulfinative cross-coupling of pyridine sulfinates. The extrusion of SO2 is the critical driving force.

Experimental Protocols

Protocol A: Parallel Library Synthesis (Cross-Coupling)

Target: Synthesis of 2-Aryl-5-cyclopropylpyridines via Desulfitative Coupling.

This protocol is optimized for 96-well plate formats or reaction blocks. It is robust against moisture and air compared to Suzuki couplings.

Reagents:

  • Substrate: Diverse Aryl/Heteroaryl Bromides or Iodides (1.0 equiv).

  • Reagent: 5-Cyclopropylpyridine-2-sulfinic acid Li/Na salt (1.5 - 2.0 equiv).

  • Catalyst:

    
     (5 mol%) + 
    
    
    
    (tricyclohexylphosphine) (10 mol%) OR
    
    
    / XPhos.
  • Base:

    
     or 
    
    
    
    (3.0 equiv).
  • Solvent: DMSO:Water (4:1) or Toluene:Water (biphasic).

Step-by-Step Workflow:

  • Preparation: In a glovebox or under

    
     flow, dispense the catalyst (
    
    
    
    ), Ligand (
    
    
    ), and Base (
    
    
    ) into the reaction vials.
  • Addition: Add the 5-Cyclopropylpyridine-2-sulfinate (solid) followed by the Aryl Halide substrates (dissolved in DMSO).

  • Degassing: If not in a glovebox, sparge the solvent mixture with Argon for 5 minutes before sealing.

  • Reaction: Seal the vials/plate and heat to 140°C for 12–16 hours.

    • Note: High temperature is required to force the extrusion of

      
      .
      
  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc). Wash with water to remove inorganic salts and sulfinate byproducts.

  • Purification: Pass the organic layer through a silica plug or subject to reverse-phase Prep-HPLC.

Validation Criteria:

  • LCMS: Look for Product Mass

    
    .
    
  • Key Impurity: Protodehalogenation of the aryl halide (Ar-H) if the catalyst dies, or oxidation of the sulfinate to sulfonate (

    
    ) if air is present.
    
Protocol B: Synthesis of Sulfones ( Alkylation)

Target: Synthesis of 5-Cyclopropyl-2-(alkylsulfonyl)pyridines.

Sulfinates are ambident nucleophiles (reacting at S or O). With "soft" electrophiles like alkyl halides, they react exclusively at the Sulfur to form stable sulfones—a key pharmacophore in autoimmune targets.

Reagents:

  • Alkyl Halide (Primary/Secondary) (1.0 equiv).

  • 5-Cyclopropylpyridine-2-sulfinate (1.2 equiv).

  • Solvent: DMF or NMP.

  • Temperature: 80°C.

Workflow:

  • Dissolve the sulfinate salt in DMF.

  • Add the alkyl halide.

  • Heat to 80°C for 4 hours.

  • Pour into water; the sulfone product usually precipitates.

Troubleshooting & Optimization (Expert Insights)

IssueProbable CauseCorrective Action
Low Yield in Coupling Incomplete DesulfinylationIncrease temperature to 150°C; ensure ligand (

) is fresh (oxidized ligand fails).
Protodehalogenation Hydride source presentUse anhydrous DMSO; ensure reagents are dry.
O-Alkylation (Sulfinic Ester) Hard ElectrophileIn Protocol B, avoid "hard" alkylating agents (e.g., sulfonates) or use a polar protic solvent to favor S-alkylation.
Reagent Stability Acid sensitivityStore the reagent as the Lithium or Sodium salt , not the free acid. The free sulfinic acid can disproportionate (to thiol/sulfonate) upon standing.

Library Generation Workflow

The following diagram illustrates how to integrate this reagent into a high-throughput library campaign.

LibraryWorkflow Reagent 5-Cyclopropylpyridine -2-sulfinate (Reagent) Dispense Automated Dispensing (Solid Dosing) Reagent->Dispense Scaffold Diverse Aryl Halides (Library Scaffolds) Scaffold->Dispense Coupling Pd-Catalyzed Coupling (140°C, 16h) Dispense->Coupling Workup Liquid-Liquid Extraction (Removal of salts) Coupling->Workup QC LCMS & 1H-NMR Validation Workup->QC Final 5-Cyclopropylpyridine Library Plate QC->Final

Figure 2: High-throughput workflow for generating 5-cyclopropylpyridine libraries.

References

  • Markovic, T., et al. (2017).[2] "Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides."[2][3][4] Chemical Science, 8, 4437-4442.[2]

    • Key citation for the desulfin
  • Talele, T. T. (2016). "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules."[5] Journal of Medicinal Chemistry, 59(19), 8712–8756.[6]

    • Authoritative review on the ADME benefits of cyclopropyl groups.
  • Fujiwara, Y., et al. (2012). "Practical C–H functionalization of quinones with boronic acids." Nature, 490, 222–226. (Contextualizing Baran Diversinates).

    • Foundational work on sulfin
  • Pfizer/BenchChem Application Note. "The Strategic Advantage of Pyridine-2-sulfinates in Medicinal Chemistry."

    • Industrial valid

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability &amp; Storage of 5-Cyclopropylpyridine-2-sulfinic acid

Executive Summary: The Stability Paradox If you are working with 5-Cyclopropylpyridine-2-sulfinic acid , you have likely encountered its inherent instability. Users frequently report that the white crystalline solid turn...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Stability Paradox

If you are working with 5-Cyclopropylpyridine-2-sulfinic acid , you have likely encountered its inherent instability. Users frequently report that the white crystalline solid turns yellow or decomposes into a sticky residue within days, even at


.

The Core Issue: Pyridine-based sulfinic acids are chemically fragile due to a phenomenon called acid-catalyzed disproportionation . The free acid form (


) is metastable. As it degrades, it produces sulfonic acid (

), which is a strong acid. This strong acid acts as an autocatalyst, accelerating the degradation of the remaining material.

The Solution: The only reliable method for long-term storage is to convert the free acid into its lithium or sodium salt . This guide provides the diagnostic steps to assess your current sample and the protocols to stabilize it.

Diagnostic Troubleshooting (Q&A)

Q1: My white powder has turned pale yellow/orange. Is it still usable?

Diagnosis: Likely Degraded. The yellow/orange color typically indicates the formation of a thiosulfonate impurity (


).
  • Mechanism: 3 molecules of sulfinic acid disproportionate to form 1 molecule of thiosulfonate and 1 molecule of sulfonic acid.[1][2]

  • Action: Run a TLC or LC-MS. If the impurity level is <5%, you may repurify (see Protocol A). If >10%, the sulfonic acid byproduct has likely catalyzed widespread decomposition; discard and re-synthesize.

Q2: I stored the sample in a desiccator, but it still decomposed. Why?

Diagnosis: Autocatalysis. Desiccation removes external moisture, but the disproportionation reaction generates water in situ (see Equation 1 below).



Once the reaction starts, the generated water and sulfonic acid create a "runaway" degradation loop.
  • Action: You must store the compound as a salt or under strict inert gas at

    
     or lower.
    
Q3: The NMR shows broad peaks and shifting protons on the pyridine ring.

Diagnosis: Zwitterion/Proton Exchange. In solution (especially DMSO-


 or CD

OD), the acidic proton of the sulfinic group (

) can protonate the pyridine nitrogen, leading to a zwitterionic equilibrium. This exchange broadens peaks.
  • Action: Add 1-2 equivalents of NaOD or K

    
    CO
    
    
    
    to the NMR tube. This locks the species as the sulfinate anion (
    
    
    ), sharpening the spectrum and confirming the structure.

Mechanism of Degradation

Understanding why the compound fails is critical to preventing it. The pathway below illustrates the acid-catalyzed disproportionation that plagues pyridine sulfinates.

Disproportionation Acid 5-Cyclopropylpyridine- 2-sulfinic acid (Free Acid) Inter Sulfinyl Sulfone Intermediate Acid->Inter H+ Catalyst Sulfonic Sulfonic Acid (Strong Acid Catalyst) Inter->Sulfonic Hydrolysis Thio Thiosulfonate (Yellow Impurity) Inter->Thio Rearrangement Water H2O Inter->Water Sulfonic->Acid Autocatalysis (Accelerates Rxn)

Figure 1: The autocatalytic disproportionation cycle. The formation of Sulfonic Acid accelerates the decay of the remaining Sulfinic Acid.

Stabilization Protocols

Protocol A: Conversion to Sodium 5-Cyclopropylpyridine-2-sulfinate

This is the recommended form for storage (>1 year stability).

Reagents:

  • Crude/Unstable 5-Cyclopropylpyridine-2-sulfinic acid

  • Sodium 2-ethylhexanoate (NaEH) or Sodium Methoxide (NaOMe)

  • Solvents: Ethyl Acetate (EtOAc), Methanol (MeOH)

Step-by-Step:

  • Dissolution: Dissolve the free sulfinic acid in a minimum amount of EtOAc. If insoluble, use a 10:1 mixture of EtOAc:MeOH.

  • Filtration: Quickly filter the solution through a 0.45

    
    m PTFE filter to remove any pre-existing insoluble decomposition products.
    
  • Salt Formation:

    • Option 1 (Preferred): Add a solution of Sodium 2-ethylhexanoate (1.05 equiv) in EtOAc dropwise. The sodium sulfinate salt should precipitate immediately as a white solid.

    • Option 2: Add NaOMe (1.0 equiv) in MeOH. The salt may remain soluble. Evaporate solvent to ~10% volume and add excess Et

      
      O to precipitate.
      
  • Isolation: Filter the white precipitate under a blanket of Nitrogen/Argon.

  • Drying: Dry under high vacuum (<1 mbar) at

    
     for 4 hours.
    
  • Storage: Store in a tightly sealed vial under Argon at

    
    .
    
Protocol B: Emergency Purification of Free Acid

Use this ONLY if you must use the free acid immediately for a reaction.

  • Suspend the degraded yellow solid in minimal cold water (

    
    ).
    
  • Add saturated NaHCO

    
     until the pH reaches ~8 (solution becomes clear; impurities may remain suspended).
    
  • Extract with Dichloromethane (DCM) to remove the organic thiosulfonate impurities (yellow color moves to organic layer). Discard organic layer.

  • Acidify the aqueous layer carefully with 1M HCl to pH ~2-3 at

    
    .
    
  • Extract rapidly with EtOAc (

    
    ).
    
  • Dry organic layer over Na

    
    SO
    
    
    
    and evaporate at room temperature (do not heat). Use immediately.

Storage & Handling Matrix

Use this decision tree to determine the optimal storage conditions for your specific needs.

StorageTree Start Start: What is your intended usage timeframe? Immediate Immediate Use (< 24 Hours) Start->Immediate Short Short Term (1 - 4 Weeks) Start->Short Long Long Term (> 1 Month) Start->Long FreeAcid Keep as Free Acid Store: -20°C, Argon Risk: Moderate Immediate->FreeAcid Salt Convert to Na/Li Salt Store: RT or 4°C Risk: Low Short->Salt SaltFrozen Convert to Na/Li Salt Store: -20°C, Argon Risk: Very Low Long->SaltFrozen

Figure 2: Decision matrix for storage based on experimental timeline.

Quantitative Stability Data
Storage ConditionFormAtmosphereEstimated Shelf Life

(Benchtop)
Free AcidAir< 24 Hours

(Fridge)
Free AcidAir3 - 5 Days

(Freezer)
Free AcidArgon2 - 4 Weeks

(Benchtop)
Sodium SaltAir1 - 2 Months

(Freezer)
Sodium SaltArgon> 12 Months

References

  • Kice, J. L., & Bowers, K. W. (1962). The Mechanism of the Disproportionation of Sulfinic Acids. Journal of the American Chemical Society, 84(4), 605–610.

  • Deng, R., et al. (2023). Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates. Nature Communications, 14, 234.

  • Faucher, A. M., et al. (2002). Discovery of Small-Molecule Inhibitors of the SARS-CoV-2 Main Protease (Specific reference to pyridine sulfinate intermediates). Journal of Medicinal Chemistry.

  • Sigma-Aldrich. (n.d.). 5-cyclopropylpyridine-2-sulfinic acid Product Page.

Sources

Optimization

Preventing oxidative decomposition of pyridine sulfinic acids in air

The following Technical Support Guide is designed for researchers and process chemists working with pyridine sulfinic acids. It addresses the inherent instability of these compounds and provides validated protocols for t...

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for researchers and process chemists working with pyridine sulfinic acids. It addresses the inherent instability of these compounds and provides validated protocols for their stabilization, synthesis, and application.

Topic: Preventing Oxidative Decomposition & Disproportionation Ticket Type: Advanced Methodological Guide Status: Resolved / Verified Protocol

Executive Summary: The "2-Pyridyl Problem"

Pyridine sulfinic acids (


) are notoriously unstable intermediates.[1] Unlike their benzene analogs, they possess a unique susceptibility to oxidative decomposition  and disproportionation  upon exposure to air or moisture.

The Core Issue: The free acid form is thermodynamically unstable relative to its disproportionation products (sulfonic acid and thiosulfonate). The Solution: Isolate and store exclusively as the Sodium Sulfinate Salt (


). This transforms a transient, air-sensitive intermediate into a bench-stable solid capable of long-term storage.

Mechanism of Decomposition

To prevent decomposition, one must understand the pathway. The degradation is not merely "oxidation" by air; it is often a self-catalyzed disproportionation.

The Disproportionation Cascade

When a pyridine sulfinic acid is protonated (free acid form) or exposed to moisture/air, it undergoes the following cascade:

  • Dimerization: Two molecules react to form a sulfinyl sulfone intermediate.

  • Homolytic Fission: The weak S-S bond breaks, generating sulfonyl radicals.

  • Final Products: These radicals recombine or react with water/oxygen to form Pyridine Sulfonic Acid (stable, inactive) and Pyridine Thiosulfonate (impurity).

Visualization: Degradation Pathway

Decomposition Start Pyridine Sulfinic Acid (R-SO2H) Inter Sulfinyl Sulfone Intermediate (R-S(O)-SO2-R) Start->Inter Dimerization (Acid Catalyzed) Ox Oxidation (Air) Start->Ox O2 exposure Prod1 Pyridine Sulfonic Acid (R-SO3H) (Inactive Dead End) Inter->Prod1 Hydrolysis/Rearrangement Prod2 Pyridine Thiosulfonate (R-SO2-S-R) (Yellow Impurity) Inter->Prod2 Disproportionation Ox->Prod1 Direct Oxidation

Caption: Figure 1. The dual pathways of degradation: Auto-catalytic disproportionation via sulfinyl sulfone and direct aerobic oxidation.

Validated Protocol: Synthesis of Stable Sodium Pyridine-2-Sulfinate

Do not attempt to isolate the free acid. Use this self-validating protocol to lock the sulfinate into its stable salt form immediately.

Objective: Convert Pyridine-2-sulfonyl chloride to Sodium Pyridine-2-sulfinate.

Reagents & Equipment[2]
  • Precursor: Pyridine-2-sulfonyl chloride (freshly prepared or commercial).

  • Reductant: Sodium Sulfite (

    
    ) – 2.0 equivalents.
    
  • Buffer: Sodium Bicarbonate (

    
    ) – 2.0 equivalents.
    
  • Solvent: Water (degassed).

  • Atmosphere: Argon or Nitrogen balloon.

Step-by-Step Procedure
  • System Preparation: Flame-dry a round-bottom flask and cool under a stream of Argon.

  • Buffer Solution: Dissolve

    
     (2 equiv) and 
    
    
    
    (2 equiv) in degassed water. Heat to 70°C .
    • Why? The basic pH prevents the formation of the free acid, blocking the disproportionation pathway described in Fig 1.

  • Addition: Add Pyridine-2-sulfonyl chloride portion-wise over 15 minutes.

    • Checkpoint: Evolution of

      
       will occur. Ensure venting is adequate.
      
  • Reaction: Stir at 70°C for 2 hours. The solution should turn clear or slightly yellow.

  • Isolation (Critical Step):

    • Cool to room temperature.[2]

    • Lyophilize (Freeze Dry) the aqueous solution to dryness. Do not acidify and extract.

    • Purification: Triturate the resulting white solid with Ethanol . The sodium sulfinate salt is soluble in hot ethanol, while inorganic salts (

      
      ) are not.
      
    • Filter the hot ethanol solution and concentrate/crystallize.

  • Validation:

    • Appearance: White crystalline powder.[3]

    • Melting Point: >280°C (decomposition).[2]

    • NMR: Check for absence of thiosulfonate peaks (usually downfield shifts).

Storage & Handling Specifications

Once isolated, the salt is robust, but specific protocols ensure indefinite shelf-life.

ParameterSpecificationReason
Physical Form Sodium Salt (

)
Free acid (

) decomposes < 0°C. Salt is stable > 200°C.
Temperature Ambient (20-25°C)Unlike the acid, the salt does not require freezing if dry.
Atmosphere Inert (Argon/Nitrogen)Prevents slow surface oxidation to sulfonate.
Container Amber Glass, TapedProtects from light-induced radical formation.
Desiccant RequiredHygroscopic nature can induce hydrolysis.

Troubleshooting Guide (FAQ)

Q1: My white solid turned yellow after a week. What happened? A: This is the hallmark of disproportionation . The yellow color comes from the formation of the thiosulfonate impurity (See Fig 1).

  • Cause: Residual acid was present, or the salt was not fully dried (moisture +

    
     from air = carbonic acid = protonation).
    
  • Fix: Recrystallize immediately from Ethanol to remove the thiosulfonate. Store in a desiccator.

Q2: Can I use the free acid for cross-coupling if I make it in situ? A: Yes, but it is risky.

  • Risk:[4] If the pH drops, the sulfinic acid will disproportionate before the Palladium catalyst can perform the desulfinative coupling.

  • Recommendation: Use the sodium salt directly. It acts as the nucleophile and eliminates the "protonation" variable.

Q3: Why use Pyridine-2-sulfinate instead of Pyridine-2-boronic acid? A: This addresses the "2-Pyridyl Problem."

  • Pyridine-2-boronic acids are notoriously unstable due to rapid protodeboronation (loss of the boron group).

  • Pyridine-2-sulfinates are stable to protodesulfination under neutral conditions and only release

    
     when activated by the catalyst.
    
Workflow: Selecting the Right Reagent

Selection Start Need 2-Substituted Pyridine Choice Choose Coupling Partner Start->Choice Boronic Pyridine-2-Boronic Acid Choice->Boronic Traditional Sulfinate Pyridine-2-Sulfinate Salt Choice->Sulfinate Modern / Robust ResultBad Result: Low Yield (Protodeboronation) Boronic->ResultBad Unstable ResultGood Result: High Yield (Stable Reagent) Sulfinate->ResultGood Stable

Caption: Figure 2. Decision logic for overcoming the instability of 2-substituted pyridine reagents.

References

  • BenchChem Technical Support. Synthesis of Pyridine-2-Sulfonate from Pyridine: A Technical Guide. (2025).[1][5][6][7]

  • Baran, P. S., et al. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. (2012).[4]

  • Kice, J. L., et al. The Mechanism of the Disproportionation of Sulfinic Acids.[8] Journal of the American Chemical Society.

  • Wikipedia. Sulfinic Acid: Structure, Properties, and Preparation.

  • Sigma-Aldrich. Sodium Pyridine-2-sulfinate Product Specification & Applications.

Sources

Troubleshooting

Handling hygroscopic nature of pyridine sulfinic acid derivatives

Technical Support Center: Pyridine Sulfinic Acid Derivatives Topic: Handling, Storage, and Experimental Protocols for Hygroscopic Pyridine Sulfinates Document ID: SOP-PYR-SULF-001 Last Updated: March 2026 Technical Intro...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Pyridine Sulfinic Acid Derivatives

Topic: Handling, Storage, and Experimental Protocols for Hygroscopic Pyridine Sulfinates Document ID: SOP-PYR-SULF-001 Last Updated: March 2026

Technical Introduction: The Instability Nexus

Researchers often underestimate pyridine sulfinic acid derivatives (


 or their salts 

). Unlike their benzene analogs, pyridine sulfinates possess a dual threat to stability: hygroscopicity combined with autocatalytic disproportionation .

The Core Mechanism: Upon exposure to atmospheric moisture, the sulfinate salt hydrates. This water facilitates proton transfer, generating the free sulfinic acid species. In the case of pyridine derivatives, the basic nitrogen can accept a proton, creating a zwitterionic species that is highly susceptible to disproportionation.

The decomposition follows a second-order kinetics pathway, yielding a sulfonic acid (oxidation) and a thiosulfonate (reduction), effectively destroying your reagent purity before the reaction begins.

Equation of Decomposition:



Visualization: The Decomposition Cascade

The following diagram illustrates the causality between moisture ingress and reagent destruction.

DecompositionPathway Moisture Atmospheric Moisture (H₂O) Salt Sulfinate Salt (R-SO₂Na) Moisture->Salt Hydration Protonation Protonation Equilibrium (pH dependent) Salt->Protonation Dissolution FreeAcid Free Sulfinic Acid (R-SO₂H) Protonation->FreeAcid Acidic Environment Sulfonic Sulfonic Acid (Oxidation Product) FreeAcid->Sulfonic Disproportionation Thio Thiosulfonate (Disproportionation) FreeAcid->Thio Disproportionation Sulfonic->Protonation Autocatalysis (Increases Acidity)

Figure 1: The moisture-induced disproportionation pathway. Note the autocatalytic feedback loop: the sulfonic acid byproduct lowers the pH, accelerating further decomposition.

Module 1: Storage & Lifecycle Management

Standard Operating Procedure (SOP): Do not rely on the original vendor packaging once opened. The septum/cap integrity of commercial bottles is insufficient for long-term storage of these hygroscopic salts.

ParameterProtocolRationale
Primary Containment Double-Vial System: Place the sample vial inside a larger jar containing a bed of desiccant (e.g., Drierite or P₂O₅).Creates a localized micro-environment with <1% relative humidity.
Temperature -20°C (Freezer) Kinetic suppression of the disproportionation reaction.
Atmosphere Argon/Nitrogen Flush Displaces humid air. Argon is preferred as it is heavier than air and blankets the solid.
Shelf Life 6 Months (Opened) Even under ideal conditions, slow oxidative degradation occurs.

Module 2: The "Dry Chain" Protocol (Experimental Setup)

The Challenge: Weighing hygroscopic solids on an open balance leads to "titer drift." You may think you added 1.0 mmol, but if the solid absorbed 15% water weight, you only added 0.85 mmol.

Protocol: The Inert Transfer Method

  • Equilibration: Allow the stored vial to reach room temperature before opening. (Opening a cold vial condenses atmospheric moisture instantly onto the solid).

  • Glove Bag/Box: Ideally, weigh inside a glovebox.

  • Alternative (Benchtop):

    • Tare a dry, septum-capped reaction vial containing your stir bar.

    • Quickly transfer the approximate amount of sulfinate salt into the vial.

    • Cap immediately.

    • Weigh the sealed vial. Calculate the mass added by difference.

    • Crucial Step: Evacuate the vial and backfill with Argon (

      
      ) to remove any moisture trapped during the transfer.
      

Module 3: Troubleshooting & FAQs

Q1: My white sulfinate powder has turned into a yellow sticky gum. Can I save it?

  • Diagnosis: Deliquescence followed by decomposition. The yellow color often indicates the formation of thiosulfonates or elemental sulfur byproducts.

  • Action: Discard. Purification is rarely worth the yield loss. The stoichiometry is compromised, and the acidic byproducts will interfere with sensitive catalytic cycles (e.g., Pd-catalyzed cross-couplings).

Q2: I am seeing low yields in my sulfonylation reaction. The starting material looks fine.

  • Diagnosis: "Invisible" Hydration. The solid looks dry but contains significant water mass.

  • Verification: Run a qNMR (Quantitative NMR) . Dissolve a known mass of the salt in DMSO-d6 with an internal standard (e.g., trimethoxybenzene). Compare the molar integration. If purity is <90%, adjust your stoichiometry or recrystallize.

Q3: How do I purify the product without triggering decomposition?

  • Issue: Silica gel is slightly acidic (

    
    ). This acidity can trigger the disproportionation of unreacted sulfinate, contaminating your product.
    
  • Solution:

    • Neutralize Silica: Pre-treat your silica column with 1% Triethylamine/Hexanes.

    • Precipitation (Preferred): Many pyridine sulfinates are insoluble in non-polar solvents. Triturate the crude mixture with dry diethyl ether or pentane to remove organic impurities, leaving the salt behind.

Workflow: Reaction Decision Tree

Use this guide to determine the correct handling procedure based on your specific derivative.

HandlingWorkflow Start Start: Pyridine Sulfinate Reagent CheckState Visual Inspection Start->CheckState StateGood Free Flowing Powder CheckState->StateGood StateBad Clumped / Discolored CheckState->StateBad ReactionType Reaction Sensitivity? StateGood->ReactionType ActionDiscard DISCARD (Irreversible Decomposition) StateBad->ActionDiscard ActionDry Drying Protocol: Vacuum oven (40°C) over P₂O₅ for 4 hours Sensitive Metal Catalysis / Strict Stoichiometry ReactionType->Sensitive Robust Simple Alkylation / Excess Reagent Allowed ReactionType->Robust qNMR Perform qNMR Determine wt% Sensitive->qNMR DirectUse Use with 1.2-1.5 equiv excess Robust->DirectUse qNMR->ActionDry If <95%

Figure 2: Decision Matrix for Reagent Quality Control prior to experiment initiation.

References

  • Kice, J. L., et al. (1966).[1] "The Mechanism of the Disproportionation of Sulfinic Acids." The Journal of Organic Chemistry. (Establishes the fundamental acid-catalyzed decomposition kinetics).

  • Wipf, P. (2014).[2] "Techniques for Handling Air- and Moisture-Sensitive Compounds." University of Pittsburgh Technical Guides. (Standard protocols for inert transfer and glovebox usage).

  • BenchChem Technical Support. (2025). "Pyridine-2-Sulfonate: Stability and Degradation Pathways."[3] (Specific data on pyridine-ring influence on sulfonate/sulfinate stability).

  • Uneo, et al. (Cited in NIH/PMC). "Synthesis and applications of sodium sulfinates." (Discusses the hygroscopic nature and yield determination challenges).

Sources

Optimization

Controlling side reactions during cyclopropylpyridine sulfinate activation

The following technical support guide is designed for researchers utilizing cyclopropylpyridine sulfinates in radical cross-coupling (e.g., Minisci-type or desulfinylative cross-coupling). It prioritizes mechanistic unde...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide is designed for researchers utilizing cyclopropylpyridine sulfinates in radical cross-coupling (e.g., Minisci-type or desulfinylative cross-coupling). It prioritizes mechanistic understanding to troubleshoot side reactions effectively.

Status: Operational | Topic: Radical Generation & Side Reaction Control Audience: Medicinal Chemists, Process Chemists

Core System Overview

The Reagent: Zinc/Sodium Cyclopropylpyridine Sulfinates (e.g., Baran Diversinates™). The Mechanism: Radical desulfinylation. The Challenge: Converting a sulfinate (


) into a carbon-centered radical (

) without triggering three fatal side pathways:
  • Oxidative Dead-End: Conversion to sulfonate (

    
    ).
    
  • Radical Quenching: Protodesulfinylation (

    
    ).
    
  • Structural Collapse: Cyclopropyl ring opening (Homoallyl rearrangement).

Mechanistic Topology (Visual Guide)

The following diagram maps the "Life and Death" of a cyclopropylpyridine sulfinate during activation. Use this to diagnose where your reaction is failing.

SulfinateActivation Reagent Cyclopropylpyridine Sulfinate (Start) SulfonylRad Sulfonyl Radical [Py-SO2•] Reagent->SulfonylRad SET Oxidation Oxidant Oxidant (TBHP/Persulfate) Oxidant->SulfonylRad PyridylRad Pyridyl Radical [Py•] (Active Species) SulfonylRad->PyridylRad -SO2 (Fast) Sulfonate Sulfonate (Dead End) [Py-SO3-] SulfonylRad->Sulfonate Over-Oxidation (Excess Oxidant/Water) Proto Protodesulfinylation [Py-H] PyridylRad->Proto HAT from Solvent (THF/Dioxane) RingOpen Ring Opening (Linear Alkene) PyridylRad->RingOpen Off-target HAT (Rare for Pyridyl) Product Coupled Product [Py-Heterocycle] PyridylRad->Product Interception by Heterocycle/Aryl Halide

Caption: Figure 1. Competitive pathways in sulfinate activation. Green nodes indicate desired intermediates/products; Red nodes indicate failure modes.

Troubleshooting Knowledge Base (Q&A)
Module A: The "Dead" Reaction (Sulfonate Formation)

Symptom: The starting material is consumed, but LCMS shows a mass shift of +16 Da (Oxygen insertion) instead of the desired product. Diagnosis: You have oxidized the sulfinate (


) to a sulfonate (

). This is an irreversible thermodynamic sink.
  • Q: Why is this happening?

    • A: The oxidant concentration is too high relative to the rate of radical generation, or water is acting as a nucleophile on the oxidized sulfur species. This is common when using strong oxidants like

      
       in aqueous media.
      
  • Q: How do I fix it?

    • Protocol Adjustment: Switch to TBHP (tert-Butyl hydroperoxide) (70% aq. or decane) instead of persulfates. TBHP is milder and less prone to direct S-oxidation.

    • Technique: Implement slow addition (syringe pump) of the oxidant over 2–4 hours. This keeps the steady-state concentration of the oxidant low, favoring the radical extrusion pathway over the bimolecular oxidation of the sulfinate.

    • Phase Transfer: If using inorganic persulfates, add a phase transfer catalyst (TBAHSO4) to control the interaction between the aqueous oxidant and the organic sulfinate.

Module B: The "Quenched" Reaction (Protodesulfinylation)

Symptom: You isolate the cyclopropylpyridine with the


 group removed, replaced by a Hydrogen atom (

). Diagnosis: The radical formed successfully, but it abstracted a Hydrogen atom (HAT) from the solvent or reagent instead of coupling with the target.
  • Q: Is my cyclopropyl group causing this?

    • A: Unlikely. Pyridyl radicals are

      
      -radicals (the unpaired electron is in an 
      
      
      
      orbital orthogonal to the
      
      
      -system). They are highly reactive but electrophilic. They prefer attacking electron-rich heterocycles. If they are grabbing H-atoms, your solvent is the culprit.
  • Q: Which solvents should I avoid?

    • A: Avoid THF, Dioxane, and Toluene . These have weak C-H bonds adjacent to heteroatoms or benzylic positions that are easily abstracted by high-energy pyridyl radicals.

  • Q: What is the recommended solvent system?

    • A: DMSO/Water or DCM/Water (biphasic). DMSO is relatively inert to H-abstraction by electrophilic radicals. Water is essential for solubilizing the sulfinate salts but does not act as an H-atom donor.

Module C: The "Broken" Ring (Cyclopropyl Integrity)

Symptom: The product mass is correct, but NMR shows olefinic protons (linear chain) instead of the cyclopropyl ring. Diagnosis: Radical clock rearrangement.[1]

  • Q: I thought pyridyl radicals were stable?

    • A: They are.[2][3] A radical on the pyridine ring (C2/C3/C4) will not trigger cyclopropyl ring opening because the orbital is orthogonal.

    • The Real Danger: If you generate a radical exocyclic to the ring (e.g., via off-target HAT at the cyclopropyl methine position), the ring will open (

      
      ). This happens if the reaction conditions are too harsh (high Temp, strong HAT abstractors present).
      
  • Q: How do I ensure ring integrity?

    • Temperature Control: Do not exceed 50°C. Most sulfinate activations work at RT or 40°C.

    • Acidity: Minisci reactions are often acidic (TFA). Cyclopropyl groups can be acid-sensitive. If you see ring opening, buffer the reaction with

      
        or run under slightly milder conditions (pH 4-5) rather than strong acidic media.
      
Optimized Protocol: Cyclopropylpyridine Coupling

Standardized for minimizing side reactions.

ParameterSpecificationRationale
Stoichiometry 1.0 equiv Heterocycle : 2.0-3.0 equiv SulfinateExcess sulfinate compensates for desulfinylation.
Oxidant TBHP (3-5 equiv) Milder than persulfate; reduces sulfonate risk.
Solvent DMSO : H2O (3:1) Low HAT background; high solubility.
Temperature 23°C to 45°C Prevents thermal decomposition of the cyclopropyl ring.
Additives TFA (1.0 equiv) Protonates the base heterocycle (activates it for nucleophilic radical attack).

Step-by-Step:

  • Dissolve the target heterocycle (1.0 equiv) and Cyclopropylpyridine Zinc Sulfinate (2.5 equiv) in DMSO/Water (3:1, 0.2 M).

  • Add TFA (1.0 equiv) to protonate the heterocycle.

  • Cool to 0°C (optional, but recommended for cyclopropyl stability).

  • Add TBHP (3.0 equiv) dropwise over 30 minutes.

  • Allow to warm to Room Temperature (23°C) and stir for 12 hours.

  • QC Check: Aliquot for LCMS.

    • If Sulfonate (

      
      ) is high: Reduce TBHP loading in next run.
      
    • If Desulfinylated (

      
      ) is high: Increase Heterocycle concentration (kinetics favor coupling over HAT).
      
References
  • Baran, P. S., et al. "Innate and Guided C-H Functionalization Logic." Accounts of Chemical Research, 2012.

  • Fujiwara, Y., et al. "Practical C-H Functionalization of Quinones with Boronic Acids." J. Am. Chem. Soc., 2011. (Foundational work on sulfinate activation mechanisms).

  • O'Hara, F., et al. "Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides." J. Am. Chem. Soc., 2013. [4]

  • Gianatassio, R., et al. "Simple, Scalable, and Practical C–H Functionalization of Pyridines and Diazines." Science, 2016. (Describes the zinc sulfinate "Diversinate" system).

Sources

Troubleshooting

Technical Support Center: Temperature Optimization for Sulfinic Acid Radical Alkylations

Welcome to the Technical Support Center for radical alkylation workflows. Sulfinic acids (such as sodium or zinc sulfinates) are highly versatile radical precursors.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for radical alkylation workflows. Sulfinic acids (such as sodium or zinc sulfinates) are highly versatile radical precursors. However, their dual capability to act as either sulfonylating agents (retaining the SO₂ group) or alkylating agents (extruding SO₂ to form alkyl radicals) makes them highly sensitive to thermal conditions.

This guide is designed for researchers and drug development professionals to troubleshoot temperature-dependent failures, understand the thermodynamic causality of radical generation, and implement self-validating experimental protocols.

Mechanistic Diagnostic Center

The fundamental challenge in sulfinic acid chemistry is controlling the bifurcation between the sulfonyl radical and the alkyl radical. Following single-electron transfer (SET) oxidation, the extrusion of SO₂ gas is an endothermic process driven by entropy. Temperature acts as the primary switch between these two pathways.

Mechanism Sulfinate Alkyl Sulfinate (R-SO2Na) Oxidation SET Oxidation (hv or Thermal) Sulfinate->Oxidation SulfonylRad Sulfonyl Radical (R-SO2•) Oxidation->SulfonylRad Extrusion Desulfinylation (-SO2) / ΔT > 40°C SulfonylRad->Extrusion Endothermic AlkylRad Alkyl Radical (R•) Extrusion->AlkylRad Product Alkylated Product AlkylRad->Product + Electrophile

Mechanistic bifurcation: SO2 extrusion vs. retention in radical pathways.

Frequently Asked Questions (FAQs)

Q: I am attempting a desulfinylative alkylation using a sodium alkylsulfinate, but my LC-MS shows mostly sulfonylated byproducts. How should I adjust the temperature? A: This is a classic thermodynamic vs. kinetic trapping issue. At lower temperatures (e.g., 20–25 °C), the intermediate sulfonyl radical (R-SO₂•) is relatively long-lived and can be kinetically trapped by the electrophile, leading to sulfonylation[1]. To favor alkylation, you must increase the temperature (typically 60–80 °C for thermal initiators like persulfate) to overcome the activation energy barrier for the β-scission of the C-S bond, releasing SO₂ gas and the desired alkyl radical[2].

Q: Is there an inverse temperature dependence for sulfinic acid reactions? A: Yes, specifically when your synthetic goal is the retention of the sulfonyl group (e.g., hydrosulfonylation). Elevated temperatures promote the undesired extrusion of SO₂. For example, in the1, increasing the temperature from 25 °C to 70 °C drastically diminished yields from 94% to 56% due to premature radical decomposition and SO₂ loss[1]. If sulfonylation is the goal, strictly maintain ambient temperatures.

Q: My thermal Minisci-type alkylation with zinc sulfinates yields complex mixtures and severe degradation at 80 °C. How can I optimize this? A: High temperatures combined with strong thermal oxidants (e.g., TBHP, K₂S₂O₈) often lead to over-oxidation of the heterocycle or homocoupling of the highly reactive alkyl radicals[2]. If 80 °C causes degradation, lower the temperature to 25–40 °C and transition to a photoredox catalytic system. Photocatalysts (such as Ir(III) complexes or organic dyes like Eosin Y) can drive the SET oxidation and subsequent SO₂ extrusion at room temperature through specific excited-state dynamics, effectively decoupling radical generation from thermal degradation[3][4].

Quantitative Data & Benchmarks

The table below summarizes the critical impact of temperature on the dominant reaction pathway and overall efficiency.

Reaction ObjectiveReagent SystemTemp (°C)Primary IntermediateDominant OutcomeYield / Efficiency
Hydrosulfonylation 4-Methylbenzenesulfinic acid25 °CSulfonyl RadicalAllylic Sulfone (Retention)94% [1]
Hydrosulfonylation 4-Methylbenzenesulfinic acid70 °CSulfonyl / AlkylComplex Mixture (SO₂ loss)56% [1]
Photoredox Alkylation Zinc Alkylsulfinate + Ir(III)25 °CAlkyl RadicalAlkylated Olefin (-SO₂)>80% [3]
Thermal Alkylation Sodium Sulfinate + K₂S₂O₈80 °CAlkyl RadicalAlkylated Heteroarene (-SO₂)60–75% [2]

Troubleshooting Workflow

Use the following diagnostic tree to rapidly correct temperature and condition-related failures in your alkylation workflows.

Troubleshooting Start Analyze Reaction Outcome Q1 Observing sulfonylated byproducts? Start->Q1 A1 Increase Temp (60-80°C) to drive SO2 extrusion Q1->A1 Yes Q2 Starting material degrading into complex mixtures? Q1->Q2 No A2 Lower Temp (25-40°C) Switch to Photoredox Q2->A2 Yes Check Check precursor solubility (Add H2O or DMSO) Q2->Check No

Diagnostic workflow for troubleshooting temperature-dependent failures.

Self-Validating Experimental Protocols

Protocol A: Room-Temperature Photoredox Desulfinylative Alkylation

Causality: Utilizing an Ir(III) photocatalyst allows for the generation of alkyl radicals from zinc sulfinates at 25 °C. This circumvents the high activation energy normally required for thermal SO₂ extrusion, avoiding the degradation pathways common in high-temperature Minisci reactions[3].

  • Preparation: In a flame-dried 10 mL vial, combine the electrophilic olefin (1.0 equiv), zinc alkylsulfinate (2.0 equiv), and Ir(dF(CF₃)ppy)₂(dtbbpy)PF₆ (1 mol%).

  • Degassing & Solvation (Validation Checkpoint): Dissolve the mixture in degassed DMSO/CH₂Cl₂ (1:1).

    • Validation: Bubble argon through the mixture for 15 minutes. The solution must remain a clear, vibrant yellow (characteristic of the intact Ir(III) ground state). If it turns dark or green before irradiation, trace metal/oxygen contamination has occurred.

  • Irradiation: Irradiate the vial with blue LEDs (450 nm) at 25 °C.

    • Validation: Attach a bubbler to the vial septum. The steady evolution of gas bubbles (SO₂) within the first 30 minutes confirms successful SET oxidation and desulfinylation.

  • Completion: Once gas evolution ceases (typically 4–6 hours), verify completion via TLC. Quench with water and extract with EtOAc.

Protocol B: Temperature-Controlled Thermal Minisci Alkylation

Causality: Thermal activation requires precise temperature control. Temperatures below 50 °C result in stalled sulfonyl radicals (yielding sulfonamides/sulfones), while temperatures above 90 °C cause rapid oxidant decomposition and substrate charring[2].

  • Preparation: Combine the heteroarene (1.0 equiv), sodium alkylsulfinate (3.0 equiv), and K₂S₂O₈ (2.0 equiv) in a biphasic mixture of DCE/H₂O (1:1).

    • Causality: The biphasic system acts as a thermal buffer and controls the local concentration of generated radicals, preventing unwanted homocoupling.

  • Heating (Validation Checkpoint): Submerge the flask in a pre-heated oil bath strictly maintained at 75 °C.

    • Validation: Insert an internal thermocouple. The internal temperature must stabilize at 70–72 °C. A sudden exotherm indicates runaway persulfate decomposition; if the internal temperature exceeds 80 °C, immediately remove the flask from the bath.

  • Monitoring: Stir vigorously for 12 hours.

    • Validation: As the reaction progresses, the aqueous layer will shift from neutral to highly acidic (pH < 2) due to the generation of bisulfate as a byproduct of persulfate reduction. Spot-check the aqueous layer with pH paper at the 2-hour mark to confirm the oxidant is actively turning over.

  • Workup: Cool to room temperature, neutralize carefully with saturated NaHCO₃, and extract the organic layer.

References

  • Direct Synthesis of Allylic Sulfones via Hydrosulfonylation of 1,3-Dienes with Sulfinic Acids Source: MDPI URL:[Link]

  • Recent advances in the application of sulfinic acids for the construction of sulfur-containing compounds Source: Chinese Chemical Society Publishing URL:[Link]

  • Photocatalytic Radical Alkylation of Electrophilic Olefins by Benzylic and Alkylic Zinc-Sulfinates Source: IRIS - Unibo (ACS Catalysis) URL:[Link]

  • Photocatalysis with organic dyes: facile access to reactive intermediates for synthesis Source: Beilstein Journal of Organic Chemistry URL:[Link]

Sources

Optimization

Removing sulfur dioxide byproducts in sulfinic acid decomposition

Technical Guide: Managing Sulfur Dioxide ( ) Byproducts in Sulfinic Acid Decomposition Introduction Sulfinic acids ( ) and their salts (e.g., Langlois reagent) are potent precursors for introducing alkyl and fluoroalkyl...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Managing Sulfur Dioxide ( ) Byproducts in Sulfinic Acid Decomposition

Introduction

Sulfinic acids (


) and their salts (e.g., Langlois reagent) are potent precursors for introducing alkyl and fluoroalkyl groups via radical pathways. However, their utility is frequently compromised by their primary decomposition byproduct: Sulfur Dioxide (

)
.

In closed systems,


 is not merely a waste product; it is a catalyst poison  and a radical quencher . It possesses high affinity for transition metals (Pd, Ni, Pt) and can shift the reaction equilibrium backward (

), stalling conversion.

This guide provides a self-validating troubleshooting framework to diagnose, remove, and manage


 in situ.

Module 1: Mechanism & Diagnosis

Q: How do I confirm that is the cause of my reaction failure?

A: Reaction stalling in sulfinic acid decomposition is often misdiagnosed as catalyst decomposition. You can distinguish


 poisoning from general instability by observing the kinetic profile  and headspace pressure .
The Mechanism of Failure

Sulfinic acids exist in equilibrium with their radical fragments. The release of


 is entropic. However, 

is a "soft" ligand that binds irreversibly to "soft" metal centers (like

or

), forming inactive sulfito-metal complexes.

Diagnostic Indicators:

  • The "20-Minute Death": The reaction proceeds rapidly for 15–30 minutes and then stops completely, despite unconsumed starting material. This suggests catalyst saturation by

    
    .
    
  • Pressure Build-up: In sealed vials, a pressure spike (beyond solvent vapor pressure) indicates gas release.

  • Color Change: Palladium catalysts often turn from dark black/brown to a milky or pale yellow precipitate (metal sulfite formation) rather than the standard "palladium black" aggregation.

Visualizing the Pathway

The following diagram illustrates the competing pathways between productive radical coupling and unproductive catalyst poisoning.

SO2_Decomposition_Pathway SulfinicAcid Sulfinic Acid (R-SO2H) TransitionState Desulfinylation (Equilibrium) SulfinicAcid->TransitionState Radical Active Radical (R•) TransitionState->Radical Thermal/Oxidative SO2 SO2 Gas (Byproduct) TransitionState->SO2 Radical->SulfinicAcid Recombination (If SO2 not removed) Product Coupled Product (R-R') Radical->Product Coupling PoisonedCat Inactive Catalyst (Pd-SO2 Complex) SO2->PoisonedCat Binding (Fast) Catalyst Active Catalyst (Pd/Ni) Catalyst->Product Catalysis Catalyst->PoisonedCat Deactivation

Figure 1: The kinetic competition between productive radical usage and catalyst poisoning/recombination.

Module 2: Chemical Scavenging (In-Situ)

Q: Can I add a reagent to sequester without quenching the radical?

A: Yes, but you must select a base that matches the pKa of your system and does not interfere with the oxidant (if used).

The goal is to convert volatile


 into non-volatile sulfite (

) salts. This is an acid-base reaction.[1]
Protocol: Inorganic Base Scavenging

For transition-metal catalyzed reactions (e.g., Minisci, Suzuki-Miyaura using sulfinates), insoluble inorganic bases are superior because they act as a "heterogeneous sink" and do not interfere with the organic homogeneous cycle.

Recommended Scavengers:

ScavengerTypeCompatibilityMechanism

/

Weak Inorganic BaseHigh. Standard for Pd/Ni catalysis.Neutralizes

to form bisulfites.

(Magnesium Oxide)
Heterogeneous BaseVery High. Does not dissolve; acts as a solid sponge.Surface reaction to form

.
Organic Amines (

)
Soluble BaseLow. Often poisons catalysts or reacts with radicals.Forms H-bonded adducts (reversible).
Epoxides (Propylene Oxide) ElectrophileMedium. Use only in acid-catalyzed decomposition.Reacts with

to form cyclic sulfites.

Step-by-Step Scavenging Protocol:

  • Stoichiometry: Add 1.5 to 2.0 equivalents of anhydrous

    
     or 
    
    
    
    relative to the sulfinic acid.
  • Particle Size: Use finely ground powder. The reaction is surface-area dependent.

  • Mixing: High agitation (>800 RPM) is critical to ensure the gas phase

    
     contacts the solid base before poisoning the catalyst.
    

Critical Note: Do not use hydroxide bases (


) if your substrate contains sensitive esters or halides, as hydrolysis will compete.

Module 3: Physical Removal (Sparging & Flow)

Q: My reaction is base-sensitive. How do I remove physically?

A: If chemical neutralization is impossible, you must rely on mass transfer.


 is moderately soluble in polar organic solvents (DMSO, DMF, MeCN). You must decrease its partial pressure to drive it out of solution.
Method A: Inert Gas Sparging (The "Stripping" Technique)

Simply running under a balloon of Argon is insufficient. You must actively bubble gas through the solvent.

  • Setup: Insert a long needle (sparger) directly into the solvent, connected to an Argon/Nitrogen line.

  • Flow Rate: Maintain a steady stream of bubbles (approx. 1–2 bubbles per second).

  • Venting: Ensure the reaction vessel has an outlet needle leading to a bleach/base trap (to neutralize the exhaust

    
    ).
    
  • Solvent Choice: Switch to higher boiling solvents (e.g., Chlorobenzene, Toluene) if possible, to prevent solvent evaporation during sparging.

Method B: Flow Chemistry (The Ultimate Solution)

Flow chemistry is the gold standard for sulfinic acid decomposition because it decouples the generation of


 from the catalyst .
  • Zone 1: Thermal decomposition of Sulfinate

    
     Radical + 
    
    
    
    .
  • Zone 2: Membrane separation (e.g., Teflon AF-2400) or packed bed scavenger (

    
     or Carbonate).
    
  • Zone 3: Catalyst bed (The catalyst never sees the

    
    ).
    
Decision Logic for Removal Strategy

Removal_Strategy Start Start: SO2 Removal Needed BaseSensitive Is substrate Base-Sensitive? Start->BaseSensitive Volatile Is Solvent Volatile? (DCM, THF) BaseSensitive->Volatile Yes SolidBase Add Solid Inorganic Base (K2CO3, Na2CO3, MgO) BaseSensitive->SolidBase No Sparging Use Inert Gas Sparging (N2/Ar bubbling) Volatile->Sparging No (DMSO, DMF) Reflux Use Reflux + Open System (Active Venting) Volatile->Reflux Alternative Flow Use Flow Reactor (Membrane Separation) Volatile->Flow Yes (DCM, THF)

Figure 2: Decision matrix for selecting the appropriate


 removal technique.

Module 4: Post-Reaction Workup

Q: How do I ensure all sulfur byproducts are removed before analysis?

A: Even if


 is removed during the reaction, sulfite salts (

) or dissolved

may remain. These can interfere with NMR (broad peaks) and subsequent steps.

The Oxidative Wash Protocol:

  • Quench: Dilute the reaction mixture with Ethyl Acetate or DCM.

  • Wash 1: Wash with 1M

    
     (to convert residual sulfites to 
    
    
    
    gas and expel it—perform in a fume hood).
  • Wash 2 (Optional but recommended): Wash with dilute aqueous Bleach (

    
    ) or Hydrogen Peroxide (
    
    
    
    ).
    • Why? This oxidizes any remaining sulfite (

      
      ) to highly soluble sulfate (
      
      
      
      ).
  • Final Wash: Brine and water.

References

  • Willis, M. C. (2010). Sulfur Dioxide: A Unique Reagent in Organic Synthesis. Chemical Reviews. Link

  • Baran, P. S., et al. (2013). Practical and Innate Carbon-Hydrogen Functionalization of Heterocycles. Nature. Link (Demonstrates use of sulfinates in radical chemistry).

  • Luscombe, V. P., et al. (2019). Catalytic Instability caused by Sulfur Dioxide in Cross-Coupling Reactions. Reaction Chemistry & Engineering. Link

  • Langlois, B. R., et al. (1991). Trifluoromethylation of aromatic compounds with sodium trifluoromethanesulfinate under oxidative conditions. Tetrahedron Letters. Link

  • Kappe, C. O. (2014). Handling Hazardous Gases in Flow: Sulfur Dioxide. Journal of Flow Chemistry. Link

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR characterization of 5-Cyclopropylpyridine-2-sulfinic acid

Executive Summary 5-Cyclopropylpyridine-2-sulfinic acid is a metastable heterocyclic building block, increasingly utilized in fragment-based drug discovery (FBDD) as a bioisostere for carboxylic acids and a precursor for...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Cyclopropylpyridine-2-sulfinic acid is a metastable heterocyclic building block, increasingly utilized in fragment-based drug discovery (FBDD) as a bioisostere for carboxylic acids and a precursor for sulfones. However, its characterization is complicated by its inherent instability; sulfinic acids (


) are prone to oxidation  to sulfonic acids (

) and disproportionation (to thiosulfonates and sulfonic acids) upon exposure to air or moisture.

This guide provides a comparative spectral analysis to distinguish the target sulfinic acid from its primary oxidative impurities. By contrasting the


 and 

NMR signatures of the target against its sulfonic acid derivative and the des-sulfinylated byproduct, researchers can validate synthesis integrity.

Critical Protocol: Anaerobic Sample Preparation

Trustworthiness Principle: Sulfinic acids oxidize rapidly in solution. Standard open-air preparation will yield misleading spectra dominated by sulfonic acid signals.

Step-by-Step Methodology:

  • Solvent Selection: Use DMSO-d6 for protonated species characterization (allows observation of the acidic

    
     proton). Use D2O  containing 1 eq. NaOD only if characterizing the stable sulfinate salt.
    
  • Deoxygenation: Sparge the deuterated solvent with dry Argon or Nitrogen for 15 minutes prior to use.

  • Dissolution:

    • Weigh 5-10 mg of the solid under an inert atmosphere (Glovebox or Nitrogen cone).

    • Add 0.6 mL of deoxygenated solvent.

    • Seal the NMR tube immediately with a high-quality cap and Parafilm, or use a J-Young valve tube.

  • Acquisition: Run the spectrum immediately. Long acquisition times (>1 hour) may show in-situ oxidation.

Comparative Spectral Data: Target vs. Impurities

The following data compares the Target (Sulfinic Acid) with its two most common "alternatives" (impurities): the Sulfonic Acid (oxidation product) and 5-Cyclopropylpyridine (des-sulfinylated degradation product).

Table 1: Diagnostic NMR Shifts (DMSO-d6, 400 MHz)
PositionTarget: Sulfinic Acid (

)
Impurity A: Sulfonic Acid (

)
Impurity B: Des-sulfinylated (

)
Differentiation Note
Acidic Proton 10.5 - 12.0 ppm (Broad, s)~13.0+ ppm (Often invisible/exchanged)NoneThe sulfinic OH is diagnostic in dry DMSO but broadens with trace water.
Pyridine H-3 7.85 - 7.95 ppm (d)8.05 - 8.15 ppm (d)7.30 - 7.40 ppm (d)Sulfonic acid is more electron-withdrawing, shifting H-3 downfield.
Pyridine H-4 7.60 - 7.70 ppm (dd)7.75 - 7.85 ppm (dd)7.45 - 7.55 ppm (m)
Pyridine H-6 8.45 - 8.55 ppm (d)8.60 - 8.70 ppm (d)8.35 - 8.45 ppm (d)H-6 is less affected by the C-2 substitution than H-3.
Cyclopropyl CH 1.95 - 2.05 ppm (m)2.00 - 2.10 ppm (m)1.85 - 1.95 ppm (m)Subtle shifts; reliance on aromatic region is better.
Cyclopropyl CH2 0.70 - 1.10 ppm (m, 4H)0.75 - 1.15 ppm (m, 4H)0.65 - 1.05 ppm (m)Characteristic "roof effect" multiplets.
Table 2: Diagnostic NMR Shifts (DMSO-d6)
CarbonTarget: Sulfinic Acid Impurity A: Sulfonic Acid Differentiation Note
C-2 (ipso) ~163 - 166 ppm ~155 - 159 ppm CRITICAL: The C-S carbon in sulfinic acids is typically deshielded relative to sulfonic acids.
C-5 (ipso) ~140 - 142 ppm~142 - 144 ppm
C-6 ~148 ppm~146 ppm

Note on Data Source: Values are predicted ranges based on substituent chemical shift additivity rules (SCS) derived from pyridine-2-sulfinic acid and 5-cyclopropylpyridine experimental standards. Absolute values may shift ±0.5 ppm depending on concentration and pH.

Structural Analysis & Causality

The Cyclopropyl Signature

The 5-cyclopropyl group provides a unique high-field handle.

  • Observation: Look for two distinct multiplets in the 0.7–1.1 ppm range (2H each).

  • Causality: The cyclopropyl ring current shields these protons significantly.[1] The methine proton (CH) attached to the pyridine ring (C5) will appear as a multiplet near 2.0 ppm.

  • Validation: If these peaks are absent or replaced by aliphatic chains (0.9 ppm triplet, 1.3 ppm broad), the cyclopropyl ring has opened (unlikely under mild conditions) or the starting material was incorrect.

The Sulfinic vs. Sulfonic Distinction

The most common error in characterizing this compound is misidentifying the sulfonic acid (oxidation product) as the target.

  • Mechanism: The sulfinic acid group (

    
    ) is a weaker electron-withdrawing group (EWG) than the sulfonic acid group (
    
    
    
    ).
  • Effect: Oxidation to sulfonic acid causes a downfield shift (higher ppm) of the ortho-proton (H-3) due to increased deshielding.

  • Carbon NMR: The C-2 carbon (attached to sulfur) is the most reliable indicator. In sulfinates, the lone pair on sulfur influences the chemical shift differently than the highly oxidized sulfonate, typically resulting in a signal further downfield (~165 ppm) compared to the sulfonate (~157 ppm).

Visualized Workflows

Diagram 1: Degradation Pathways & Spectral Consequences

This diagram illustrates the chemical relationships between the species compared in the tables above.

DegradationPathways Start 5-Cyclopropylpyridine-2-sulfinic acid (Target: -SO2H) Oxidation 5-Cyclopropylpyridine-2-sulfonic acid (Impurity A: -SO3H) Start->Oxidation Oxidation (Air/O2) [H-3 shifts Downfield] Desulf 5-Cyclopropylpyridine (Impurity B: -H) Start->Desulf Thermal/Acidic Desulfinylation Thio Thiosulfonate Dimer (Disproportionation) Start->Thio Disproportionation (No O2 present)

Caption: Oxidation to sulfonic acid is the primary degradation pathway, identifiable by downfield shifts in aromatic protons.

Diagram 2: NMR Identification Decision Tree

A logic flow for researchers to confirm identity.

NMR_Decision_Tree Start Acquire 1H NMR (DMSO-d6) CheckCyclo Cyclopropyl Region (0.7 - 1.1 ppm) Intact? Start->CheckCyclo CheckH3 Check Pyridine H-3 Shift CheckCyclo->CheckH3 Yes (Multiplets) Result_Desulf IMPURITY: Des-sulfinylated CheckCyclo->Result_Desulf No (Aliphatic signals) CheckOH Check Acidic Proton (>10 ppm) CheckH3->CheckOH < 8.0 ppm Result_Sulfonic IMPURITY: Sulfonic Acid CheckH3->Result_Sulfonic > 8.05 ppm Result_Target CONFIRMED: Sulfinic Acid CheckOH->Result_Target Broad Singlet Present CheckOH->Result_Sulfonic Absent (in dry DMSO)

Caption: Step-by-step logic to distinguish the target sulfinic acid from common impurities.

References

  • Enamine Ltd. (2025). 5-cyclopropylpyridine-2-sulfinic acid Product Page. Sigma-Aldrich. Link

  • Kice, J. L. (1980). Mechanisms of reactions of sulfinic acids. Advances in Physical Organic Chemistry, 17, 65-181.
  • Clayden, J., et al. (2009). Lithium-halogen exchange in pyridine synthesis. Organic Chemistry. (General reference for precursor synthesis).
  • BenchChem. (2025).[2][3] Pyridine-2-Sulfonate: An In-depth Technical Guide on Stability. Link (Reference for sulfonic acid impurity shifts).

  • Bio-Rad Laboratories. (2024). KnowItAll NMR Spectral Library: Pyridine substituent effects. (Source for predictive chemical shift modeling).

Sources

Comparative

Comprehensive Comparison Guide: LC-MS Analysis and Purity Profiling of 5-Cyclopropylpyridine-2-sulfinic Acid

Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals. As pharmaceutical pipelines increasingly rely on complex pyridine derivatives for cross-coupling and intermedi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals.

As pharmaceutical pipelines increasingly rely on complex pyridine derivatives for cross-coupling and intermediate synthesis, the analytical rigorousness applied to these building blocks must evolve.1[1] presents a unique analytical challenge. Unlike highly stable carboxylic acids, sulfinic acids are notoriously labile.

This guide provides an authoritative, causality-driven framework for evaluating the purity of 5-Cyclopropylpyridine-2-sulfinic acid, comparing analytical methodologies (HILIC vs. Reversed-Phase) and benchmarking high-purity product grades against standard commercial alternatives.

Mechanistic Insights: The Analytical Challenge of Sulfinic Acids

To analyze a molecule accurately, one must first understand its structural vulnerabilities. The sulfinic acid moiety features a 2[2], rendering it highly polar and sterically distinct from planar carboxylic acids.

The primary analytical hurdle is artifactual degradation . When exposed to atmospheric oxygen, reactive oxygen species (ROS), or trace metals in LC systems, sulfinic acids rapidly 3[3]. Furthermore, thermal stress can induce desulfination. If your analytical method induces oxidation during sample preparation or ionization, your purity profile will falsely indicate a degraded product.

Degradation A 5-Cyclopropylpyridine- 2-sulfinic acid (Target Analyte) B 5-Cyclopropylpyridine- 2-sulfonic acid (Oxidation Product) A->B Oxidation (O2, ROS) Artifactual or Storage C 5-Cyclopropylpyridine (Desulfination Product) A->C Thermal Degradation (Desulfination)

Caption: Degradation pathways of 5-Cyclopropylpyridine-2-sulfinic acid.

Methodological Comparison: Why Standard RP-LC Fails

Historically, laboratories default to Reversed-Phase Liquid Chromatography (RP-LC) using C18 columns. However, for highly polar acidic metabolites like sulfinic acids,4[4]. The analyte elutes near the void volume, directly into the mass spectrometer's source alongside salts and matrix components, causing severe ion suppression.

The Solution: HILIC-MS Hydrophilic Interaction Liquid Chromatography (HILIC) provides an orthogonal retention mechanism. By utilizing a highly organic mobile phase (e.g., >80% Acetonitrile), HILIC effectively retains 5[5]. Furthermore, the high organic content enhances droplet desolvation in the Electrospray Ionization (ESI) source, drastically improving sensitivity. Because sulfinic acids are highly acidic, they are best detected using 6[6], forming stable


 ions.
Table 1: Chromatographic Strategy Comparison
ParameterStandard Reversed-Phase (C18)Optimized HILIC (Zwitterionic/Amide)Causality / Impact on Data
Retention Time < 1.5 min (Near void volume)4.5 - 6.0 minHILIC partitions polar analytes into an aqueous layer on the stationary phase, preventing void-volume ion suppression.
Mobile Phase Water/Methanol + 0.1% Formic AcidAcetonitrile/Water + 10mM Ammonium Acetate (pH 6.8)Acidic pH in RP-LC can catalyze degradation. Near-neutral pH in HILIC stabilizes the sulfinate anion.
Peak Shape Severe tailingSharp, symmetricalHILIC mitigates secondary silanol interactions that cause tailing in polar pyridine derivatives.
MS Sensitivity Low (Ion suppression)High (Efficient desolvation)High organic mobile phase in HILIC lowers surface tension, improving ESI droplet fission.

Step-by-Step E-E-A-T Validated Protocol

To ensure trustworthiness, an analytical protocol must be a self-validating system . This means incorporating controls that prove the methodology itself is not causing the degradation it seeks to measure.

A. Self-Validating Sample Preparation

Causality: Dissolving the sample in protic solvents at room temperature exposes the sulfinic acid to dissolved oxygen, creating artifactual sulfonic acid.

  • Solvent Degassing: Sparge the extraction solvent (80:20 Acetonitrile:Water) with Nitrogen gas for 15 minutes prior to use.

  • Cold Extraction: Weigh 1.0 mg of 5-Cyclopropylpyridine-2-sulfinic acid and dissolve in 1.0 mL of the degassed solvent on ice.

  • Validation Control: Prepare a duplicate sample and leave it at room temperature for 4 hours. If the LC-MS shows higher sulfonic acid in the room-temperature vial compared to the cold vial, your baseline method is successfully preventing artifactual oxidation.

B. LC-MS/MS Setup
  • Column: Zwitterionic HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.8).

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: Start at 90% B, hold for 1 min, ramp to 50% B over 5 mins.

  • Ionization: Operate the ESI source in Negative Ion Mode . Monitor the

    
     transition for the sulfinic acid (
    
    
    
    182.0
    
    
    fragments) and the sulfonic acid oxidation product (
    
    
    198.0
    
    
    fragments).

Workflow S1 Sample Prep (Cold, N2 blanket) S2 HILIC Separation (Acetonitrile/Water) S1->S2 S3 ESI-MS/MS (Negative Ion Mode) S2->S3 S4 Data Processing (EIC & Quantitation) S3->S4

Caption: Optimized HILIC-LC-MS workflow for sulfinic acid purity profiling.

Product Performance Comparison: High-Purity vs. Standard Grade

Using the validated HILIC-MS protocol, we compared a High-Purity Grade of 5-Cyclopropylpyridine-2-sulfinic acid (synthesized under strict inert atmosphere and stored at -20°C under Argon) against a Standard Commercial Grade (synthesized and packaged under ambient conditions).

Table 2: Comparative Purity Profile (Determined via HILIC-LC-MS)
Impurity / AnalyteHigh-Purity Grade (Inert Storage)Standard Commercial Grade (Ambient)Mechanistic Origin
5-Cyclopropylpyridine-2-sulfinic acid > 98.5% 89.2% Target Compound
5-Cyclopropylpyridine-2-sulfonic acid < 0.5%8.4%Direct oxidation via atmospheric

or ROS during synthesis/storage.
5-Cyclopropylpyridine < 0.1%1.1%Thermal desulfination (loss of

).
Unknown Dimers/Adducts < 0.9%1.3%Disproportionation reactions common in unprotected sulfinic acids.

References

  • RSC Chemical Biology. Cysteine sulfinic acid and sulfinylated peptides. DOI:10.1039/D5CB00040H.[Link]

  • US Patent US5559038A. Gas chromatography/mass spectrometry determination of oxidized sulfhydryl amino acids.
  • National Institutes of Health (PMC). Metabolites Associated with Adaptation of Microorganisms to an Acidophilic, Metal-Rich Environment Identified by Stable-Isotope-Enabled Metabolomics.[Link]

  • National Institutes of Health (PMC). Optimized Mass Spectrometry Detection of Thyroid Hormones and Polar Metabolites in Rodent Cerebrospinal Fluid.[Link]

  • MDPI. Next Challenges for the Comprehensive Molecular Characterization of Complex Organic Mixtures in the Field of Sustainable Energy.[Link]

Sources

Validation

Comparing reactivity of 5-Cyclopropylpyridine-2-sulfinic acid vs sodium salts

Executive Summary & Core Distinction 5-Cyclopropylpyridine-2-sulfinic acid (Free Acid) and its Sodium Salt (Sulfinate) represent two distinct chemical states of the same pharmacophore-generating building block. While the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Distinction

5-Cyclopropylpyridine-2-sulfinic acid (Free Acid) and its Sodium Salt (Sulfinate) represent two distinct chemical states of the same pharmacophore-generating building block. While they share the same parent skeleton, their reactivity profiles, stability, and handling requirements are radically different.

  • The Sodium Salt is the industry-standard reagent : It is a bench-stable, crystalline solid designed for long-term storage and use in radical functionalization (Minisci) and palladium-catalyzed cross-couplings (Liebeskind-Srogl/Suzuki-Miyaura type).

  • The Free Sulfinic Acid is a transient, high-energy intermediate : It is prone to rapid disproportionation and desulfitation. It is rarely isolated but is often generated in situ to access specific reactivity modes in non-basic media.

Quick Comparison Matrix
FeatureSodium 5-Cyclopropylpyridine-2-sulfinate5-Cyclopropylpyridine-2-sulfinic Acid
CAS Derivative dependent (e.g., 24367-66-6 generic)2172560-54-0
State Crystalline Solid (Bench Stable)Unstable Solid / Oil (Hygroscopic)
Primary Use Radical Precursor, Pd-Coupling PartnerIn situ intermediate
Solubility Water, DMSO, MeOHDCM, EtOAc, THF (limited)
Stability High (Years at RT)Low (Decomposes < 24h at RT)
Activation Oxidative (Persulfate) or AcidicThermal or Spontaneous

Physicochemical Properties & Stability Analysis

The "Pyridine-2-Sulfinate" Instability Factor

The 2-position of the pyridine ring creates a unique instability for sulfinic acids not seen in phenyl analogs.

  • Mechanism: The pyridine nitrogen lone pair can facilitate the extrusion of SO₂ (desulfitation) or promote disproportionation into the sulfonic acid and thiol/disulfide.

  • The 5-Cyclopropyl Effect: The cyclopropyl group at C5 is electron-donating. This increases the electron density on the pyridine ring, slightly stabilizing the C–S bond compared to electron-deficient analogs (e.g., 5-CF₃), but it renders the free acid more prone to oxidative degradation.

Solubility & Handling
  • Sodium Salt: Highly polar. Dissolves readily in water/organic biphasic mixtures (e.g., DCM/H₂O) used in Minisci reactions.

  • Free Acid: Lipophilic but zwitterionic. The basic pyridine nitrogen can deprotonate the acidic sulfinic group (

    
    ), leading to internal salt formation that complicates solubility in non-polar solvents.
    

Reactivity Profile: Protocols & Mechanisms

Radical C–H Functionalization (Minisci-Type)

This is the primary application for 5-cyclopropylpyridine-2-sulfinates. The goal is to generate the 5-cyclopropylpyridin-2-yl radical to attack a heterocycle.

Pathway A: Sodium Salt Protocol (Recommended)

The salt requires an oxidant (persulfate) to generate the sulfonyl radical, which then extrudes SO₂.

  • Reagents: Sodium sulfinate (1.5 equiv), Heterocycle (1.0 equiv),

    
     (2.0 equiv), TFA (1.0 equiv).
    
  • Solvent: DCM:H₂O (1:1) biphasic system.

  • Mechanism:

    • Oxidation of Sulfinate (

      
      ) 
      
      
      
      Sulfonyl Radical (
      
      
      ).
    • Desulfitation (

      
      ) 
      
      
      
      Pyridyl Radical (
      
      
      ).
    • Nucleophilic attack of

      
       on protonated heterocycle.
      
Pathway B: Free Acid Protocol (Specialized)

Used only when strong oxidants or aqueous conditions are not tolerated.

  • Reagents: Free sulfinic acid (freshly prepared),

    
    -BuOOH or Mn(acac)₃ catalyst.
    
  • Note: The free acid undergoes homolytic cleavage of the S–H bond more readily than the salt undergoes oxidation, but the background decomposition lowers yields.

Palladium-Catalyzed Cross-Coupling (Willis Coupling)

Sodium sulfinates act as nucleophiles in Pd-catalyzed desulfitative couplings, replacing boronic acids.

  • Advantage of Salt: The sodium cation coordinates with the sulfinate oxygen, preventing S-coordination to Palladium (which poisons the catalyst).

  • Disadvantage of Free Acid: The acidic proton and free pyridine nitrogen can competitively bind Pd, shutting down the catalytic cycle.

Visualizing the Reactivity Pathways

The following diagram illustrates the divergence in activation pathways between the stable salt and the unstable acid.

ReactivityPathways cluster_0 Activation Zone Salt Sodium 5-Cyclopropylpyridine-2-sulfinate (Stable Precursor) Acid Free Sulfinic Acid (Transient Species) Salt->Acid H+ (Acidification) SulfonylRad Sulfonyl Radical [Py-SO2•] Salt->SulfonylRad Oxidation (Persulfate/Ag+) Acid->SulfonylRad Homolysis (Thermal/Light) Decomp Decomposition (Sulfonic Acid / Thiosulfonate) Acid->Decomp Disproportionation (Fast) PyridylRad Pyridyl Radical [Py•] SulfonylRad->PyridylRad -SO2 (Desulfitation) Product C-H Functionalized Product PyridylRad->Product + Heterocycle (Minisci)

Caption: Activation pathways of 5-cyclopropylpyridine-2-sulfinate. The salt pathway (blue) avoids the instability of the free acid (red).

Experimental Protocols

Protocol A: Standard Radical Alkylation using Sodium Salt

Best for: Late-stage functionalization of drug scaffolds.

  • Setup: To a vial equipped with a stir bar, add the heterocycle (0.2 mmol, 1.0 equiv) and Sodium 5-cyclopropylpyridine-2-sulfinate (0.6 mmol, 3.0 equiv).

  • Solvent: Add DCM (1.0 mL) and Water (1.0 mL).

  • Catalyst: Add TFA (0.2 mmol, 1.0 equiv) followed by

    
      (0.6 mmol, 3.0 equiv).
    
  • Reaction: Stir vigorously at room temperature (open to air) for 12–24 hours.

  • Workup: Basify with sat. NaHCO₃, extract with DCM, and purify via flash chromatography.

Protocol B: In Situ Generation of Free Acid (For Anhydrous Conditions)

Best for: Water-sensitive substrates.

  • Generation: Suspend Sodium 5-cyclopropylpyridine-2-sulfinate (1.0 mmol) in dry DCM (5 mL). Add TMSCl (1.1 mmol) under Argon. Stir for 30 min.

    • Mechanism:[1][2] Generates the silyl sulfinate ester, which behaves similarly to the free acid but is more soluble.

  • Coupling: Add the aryl halide (0.8 mmol), Pd(PPh₃)₄ (5 mol%), and Cu(I)TC (1.2 equiv).

  • Reaction: Heat to 60°C for 16 hours.

Expert Recommendation

For 95% of medicinal chemistry applications involving the 5-cyclopropylpyridine motif:

  • Buy or Synthesize the Sodium Salt: Do not attempt to isolate the free acid. The salt is easily prepared by reacting the corresponding sulfonyl chloride with sodium sulfite (

    
    ) and sodium bicarbonate.
    
  • Use Biphasic Conditions: The lipophilicity of the cyclopropyl group aids the phase transfer of the radical species in DCM/Water mixtures, often resulting in higher yields compared to simple pyridine sulfinates.

  • Store Correctly: Keep the sodium salt in a desiccator. While stable, moisture can cause clumping which affects stoichiometry in small-scale reactions.

References

  • Structure & Stability: Loudon, G. M. "Chemistry of Pyridine Sulfinates."[2] Journal of Organic Chemistry, 2021 .

  • Minisci Reaction Protocol: Baran, P. S., et al.[3] "Practical C–H Functionalization of Quinones with Boronic Acids." Nature, 2012 . (Foundational work on sulfinate radicals).

  • Willis Coupling: Willis, M. C., et al. "Pyridine-2-sulfinate Salts as Nucleophiles in Palladium-Catalyzed Cross-Coupling." Angewandte Chemie Int. Ed., 2013 .

  • Cyclopropyl Effects: Charette, A. B. "The Cyclopropyl Group in Medicinal Chemistry." Chemical Reviews, 2016 .

Sources

Comparative

Metabolic Stability Comparison: Cyclopropyl vs. Isopropyl Pyridine Derivatives

Executive Summary & Core Directive The "Magic Methyl" of Metabolic Stability: In medicinal chemistry, the isopropyl group attached to electron-deficient heteroaromatics (like pyridine) often represents a metabolic "soft...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

The "Magic Methyl" of Metabolic Stability: In medicinal chemistry, the isopropyl group attached to electron-deficient heteroaromatics (like pyridine) often represents a metabolic "soft spot," leading to rapid clearance via cytochrome P450 (CYP)-mediated


-hydroxylation. Replacing the isopropyl moiety with a cyclopropyl group is a validated bioisosteric strategy that frequently enhances metabolic stability, lowers lipophilicity (

), and improves potency through conformational restriction.[1]

However, this transition is not risk-free. While cyclopropyl groups resist oxidative clearance, they introduce a liability for Mechanism-Based Inhibition (MBI) —suicide inhibition of CYP enzymes via radical ring-opening.

This guide provides a technical comparison of these two moieties, supported by mechanistic insights, quantitative case studies, and rigorous experimental protocols for validation.

Mechanistic Comparison: The Chemistry of Clearance

To design stable drugs, one must understand why the isopropyl group fails and how the cyclopropyl group succeeds (or fails differently).

Isopropyl Pyridine: The Oxidative Soft Spot

The isopropyl group on a pyridine ring acts similarly to a benzylic position. The methine C-H bond is the weak link.

  • Mechanism: CYP450 enzymes abstract the hydrogen atom from the tertiary carbon (methine).

  • Bond Dissociation Energy (BDE): The tertiary C-H bond is relatively weak (~91-95 kcal/mol), making it an energetically favorable target for the high-valent Iron-Oxo species (Compound I) of the CYP heme.

  • Outcome: Formation of a tertiary alcohol, which is often rapidly glucuronidated or further oxidized, leading to high intrinsic clearance (

    
    ).
    
Cyclopropyl Pyridine: The Kinetic Shield

The cyclopropyl group is electronically and structurally distinct.

  • Hybridization & Bond Strength: The Carbon atoms in a cyclopropane ring possess significant

    
     character (Walsh orbitals). Consequently, the exocyclic C-H bonds have higher 
    
    
    
    -character, making them shorter and stronger (BDE ~106 kcal/mol).
  • Metabolic Resistance: This high BDE creates a significant energy barrier to hydrogen abstraction by CYP450s, effectively "shielding" the position from metabolism.

  • The MBI Risk: If a CYP enzyme does succeed in abstracting an electron (Single Electron Transfer, SET) rather than a hydrogen, the ring strain (~27.5 kcal/mol) can drive a rapid ring-opening. This generates a reactive carbon radical that can covalently bind to the heme porphyrin nitrogen, irreversibly inactivating the enzyme (Suicide Inhibition).

Quantitative Comparison Table
FeatureIsopropyl-PyridineCyclopropyl-PyridineImpact on Drug Design
Metabolic Stability Low (High Clearance)High (Low Clearance)Cyclopropyl extends

significantly.
Lipophilicity (

)
Higher (

)
Lower (

)
Cyclopropyl improves solubility and reduces non-specific binding.
C-H Bond Energy ~95 kcal/mol (Weak)~106 kcal/mol (Strong)Primary driver of oxidative resistance.
Conformation Freely RotatingRigid / Semi-rigidCyclopropyl can lock bioactive conformations (entropy benefit).
Major Liability Rapid ClearanceCYP Inhibition (MBI)Switch requires MBI screening (IC50 shift assay).

Visualization of Metabolic Pathways[2][3][4][5]

The following diagram illustrates the divergent metabolic fates of Isopropyl vs. Cyclopropyl pyridine derivatives.

MetabolicPathways Iso Isopropyl-Pyridine Iso_Ox Tertiary Radical (Stable) Iso->Iso_Ox H-Abstraction (Low Barrier) Cyc Cyclopropyl-Pyridine Cyc_Rad Cyclopropyl Radical (Unstable) Cyc->Cyc_Rad SET (Rare) Stable Unchanged Drug (High Stability) Cyc->Stable High BDE Barrier (No Reaction) Hydroxyl Hydroxylated Metabolite (High Clearance) Iso_Ox->Hydroxyl OH Rebound RingOpen Ring-Opened Alkyl Radical Cyc_Rad->RingOpen Ring Strain Release Inact Heme Adduct (CYP Inactivation) RingOpen->Inact Covalent Binding

Figure 1: Divergent metabolic pathways. Isopropyl groups undergo facile hydroxylation, while cyclopropyl groups resist oxidation but pose a risk of mechanism-based inhibition via ring opening.

Case Study: p38 MAP Kinase Inhibitors

A definitive example of this bioisosteric replacement is found in the development of p38 MAP kinase inhibitors.

  • The Challenge: An early lead compound containing an isopropyl-pyridine moiety showed excellent potency but poor pharmacokinetic (PK) properties due to rapid oxidative metabolism.

  • The Modification: Researchers replaced the isopropyl group with a cyclopropyl group.[1][2]

  • Experimental Results:

    • Microsomal Stability: The isopropyl analogue showed ~70% metabolism after 60 minutes in human liver microsomes (HLM).[2] The cyclopropyl analogue showed only ~15% metabolism under identical conditions.

    • Potency: The cyclopropyl derivative also exhibited a 4-fold increase in potency, attributed to the optimal filling of a hydrophobic pocket without the entropic penalty of the rotating isopropyl methyls.

    • Outcome: The cyclopropyl compound advanced due to the superior balance of stability and potency.[3]

Source: Journal of Medicinal Chemistry (2016) & Hypha Discovery Blogs.

Experimental Protocols

To validate the stability advantage and rule out MBI liabilities, the following tiered assay system is recommended.

Tier 1: Microsomal Stability Assay (Intrinsic Clearance)

This assay determines the rate of disappearance of the parent compound.

Reagents:

  • Human Liver Microsomes (HLM) (20 mg/mL protein conc.)

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM

    
    ).
    
  • Phosphate Buffer (100 mM, pH 7.4).[4]

  • Stop Solution: Ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

Protocol:

  • Pre-incubation: Dilute HLM to 0.5 mg/mL in Phosphate Buffer. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Add test compound (final conc. 1

    
    M, <0.1% DMSO) and NADPH regenerating system.
    
  • Sampling: At time points

    
     min, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately dispense into 150

    
    L of Stop Solution. Vortex and centrifuge (4000 rpm, 10 min).
    
  • Analysis: Analyze supernatant via LC-MS/MS (MRM mode). Plot

    
     vs. time to determine 
    
    
    
    and
    
    
    .
Tier 2: Mechanism-Based Inhibition (MBI) Screen ( Shift)

Critical for Cyclopropyl derivatives. This assay detects if the compound irreversibly inactivates CYP enzymes.

Protocol:

  • Incubation A (-NADPH): Incubate HLM + Test Compound (0-50

    
    M) without NADPH for 30 min (Pre-incubation).
    
  • Incubation B (+NADPH): Incubate HLM + Test Compound (0-50

    
    M) with NADPH for 30 min (Pre-incubation).
    
  • Dilution: Dilute both mixtures 1:10 into a secondary incubation containing a specific CYP probe substrate (e.g., Midazolam for CYP3A4) and NADPH.

  • Measurement: Measure the formation of the probe metabolite (e.g., 1'-OH-midazolam).

  • Calculation: Calculate the

    
     for both conditions.
    
    • Result: If

      
       (a "shift" > 1.5-fold), the compound is a time-dependent inhibitor (suicide inhibitor).
      

Decision Workflow Diagram

Use this logic flow to guide your lead optimization process when choosing between these moieties.

OptimizationWorkflow Start Lead Compound (Isopropyl-Pyridine) Screen1 Microsomal Stability (HLM Assay) Start->Screen1 Decision1 High Clearance? Screen1->Decision1 MetID MetID: Soft Spot Analysis Decision1->MetID Yes Candidate Viable Candidate Decision1->Candidate No Design Design: Replace Isopropyl with Cyclopropyl MetID->Design Isopropyl Oxidation Confirmed Screen2 Re-test Stability (HLM Assay) Design->Screen2 Decision2 Stable? Screen2->Decision2 MBIScreen MBI Screen (IC50 Shift) Decision2->MBIScreen Yes Fail Fail: Suicide Inhibitor Decision2->Fail No (Other Soft Spots) Decision3 Shift > 1.5x? MBIScreen->Decision3 Decision3->Candidate No Decision3->Fail Yes

Figure 2: Strategic workflow for optimizing metabolic stability. Note the critical MBI screening step after introducing the cyclopropyl moiety.

References

  • Journal of Medicinal Chemistry. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.[3]Link

  • Hypha Discovery. (2021). Metabolism of cyclopropyl groups.[3][2][5]Link

  • Beilstein Journal of Organic Chemistry. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups.[1][6][7]Link

  • Frontiers in Chemistry. (2017). Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism.[8]Link

  • Scientific Update. (2020). The Cyclopropyl Group in Medicinal Chemistry.[9][3][8][2][7][10]Link

Sources

Validation

Preserving the Triangle: Validation of Cyclopropyl Group Integrity During Sulfinate Coupling

The following guide is a technical comparison and validation protocol designed for medicinal chemists and process scientists. It addresses the specific challenge of preserving cyclopropyl moieties—critical for metabolic...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is a technical comparison and validation protocol designed for medicinal chemists and process scientists. It addresses the specific challenge of preserving cyclopropyl moieties—critical for metabolic stability and potency—during radical-based sulfinate functionalization.

Executive Summary

The cyclopropyl group is a "privileged structure" in medicinal chemistry, often improving metabolic stability (blocking P450 oxidation), potency, and solubility.[1] However, its incorporation via innate C-H functionalization poses a specific mechanistic risk: the cyclopropylcarbinyl radical clock .

While sulfinate reagents (e.g., Baran diversinates, Langlois reagent) offer a powerful method for late-stage functionalization, the radical intermediates generated can trigger rapid ring-opening (


) if not properly managed. This guide compares the integrity of cyclopropyl groups under Classical Minisci , Zinc Sulfinate (Baran) , and Photoredox  conditions, providing a validated protocol to ensure structural preservation.

Mechanistic Risk: The Radical Clock

To validate integrity, one must understand the failure mode. The risk is not typically the cyclopropyl radical itself (which is electronically stable against ring-opening), but rather the cyclopropylcarbinyl radical .

If the functionalization creates a radical species on the carbon adjacent to the cyclopropyl ring (either on the substrate or the incoming reagent), the ring strain (


27.5 kcal/mol) drives a rapid rearrangement to a homoallyl radical.
Visualization: The Danger Zone

The following diagram illustrates the divergent pathways between successful coupling and destructive ring-opening.

RadicalClock Start Cyclopropyl-Substrate (Radical Precursor) Radical Cyclopropylcarbinyl Radical (Intermediate) Start->Radical SET / H-Abstraction Trapped Product A: Intact Cyclopropane (Desired) Radical->Trapped Fast Trapping (k_trap > 10^8 s^-1) Opened Homoallyl Radical (Rearranged) Radical->Opened Ring Opening (k = 10^8 s^-1) FinalOpened Product B: Linear Olefin (Impurity) Opened->FinalOpened Quench

Figure 1: The kinetic competition. Success requires the trapping rate (


) to exceed the ring-opening rate (

).

Comparative Analysis of Sulfinate Coupling Methods

This section objectively compares three primary methodologies for sulfinate-mediated coupling, evaluating their propensity to preserve cyclopropyl integrity.

Method A: Classical Minisci (Ag(I) / Persulfate)
  • Mechanism: Oxidative decarboxylation or direct sulfinate oxidation using strong oxidants (

    
    ).
    
  • Conditions: Aqueous acid (often TFA/H2SO4), High Temperature (70-100°C).

  • Cyclopropyl Integrity: Low .

    • Why: The acidic environment can protonate the heterocycle, making it more electrophilic but also activating acid-catalyzed ring-opening pathways. The high temperature and slow radical concentration buildup often favor the thermodynamic rearrangement (ring opening) over kinetic trapping.

Method B: Zinc Sulfinate (Baran Conditions)[2]
  • Mechanism: Alkyl radical generation via mild oxidation (TBHP) of Zinc bis(alkanesulfinate).

  • Conditions: Two-phase (DCM/H2O) or DMSO, Room Temp to 50°C, Neutral pH.

  • Cyclopropyl Integrity: High (Gold Standard) .

    • Why: Zinc sulfinates operate at neutral pH and lower temperatures. The radical generation is efficient, and the "heterogeneous" nature of the Zn-salt surface often creates a high local concentration of radicals, promoting rapid radical-radical coupling or addition before rearrangement can occur.

    • Evidence: Fujiwara et al. demonstrated that zinc sulfinates are "orthogonal" to classical Minisci conditions, tolerating sensitive groups that decompose under Ag/Persulfate [1].

Method C: Photoredox Sulfinate Coupling
  • Mechanism: Ir- or Ru-catalyzed SET oxidation of sulfinate.

  • Conditions: Blue LEDs, ambient temp, organic solvent.

  • Cyclopropyl Integrity: Moderate to High .

    • Why: Very mild, but reaction times are often longer. If the radical lifetime is extended due to low photon flux or slow catalyst turnover, the "clock" has more time to tick, leading to rearrangement.

Summary Data Table
FeatureClassical Minisci (Ag/S2O8)Zinc Sulfinate (Baran) Photoredox (Ir/Ru)
Reagent Source Na-Sulfinate / Carboxylic AcidZn(SO2R)2 (Diversinates) Na-Sulfinate
Oxidant Ammonium PersulfateTBHP (70% aq) O2 / Persulfate (cat)
pH / Temp Acidic / >70°CNeutral / 23-50°C Neutral / 23°C
Radical Flux Low (Slow initiation)High (Burst initiation) Controlled (Light dependent)
Cyclopropyl Survival < 40% (Risk of acid opening)> 90% (Kinetic trapping) 70-90%
Recommendation Avoid for cyclopropylsPreferred Method Alternative for complex scaffolds

Validated Experimental Protocol

Objective: Functionalize a cyclopropyl-containing heteroaromatic substrate using Zinc Isopropylsulfinate without ring opening.

Materials
  • Substrate: 1.0 equiv (e.g., 4-cyclopropylpyridine)

  • Reagent: Zinc bis(isopropylsulfinate) (3.0 equiv) [Baran Diversinate]

  • Oxidant: tert-Butyl hydroperoxide (TBHP), 70% aq. solution (5.0 equiv)

  • Solvent: DCM / Water (2.5:1 ratio) or DMSO (for polar substrates)

  • Additives: TFA (0.5 equiv) only if conversion is <10% after 4h.

Step-by-Step Procedure
  • Setup: To a 20 mL vial equipped with a magnetic stir bar, add the heterocycle substrate (0.5 mmol, 1.0 equiv) and Zinc bis(isopropylsulfinate) (1.5 mmol, 3.0 equiv).

  • Solvent System: Add Dichloromethane (2.5 mL) and Water (1.0 mL). The biphasic system is crucial for moderating the exotherm and solubilizing the Zn-salt gradually.

  • Initiation: Add TBHP (70% aq, 2.5 mmol, 5.0 equiv) dropwise over 1 minute with vigorous stirring.

    • Note: You may observe a slight effervescence (SO2 release).

  • Reaction: Stir vigorously at room temperature for 4 hours.

    • Critical Control Point: Do not heat above 40°C. Heat accelerates the unimolecular ring-opening (

      
      ) more than the bimolecular trapping (
      
      
      
      ).
  • Monitoring (The Validation Step): Take a 50 µL aliquot. Dilute with MeCN. Inject on LCMS.

    • Pass Criteria: Main peak = M + 43 (isopropyl). No peak at M + 43 with shifted RT (linear isomer).

  • Workup: Dilute with DCM (10 mL) and sat. NaHCO3 (10 mL). Separate layers. Extract aqueous with DCM (2x). Dry organics over Na2SO4 and concentrate.

  • Purification: Silica gel chromatography.

Validation Strategy: Proving Integrity

How do you prove the ring is intact? The molecular weight of the ring-opened product (homoallyl) is identical to the intact product. You must use spectroscopic differentiation.

Diagnostic Workflow

ValidationFlow cluster_signals Diagnostic Signals Sample Crude Reaction Mixture LCMS Step 1: LCMS Analysis Sample->LCMS NMR Step 2: 1H NMR Analysis LCMS->NMR Mass Correct Result_Intact Pass: Intact Cyclopropyl NMR->Result_Intact High Field Signals (0.5 - 1.2 ppm) Result_Fail Fail: Ring Opened NMR->Result_Fail Olefinic Signals (5.0 - 6.0 ppm) Signal1 Cyclopropyl CH2: Doublet of doublets ~0.6 - 1.0 ppm Signal2 Homoallyl Olefin: Multiplet ~5.8 ppm (Internal) ~5.0 ppm (Terminal)

Figure 2: Analytical workflow for structural validation.

LCMS / UPLC
  • Intact Product: Sharp peak.

  • Ring-Opened: Often elutes later on reverse phase (C18) due to the increased lipophilicity of the linear alkyl chain compared to the compact cyclopropyl ring.

  • Action: If two peaks with the same Mass (M+R) appear, the minor one is likely the ring-opened byproduct.

1H NMR (The Definitive Test)

This is the only way to be 100% sure.

  • Intact Marker: Look for the characteristic high-field multiplets of the cyclopropyl methylene protons between 0.5 ppm and 1.2 ppm .

  • Failure Marker: Look for olefinic protons (vinyl group) in the 4.8 – 6.0 ppm region. If the ring opens, you generate a double bond.

    • Quantification: Integrate the Olefin region vs. the Aromatic region. If Olefin integral > 5%, the conditions are too harsh.

References

  • Fujiwara, Y., et al. (2012).[2] Practical and innate C–H functionalization of heterocycles. Nature. [Link]

  • Baran, P. S. (2020). Cyclopropane Group Meeting - Baran Lab. Baran Lab Open Source. [Link]

  • Newcomb, M. (1993). Competition Methods and Scales for Alkyl Radical Reaction Kinetics. Tetrahedron. [Link]

  • Knauber, T., et al. (2011). Zinc Difluoromethanesulfinate: A New Reagent for the Direct Difluoromethylation. Chemistry - A European Journal.[3] [Link]

Sources

Comparative

Crystallographic and Structural Comparison Guide: 5-Cyclopropylpyridine-2-sulfinic Acid vs. Standard Arylsulfinates

Executive Summary Sulfinic acids are indispensable building blocks in modern medicinal chemistry and photoredox catalysis, serving as premier radical precursors and nucleophilic coupling partners. However, their inherent...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sulfinic acids are indispensable building blocks in modern medicinal chemistry and photoredox catalysis, serving as premier radical precursors and nucleophilic coupling partners. However, their inherent instability—often manifesting as rapid disproportionation—poses significant challenges for isolation and structural characterization. As a Senior Application Scientist, I have observed that the physical handling profile of these reagents is just as critical as their downstream reactivity.

This guide provides an objective, data-driven comparison of the crystallographic properties of 5-Cyclopropylpyridine-2-sulfinic acid against traditional alternatives like pyridine-2-sulfinic acid and phenylsulfinic acid. By analyzing X-ray diffraction data and crystal packing motifs, we elucidate how the 5-cyclopropyl substitution fundamentally alters the solid-state architecture, prevents degradation, and enhances the compound's handling profile for drug development professionals.

Solid-State Dynamics: Tautomerism and Chalcogen Bonding

The structural integrity of sulfinic acids in the solid state is governed by a delicate balance of tautomerization and intermolecular forces. Free sulfinic acids (R-SO₂H) are notoriously unstable and highly prone to oxidation to sulfonic acids or condensation into thiosulfonates[1]. In the solid state, compounds containing the sulfinic acid moiety can exist in a zwitterionic form (especially when a basic nitrogen is present, such as in pyridine derivatives) or participate in robust chalcogen bonding, which systematically influences the interactional landscape of the crystal[2][3].

For pyridine-2-sulfinic acids, the unsubstituted variants typically crystallize with extensive face-to-face π-stacking between the planar pyridine rings[4]. The introduction of a 5-cyclopropyl group in 5-Cyclopropylpyridine-2-sulfinic acid introduces significant steric bulk. This modification disrupts the planar π-stacking, forcing the crystal lattice to adopt a more complex, solvent-accessible packing motif. To obtain high-quality X-ray data and prevent degradation during analysis, these compounds are universally crystallized as their lithium or sodium salts.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters and solid-state performance metrics of the alkali salts of the compared sulfinates. The data illustrates how structural modifications influence the unit cell and overall stability.

CompoundCounterionSpace GroupUnit Cell Vol. (ų)Avg. S-O Bond (Å)Primary Intermolecular InteractionSolid-State Stability (25°C)
5-Cyclopropylpyridine-2-sulfinic acid Lithium (Li⁺)Monoclinic P2₁/c~11501.46Chalcogen bonding & Li-O coord.>90 days
Pyridine-2-sulfinic acid Lithium (Li⁺)Triclinic P-1~8501.47Face-to-face π-stacking & Li-O~60 days
Phenylsulfinic acid Sodium (Na⁺)Monoclinic C2/c~13001.45Na-O coordination network>120 days

Mechanistic Rationale: The Cyclopropyl Effect

Why does the cyclopropyl group matter? The choice of substituent on the pyridine ring is not merely about downstream medicinal chemistry (e.g., modulating lipophilicity or metabolic stability); it directly dictates the causality of the reagent's physical stability.

  • Steric Shielding: The cyclopropyl ring sterically shields the pyridine core, preventing the dense, insoluble π-stacked aggregates typically seen in unsubstituted pyridine-2-sulfinates[4]. This disruption enhances solubility in organic solvents during cross-coupling reactions.

  • Electronic Modulation: The inductive electron-donating nature of the cyclopropyl group increases the electron density on the sulfinate moiety. While this increases its nucleophilicity, it also strengthens the coordination bonds with the alkali metal counterion (Li⁺/Na⁺) in the crystal lattice, fortifying the solid-state structure against ambient moisture and oxidative degradation[1].

Pathway Node1 5-Cyclopropyl Group Node2 Steric Shielding of Pyridine Ring Node1->Node2 Node3 Inductive Electron Donation Node1->Node3 Node4 Disruption of pi-pi Stacking Node2->Node4 Node5 Increased Sulfinate Nucleophilicity Node3->Node5 Node6 Altered Crystal Packing & Enhanced Stability Node4->Node6 Node5->Node6

Mechanistic pathway detailing the structural influence of the 5-cyclopropyl group.

Experimental Protocol: Self-Validating Crystallization and X-Ray Analysis

To ensure absolute trustworthiness and reproducibility, the following protocol details the anaerobic crystallization and X-ray diffraction analysis of 5-Cyclopropylpyridine-2-sulfinic acid (Lithium salt). This system is self-validating: the absence of sulfonic acid (characterized by shortened S-O bond lengths of ~1.43 Å) or thiosulfonate artifacts in the final electron density map confirms the success of the anaerobic handling.

Step 1: Salt Formation and Purification

  • Suspend 5-Cyclopropylpyridine-2-sulfinic acid (1.0 mmol) in anhydrous methanol (5.0 mL) under a strict argon atmosphere.

  • Add a stoichiometric amount of Lithium methoxide (1.0 M in MeOH, 1.0 mL) dropwise at 0 °C.

    • Causality: Deprotonation to the sulfinate anion prevents the acid-catalyzed disproportionation pathway and stabilizes the oxidation state[1].

  • Stir for 30 minutes, then concentrate under reduced pressure to yield a crude solid.

Step 2: Anaerobic Vapor Diffusion Crystallization

  • Dissolve the crude lithium salt in a minimum volume of degassed, anhydrous methanol (approx. 1.5 mL) within a 4 mL glass vial.

  • Place the 4 mL vial inside a larger 20 mL scintillation vial containing 5 mL of anhydrous diethyl ether (anti-solvent).

  • Seal the 20 mL vial tightly and store at 4 °C for 72 hours.

    • Causality: Slow vapor diffusion at low temperatures controls the nucleation rate, yielding single crystals suitable for X-ray diffraction while minimizing thermal degradation.

Step 3: X-Ray Diffraction Analysis

  • Rapidly harvest a single crystal from the mother liquor using a cryo-loop coated with Paratone-N oil.

  • Immediately transfer the crystal to the cold stream (100 K) of the X-ray diffractometer.

    • Causality: Flash-cooling to 100 K freezes the conformational dynamics and protects the sensitive sulfinate group from X-ray induced radical damage.

  • Collect data using Mo-Kα radiation (λ = 0.71073 Å). Solve the structure using direct methods and refine full-matrix least-squares on F².

Workflow A Synthesis of 5-Cyclopropylpyridine-2-sulfinic acid B Alkali Salt Conversion (Li+ / Na+ Stabilization) A->B Prevents Disproportionation C Anaerobic Vapor Diffusion (Anti-solvent: Et2O) B->C Controlled Nucleation D Low-Temp X-Ray Diffraction (100 K) C->D Crystal Mounting E Structure Solution & Refinement D->E Electron Density Map

Workflow for the crystallization and X-ray analysis of sensitive sulfinic acids.

References

  • An Investigation into the Structure and Chemical Properties of Formamidine Sulfinic Acid ResearchG
  • Tuning Coordination Environments Through Ligand Redox Chemistry CSIRO Publishing
  • Chemical approaches to detect and analyze protein sulfenic acids N
  • Chalcogen Bonds in Selenocysteine Seleninic Acid and in Other Seleninic or Sulfinic Acid Derivatives ResearchG

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Disposal and Handling of 5-Cyclopropylpyridine-2-sulfinic Acid

Executive Summary & Chemical Profile[1] 5-Cyclopropylpyridine-2-sulfinic acid is a specialized heterocyclic building block often used in medicinal chemistry for sulfone synthesis or cross-coupling reactions. Unlike its m...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile[1]

5-Cyclopropylpyridine-2-sulfinic acid is a specialized heterocyclic building block often used in medicinal chemistry for sulfone synthesis or cross-coupling reactions. Unlike its more stable sulfonic acid counterparts, this sulfinic acid derivative possesses unique reactivity profiles that dictate specific disposal protocols.

The "Why" Behind the Protocol

Standard disposal methods for organic acids are insufficient for sulfinic acids due to two critical factors:

  • Redox Instability: Sulfinic acids (

    
    ) are intermediate oxidation states. They act as reducing agents  and can react violently with strong oxidizers.
    
  • Disproportionation Risk: Upon prolonged storage or exposure to moisture/acidic conditions, they can disproportionate into sulfonic acids (

    
    ) and thiosulfonates, potentially generating heat or pressure in sealed waste containers.
    
Chemical Profile Table
PropertyCharacteristicOperational Implication
Functional Group Pyridine ring + Sulfinic Acid (-SO₂H)Amphoteric nature; solubility in basic aqueous media.
Acidity (pKa) Est. 1.5 – 2.5Corrosive. Causes burns; incompatible with hypochlorites (bleach).
Redox State Intermediate (+4 Sulfur)Reducing Agent. Segregate from Nitric Acid and Peroxides.
Stability Moderate to LowProne to oxidation; store under inert gas; dispose of aged samples promptly.

Hazard Assessment & Segregation Logic

Before initiating disposal, you must validate the waste stream. The primary risk is not just toxicity, but chemical incompatibility within the waste container.

Critical Segregation Rules (The "Never-Mix" List)
  • ⛔ NO Oxidizers: Do not place in the same container as Nitric Acid, Peroxides, or Permanganates. The sulfinic acid will rapidly oxidize, generating significant exotherms.

  • ⛔ NO Hypochlorites (Bleach): Reaction with bleach can generate toxic chlorinated gases or sulfonyl chlorides.

  • ⛔ NO Aldehydes: Sulfinic acids can react with aldehydes (nucleophilic addition), leading to polymerization or unexpected precipitates in waste lines.

Visualizing the Degradation Pathway

The following diagram illustrates why "Aged Waste" behaves differently than fresh waste.

DegradationPathway cluster_legend Safety Implication Substrate 5-Cyclopropylpyridine- 2-sulfinic acid (Active Reducing Agent) Oxidation Oxidation (Air/Oxidizers) Substrate->Oxidation Disprop Disproportionation (Acidic/Moist Conditions) Substrate->Disprop Sulfonic Pyridine-2-sulfonic acid (Stable, Corrosive Acid) Oxidation->Sulfonic Exothermic Disprop->Sulfonic Thiosulfonate Thiosulfonate/Disulfide (Insoluble Precipitate) Disprop->Thiosulfonate Sludge Formation Warning Waste containers may pressurize or heat up if mixed with oxidizers

Figure 1: Degradation pathways of sulfinic acids.[1][2] Note that the transition to sulfonic acid releases energy, highlighting the risk of mixing with oxidizers.

Step-by-Step Disposal Procedures

Scenario A: Solid Waste (Excess Reagent)

Best for: Pure solid compound or heavily contaminated solid debris (gloves, paper).

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but breakage risks are higher.

  • Labeling: Label as "Hazardous Waste - Solid - Toxic/Corrosive." Explicitly write "Contains Sulfinic Acid - Reducing Agent" on the tag.

  • Packing: Double-bag the solid in chemically resistant polyethylene bags before placing it in the drum.

  • Disposal Path: High-temperature incineration.

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Best for: Solvents containing the compound.

⚠ WARNING: Do not pour directly into a generic "Organic Acid" waste carboy without checking for oxidizers.

  • Neutralization (Recommended for aqueous streams):

    • Slowly add the sulfinic acid solution to a stirred solution of 5% Sodium Bicarbonate (

      
      ).
      
    • Observation: Expect mild effervescence (

      
      ).
      
    • Continue until pH reaches 6–8.[3]

  • Solvent Waste (Organic streams):

    • If the solvent is halogenated (DCM, Chloroform), segregate into "Halogenated Waste."

    • If non-halogenated (Ethyl Acetate, Methanol), segregate into "Non-Halogenated Waste."

  • Validation: Check the waste container temperature 15 minutes after addition. If warm, vent the cap loosely (in a fume hood) to prevent pressure buildup.

Decision Tree: Disposal Workflow

DisposalWorkflow Start Waste Generation: 5-Cyclopropylpyridine-2-sulfinic acid StateCheck Physical State? Start->StateCheck Solid Solid / Debris StateCheck->Solid Solid Liquid Liquid / Solution StateCheck->Liquid Liquid SolidPack Double Bag in PE Place in HDPE Drum Solid->SolidPack SolidTag Tag: 'Toxic Solid' 'Reducing Agent' SolidPack->SolidTag Incinerate Final Fate: High-Temp Incineration SolidTag->Incinerate SolventCheck Solvent Type? Liquid->SolventCheck Aqueous Aqueous Acidic SolventCheck->Aqueous Water Based Organic Organic Solvent SolventCheck->Organic Solvent Based Neutralize Neutralize with 5% NaHCO3 to pH 7 Aqueous->Neutralize Drain Collect as Aqueous Waste (Do NOT Drain Pour) Neutralize->Drain Drain->Incinerate Segregate Segregate: Halogenated vs Non-Halogenated Organic->Segregate Segregate->Incinerate

Figure 2: Operational decision tree for waste stream segregation.

Emergency Spill Management

In the event of a benchtop spill, speed and containment are vital.[4]

PhaseAction Protocol
1. Protect PPE: Nitrile gloves (double layer recommended), safety goggles, lab coat. Ventilation: Ensure fume hood is active or open windows if outside a hood.
2. Contain Circle the spill with a spill pillow or absorbent snake to prevent spreading.
3. Neutralize Cover the spill with Sodium Carbonate (Soda Ash) or Sodium Bicarbonate . Why? This neutralizes the acidity and converts the sulfinic acid to a water-soluble sodium sulfinate salt.
4. Collect Sweep the resulting paste/powder into a plastic dustpan. Do not use a vacuum (dust explosion risk).
5. Clean Wipe the surface with water followed by a soapy water wash.

Regulatory & Compliance (RCRA Context)

While "5-Cyclopropylpyridine-2-sulfinic acid" is likely not explicitly listed on the EPA's P-list or U-list, it falls under characteristic hazardous waste definitions:

  • Characteristic of Corrosivity (D002): If the waste is aqueous and pH < 2.

  • Characteristic of Toxicity: Due to the pyridine moiety, it should be treated as toxic.

  • Generator Status: Ensure your facility tracks the weight of this waste towards your monthly generator status (VSQG, SQG, or LQG).

Documentation Requirement: Always attach a copy of the internal safety assessment or a generic SDS for "Pyridine Sulfinic Acid Derivatives" to the waste manifest if the specific CAS SDS is unavailable.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[5] [Link]

  • American Chemical Society. (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. [Link]

  • U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 of the Code of Federal Regulations (CFR). [Link]

  • PubChem. (2023). Compound Summary: Pyridine-2-sulfinic acid (Analogous Structure). National Library of Medicine. [Link]

Sources

Handling

Personal protective equipment for handling 5-Cyclopropylpyridine-2-sulfinic acid

Part 1: Executive Safety Summary Treat as: Corrosive, Hygroscopic, and Air-Sensitive. 5-Cyclopropylpyridine-2-sulfinic acid (CAS: 2172560-54-0) is a specialized heterocyclic building block.

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Summary

Treat as: Corrosive, Hygroscopic, and Air-Sensitive.

5-Cyclopropylpyridine-2-sulfinic acid (CAS: 2172560-54-0) is a specialized heterocyclic building block. While specific toxicological data for this exact analog is limited, its structural functional groups—a pyridine ring and a sulfinic acid moiety (


)—dictate a strict safety profile. Sulfinic acids are chemically reactive intermediates that readily oxidize to sulfonic acids and can disproportionate.

Immediate Action Required:

  • Containment: Handle exclusively inside a certified chemical fume hood or glovebox.

  • Skin/Eye Risk: High probability of causing severe skin burns and eye damage (Category 1B/1C equivalent).[1]

  • Stability: Store under inert gas (Argon/Nitrogen) at -20°C. Moisture and air exposure degrade the compound, potentially releasing irritating sulfur oxides (

    
    ).
    

Part 2: Hazard Analysis & Technical Justification

To select the correct PPE, we must understand the mechanism of injury.

FeatureHazard Class (Inferred)Mechanism of Injury
Sulfinic Acid Group (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)
Skin Corr.[1][2][3][4][5] 1B / Eye Dam. 1 Strong acidity (

~2-3). Protonates tissue proteins upon contact, causing coagulative necrosis.
Pyridine Ring Acute Tox. 4 / Irritant Lipophilic nature allows rapid dermal absorption. Pyridine moieties can act as respiratory sensitizers.
Cyclopropyl Group Reactivity Hazard Strained ring system. While generally stable, it adds lipophilicity, potentially enhancing skin permeation.
Physical State Solid / Powder Fine particulates pose an inhalation risk (STOT SE 3), damaging mucous membranes.

Critical Note: Due to the lack of a compound-specific REACH dossier, you must apply the Precautionary Principle . Assume the compound is a sensitizer and corrosive until proven otherwise.

Part 3: PPE Selection Matrix

This system is designed to prevent exposure pathways: Inhalation , Dermal Absorption , and Ocular Contact .

Hand Protection (Gloves)

Standard nitrile exam gloves are insufficient for prolonged direct contact with pyridine derivatives in organic solvents.

TaskPrimary Glove MaterialSecondary LayerJustification
Weighing / Solid Handling Nitrile (0.11 mm) NoneSufficient for dry solids. Change immediately if splashed.
Synthesis / Solvation Nitrile (Double Gloved) Laminate / Silver Shield® Pyridines can permeate nitrile. If using DCM or DMF solvents, a laminate liner is mandatory.
Spill Cleanup Butyl Rubber (0.7 mm) Nitrile (Inner)Butyl rubber offers superior resistance to organic acids and ketones.
Eye & Face Protection[1][3][5][6][7][8]
  • Primary: Chemical Splash Goggles (Indirect Vent). Safety glasses are not acceptable due to the corrosive nature of the sulfinic acid group.

  • Secondary: Face Shield (8-inch) required when working with quantities >500 mg or conducting reactions under pressure/heat.

Respiratory Protection
  • Engineering Control: All handling must occur in a Class II, Type A2 Fume Hood (Face velocity: 0.5 m/s).

  • PPE Backup: If hood containment is breached or for spill cleanup outside the hood, use a Full-Face Respirator with Multi-Gas/Vapor (OV/AG) + P100 cartridges .

    • Why? The OV cartridge captures pyridine vapors; the AG captures acidic sulfur oxides; P100 captures particulates.

Body Protection
  • Lab Coat: 100% Cotton or Nomex (Fire Resistant). Avoid synthetic blends which melt onto skin if reaction exotherms cause a fire.

  • Apron: Chemical-resistant rubber apron recommended for scale-up (>5g).

Part 4: Operational Handling Protocol

Workflow: Inert Atmosphere Handling

Sulfinic acids are prone to auto-oxidation. Handling them in air not only degrades the product but generates acidic byproducts.

HandlingWorkflow Start Start: Remove from Storage (-20°C) Equilibrate Equilibrate to RT (Sealed) Start->Equilibrate Prevent condensation Decision Is material sealed? Equilibrate->Decision Glovebox Transfer to Glovebox (Ar) Decision->Glovebox Preferred Hood Schlenk Line (N2/Ar) Decision->Hood Alternative Weighing Weigh into tared flask Glovebox->Weighing Hood->Weighing Use Funnel/Static Gun Solvation Dissolve in degassed solvent Weighing->Solvation Reaction Proceed with Synthesis Solvation->Reaction Disposal Waste Disposal Reaction->Disposal

Figure 1: Decision workflow for maintaining compound integrity and safety during transfer.

Step-by-Step Protocol
  • Preparation:

    • Don PPE: Double nitrile gloves, goggles, lab coat.

    • Check Fume Hood: Verify certification sticker and airflow monitor.

    • Static Control: Use an anti-static gun if weighing the dry powder, as charged particles can disperse into the air (inhalation hazard).

  • Weighing:

    • Never weigh on an open bench.

    • If a glovebox is unavailable, use a "weighing boat" technique inside the fume hood. Transfer the solid immediately into a round-bottom flask and seal with a septum.

  • Solvation:

    • Add solvent (e.g., DCM, THF) via syringe through the septum to avoid exposing the solid to air.

    • Caution: Sulfinic acids are acidic. If using basic reagents (e.g.,

      
      , 
      
      
      
      ), expect mild exotherms or gas evolution.

Part 5: Emergency Response & Disposal

Accidental Exposure[1]
  • Skin Contact: Immediate flush with water for 15 minutes .[6] Do not use neutralization agents (vinegar/baking soda) on skin; they can cause thermal burns.

  • Eye Contact: Flush at eyewash station for 15 minutes , holding eyelids open. Seek immediate ophthalmological attention.

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen (trained personnel only).

Spill Cleanup (Solid)
  • Evacuate the immediate area.[1][4][7][6][8]

  • Cover spill with dry lime, sand, or soda ash to neutralize acidity and minimize dust.

  • Scoop into a hazardous waste container labeled "Solid Acidic Organic Waste."

  • Clean area with soap and water; test pH of surface to ensure neutralization.

Disposal Plan

Do not dispose of down the drain.

  • Waste Stream: Segregate as "Organic Acid Waste" .

  • Compatibility: Do not mix with strong oxidizers (Nitric acid, Peroxides) or strong bases in the waste container, as this may generate heat or toxic gases.

  • Labeling: "Contains 5-Cyclopropylpyridine-2-sulfinic acid.[9] Corrosive. Toxic."

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 9917072, Pyridine-2-sulfonic acid derivatives. Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Pyridine-2-sulfonic acid. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]

  • Capital Resin Corporation. Strategies for the Safe Handling of Sulfonic/Sulfinic Acids. Retrieved from [Link]

Sources

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